2-Chlorobenzophenone ethylene ketal
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c16-14-9-5-4-8-13(14)15(17-10-11-18-15)12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXGGIMSWUGAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641495 | |
| Record name | 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760192-90-3 | |
| Record name | 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760192-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chlorobenzophenone Ethylene Ketal: A Key Protecting Group in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Chlorobenzophenone ethylene ketal, a crucial intermediate in organic synthesis, particularly within the pharmaceutical industry. Its primary role is to serve as a protecting group for the ketone functionality of 2-chlorobenzophenone, enabling selective reactions at other sites of a molecule during the development of complex drug candidates.
Core Concepts: The Role of Ketal Protection in Drug Development
In multi-step organic synthesis, it is often necessary to protect a reactive functional group to prevent it from interfering with reactions targeting other parts of the molecule. The ethylene ketal of 2-chlorobenzophenone exemplifies this strategy. By converting the ketone to a much less reactive ketal, chemists can perform a variety of chemical transformations on other parts of the molecule that would otherwise be incompatible with the presence of a ketone. This strategic protection is fundamental in the synthesis of complex molecules such as steroids and antibiotics.[1]
The use of an ethylene ketal as a protecting group is advantageous because it is stable under basic, nucleophilic, and reducing conditions, and can be readily removed (deprotected) under mild acidic conditions to regenerate the original ketone.[1]
Physicochemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. However, data for the parent compound, 2-Chlorobenzophenone, and the isomeric 4-Chlorobenzophenone ethylene ketal are provided below for reference.
Table 1: Physicochemical Data of this compound and Related Compounds
| Property | This compound | 2-Chlorobenzophenone (Parent Compound) | 4-Chlorobenzophenone Ethylene Ketal (Isomer) |
| CAS Number | 760192-90-3[2] | 5162-03-8 | 2403-54-5 |
| Molecular Formula | C15H13ClO2[2] | C13H9ClO | C9H9ClO2 |
| Molecular Weight | 260.72 g/mol [2] | 216.66 g/mol | 184.62 g/mol [3] |
| Appearance | White solid[2] | White to off-white crystalline powder | Colorless to pale yellow liquid[3] |
| Melting Point | Not reported | 44-47 °C[4] | -37 °C[5] |
| Boiling Point | Not reported | 330 °C[4] | 267.8 °C at 760 mmHg; 136-139 °C at 13 Torr[3] |
| Density | Not reported | Not reported | 1.256 g/cm³ (predicted)[5] |
| Solubility | Soluble in organic solvents, insoluble in water.[3] | Soluble in organic solvents, slightly soluble in water. | Soluble in tetrahydrofuran and dichloromethane; insoluble in water.[3] |
Experimental Protocols
The synthesis of this compound can be achieved through several methods. Below are two common protocols: a traditional method utilizing a Dean-Stark apparatus and a modern, microwave-assisted method.
Protocol 1: Traditional Synthesis using Dean-Stark Apparatus
This method relies on the acid-catalyzed reaction of 2-chlorobenzophenone with ethylene glycol. The removal of water via azeotropic distillation drives the reaction to completion.
Materials:
-
2-Chlorobenzophenone
-
Ethylene glycol (2 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-chlorobenzophenone, toluene, and ethylene glycol.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards ketal formation.
-
Continue refluxing until no more water is collected in the trap.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time compared to the traditional approach.
Materials:
-
2-Chlorobenzophenone (0.1 mol)
-
Ethylene glycol (0.5 mol)
-
p-Toluenesulfonic acid (PTSA) (0.003 mol)
-
Toluene (84 mL)
-
Microwave reactor equipped for reflux and water removal (e.g., with a Dean-Stark trap)
Procedure:
-
In a flask suitable for the microwave reactor, combine 2-chlorobenzophenone, ethylene glycol, PTSA, and toluene.[6]
-
Place the flask in the microwave reactor and set up for reflux with a Dean-Stark apparatus for azeotropic water removal.[6]
-
Irradiate the mixture with a constant power of 650 W for 3 hours, maintaining a boiling temperature of 118–120 °C.[6]
-
Monitor the reaction for completion (e.g., by TLC or GC-MS).
-
After completion, allow the mixture to cool.
-
Work-up the reaction mixture as described in Protocol 1 (neutralization, washing, drying, and solvent removal) to isolate the product.
Protocol 3: Deprotection of this compound
The removal of the ethylene ketal protecting group is typically achieved by acid-catalyzed hydrolysis.
Materials:
-
This compound
-
Acetone or other suitable organic solvent
-
Dilute aqueous acid (e.g., hydrochloric acid or sulfuric acid)
Procedure:
-
Dissolve the this compound in a suitable organic solvent like acetone.
-
Add a dilute aqueous acid to the solution.
-
Stir the mixture at room temperature or with gentle heating. The progress of the deprotection can be monitored by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the deprotected 2-chlorobenzophenone.
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of using a protecting group in a multi-step synthesis.
Caption: Workflow for the protection, modification, and deprotection of 2-chlorobenzophenone.
Caption: Logical flow for the use of a ketal protecting group in organic synthesis.
Conclusion
This compound is a valuable tool for organic chemists, particularly those in the field of drug discovery and development. Its ability to mask the reactivity of a ketone functional group allows for greater flexibility and efficiency in the synthesis of complex molecules. The choice between traditional and microwave-assisted synthesis methods will depend on the specific requirements of the laboratory, including considerations of time, energy, and scale. A thorough understanding of the principles of protection and deprotection is essential for the successful application of this and other protecting groups in the synthesis of novel therapeutic agents.
References
- 1. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 760192-90-3 [sigmaaldrich.com]
- 3. Buy 2-(4-Chlorophenyl)-1,3-dioxolane | 2403-54-5 [smolecule.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of 2-Chlorobenzophenone Ethylene Ketal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-Chlorobenzophenone ethylene ketal, a key intermediate in various synthetic pathways. This document collates available data on its physical and spectral characteristics, alongside detailed experimental protocols for its synthesis.
Core Chemical and Physical Properties
This compound, systematically named 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane, is a halogenated organic compound. It presents as a white solid at room temperature.[1] While a specific melting point has not been definitively reported in the literature, a related compound, 4-chloromethyl-2-(4-chlorophenylmethyl)-2-phenyl-1,3-dioxolane, has a documented melting point of 65°C. The purity of commercially available this compound is typically around 97%.
A summary of its key identifiers and physical properties is presented in Table 1.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane | |
| CAS Number | 760192-90-3 | |
| Molecular Formula | C₁₅H₁₃ClO₂ | |
| Molecular Weight | 260.72 g/mol | |
| Physical Form | White Solid | |
| Boiling Point | 369.8 °C at 760 mmHg (Predicted) | |
| Density | 1.244 g/cm³ (Predicted) | |
| Refractive Index | 1.59 (Predicted) |
Synthesis of this compound
The primary method for the synthesis of this compound is the ketalization of 2-chlorobenzophenone with ethylene glycol. A highly efficient approach utilizes microwave-assisted synthesis in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) in toluene, with continuous removal of water via a Dean-Stark apparatus.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from a general procedure for the synthesis of benzophenone and acetophenone ethylene ketals.
Materials:
-
2-Chlorobenzophenone
-
Ethylene glycol
-
p-Toluenesulfonic acid (PTSA)
-
Toluene
-
5% Sodium hydrogen carbonate solution
-
Water
-
Magnesium sulfate (anhydrous)
Equipment:
-
Microwave reactor equipped with a Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, a solution of 2-chlorobenzophenone (0.1 mol), ethylene glycol (0.5 mol), and PTSA (0.003 mol) in toluene (84 mL) is prepared.
-
The flask is equipped with a Dean-Stark apparatus and a reflux condenser and placed in a microwave reactor.
-
The reaction mixture is refluxed under microwave irradiation (e.g., constant 650 W) for a period of 3 hours, with the boiling temperature maintained at approximately 118–120 °C. The azeotropic removal of water is monitored.
-
After completion of the reaction, the mixture is allowed to cool to room temperature.
-
The reaction mixture is washed sequentially with a 5% aqueous sodium hydrogen carbonate solution (30 mL) and water (2 x 30 mL).
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue, this compound, can be further purified by recrystallization or distillation in vacuo if necessary.
This method has been shown to achieve high conversion and yields for similar benzophenone ketals.
Below is a DOT script representing the logical workflow for the synthesis.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 2-chlorophenyl and phenyl rings, likely in the range of 7.0-8.0 ppm. The four protons of the ethylene glycol moiety would appear as a multiplet, typically around 3.5-4.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the chlorine atom being influenced by its electronegativity. The quaternary ketal carbon would likely appear in the range of 90-110 ppm, and the two carbons of the ethylene group would be observed around 65 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic C-O stretching vibrations for the cyclic ether in the range of 1000-1200 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present. The absence of a strong carbonyl (C=O) stretch around 1700 cm⁻¹, which is prominent in the starting material (2-chlorobenzophenone), would confirm the formation of the ketal.
Mass Spectrometry (MS):
The mass spectrum would show the molecular ion peak (M⁺) at m/z 260.72. Fragmentation patterns would likely involve the loss of the ethylene ketal group and cleavage of the aromatic rings.
Chemical Reactivity and Potential Applications
As a ketal, this compound serves as a protecting group for the carbonyl functionality of 2-chlorobenzophenone. This protection allows for chemical transformations to be performed on other parts of the molecule that would otherwise be incompatible with a ketone.
A key application of this compound is in the field of organic synthesis, particularly in the preparation of more complex molecules where the temporary masking of the reactive carbonyl group is necessary. The ketal can be deprotected under acidic conditions to regenerate the ketone.
The following diagram illustrates the protective role of the ethylene ketal group.
Conclusion
This compound is a valuable synthetic intermediate with well-defined, albeit not exhaustively documented, chemical properties. The microwave-assisted synthesis provides an efficient route to this compound. While a complete set of experimental spectral data is yet to be compiled in public literature, its structural features allow for reliable prediction of its spectral characteristics. The primary utility of this compound lies in its role as a protecting group, enabling a broader scope of synthetic transformations in the development of new chemical entities. Further research to fully characterize its physical and spectral properties would be beneficial to the scientific community.
References
Synthesis of 2-Chlorobenzophenone Ethylene Ketal: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-Chlorobenzophenone ethylene ketal from 2-chlorobenzophenone, a critical protecting group strategy in multi-step organic syntheses. This document provides a comparative analysis of microwave-assisted and traditional synthetic methodologies, complete with detailed experimental protocols and quantitative data to inform procedural selection and optimization.
Overview of the Synthesis
The conversion of 2-chlorobenzophenone to its ethylene ketal is a fundamental protection reaction for the ketone functional group. This transformation is essential in synthetic pathways where the carbonyl group's reactivity would otherwise interfere with subsequent chemical modifications at other sites of the molecule. The reaction, a ketalization, involves the acid-catalyzed reaction of 2-chlorobenzophenone with ethylene glycol.
Physicochemical Properties of Reactant and Product
A clear understanding of the physical and chemical properties of the starting material and the desired product is crucial for successful synthesis, purification, and characterization.
| Property | 2-Chlorobenzophenone (Reactant) | This compound (Product) |
| IUPAC Name | (2-chlorophenyl)(phenyl)methanone | 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane |
| Molecular Formula | C₁₃H₉ClO | C₁₅H₁₃ClO₂ |
| Molecular Weight | 216.66 g/mol | 260.72 g/mol |
| Appearance | White to off-white crystalline powder | White solid |
| Melting Point | 44-47 °C | Not specified |
| Boiling Point | 330.6 °C | Not specified |
| CAS Number | 5162-03-8 | 760192-90-3 |
Comparative Analysis of Synthesis Methodologies
Two primary methods for the synthesis of this compound are prevalent: traditional heating using a Dean-Stark apparatus and microwave-assisted synthesis. The choice of method can significantly impact reaction time, energy consumption, and potentially, product yield.
| Parameter | Microwave-Assisted Synthesis | Traditional Synthesis (Dean-Stark) |
| Reaction Time | 2-3 hours | Potentially longer (e.g., several hours to overnight) |
| Energy Source | Microwave Irradiation | Conventional Heating (e.g., heating mantle) |
| Water Removal | Azeotropic distillation with Dean-Stark | Azeotropic distillation with Dean-Stark |
| Reported Yield | 92-98% | Varies depending on substrate and conditions |
| Key Advantages | Rapid, high yield, energy efficient | Utilizes standard laboratory equipment |
Experimental Protocols
The following are detailed experimental protocols for both the microwave-assisted and traditional synthesis of this compound.
Microwave-Assisted Synthesis
This protocol is adapted from established procedures for the synthesis of benzophenone ethylene ketals under microwave irradiation.
Materials:
-
2-chlorobenzophenone
-
Ethylene glycol
-
p-Toluenesulfonic acid (PTSA)
-
Toluene
-
5% Aqueous sodium hydrogen carbonate solution
-
Anhydrous magnesium sulfate
-
Microwave reactor equipped with a Dean-Stark apparatus
Procedure:
-
In a round-bottom flask, combine 2-chlorobenzophenone (0.1 mol), ethylene glycol (0.5 mol, 27.9 mL, 31.0 g), p-toluenesulfonic acid (0.003 mol, 0.57 g), and toluene (84 mL).
-
Assemble the flask with a Dean-Stark apparatus and a condenser, and place it in the microwave reactor.
-
Irradiate the reaction mixture with a constant power of 650 W for 3 hours, with the boiling temperature maintained at 118–120 °C. The water formed during the reaction will be collected in the Dean-Stark trap.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with 30 mL of 5% aqueous sodium hydrogen carbonate solution, followed by two washes with 30 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or distillation in vacuo to yield this compound.
Traditional Synthesis using Dean-Stark Apparatus
This protocol outlines the conventional heating method for ketalization.
Materials:
-
2-chlorobenzophenone
-
Ethylene glycol
-
p-Toluenesulfonic acid (PTSA)
-
Toluene
-
Heating mantle
-
Dean-Stark apparatus
-
5% Aqueous sodium hydrogen carbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-chlorobenzophenone in a suitable amount of toluene.
-
Add an excess of ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, with the denser water separating at the bottom.
-
Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Perform an aqueous work-up as described in the microwave-assisted protocol (washing with sodium hydrogen carbonate and water).
-
Dry the organic layer, remove the solvent, and purify the product by recrystallization or distillation.
Experimental Workflow and Logic
The synthesis of this compound follows a logical progression from starting materials to the final, purified product. This workflow is applicable to both the microwave-assisted and traditional heating methods, with the primary difference being the mode of energy input.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through both microwave-assisted and traditional heating methods. The microwave-assisted approach offers a significant reduction in reaction time with high yields, making it an attractive option for rapid synthesis. The traditional Dean-Stark method, while slower, remains a robust and reliable technique that utilizes standard laboratory apparatus. The choice of methodology will depend on the specific requirements of the research or development setting, including available equipment, desired throughput, and energy considerations. The detailed protocols and comparative data presented in this guide provide a solid foundation for the successful synthesis and purification of this important protected ketone.
An In-depth Technical Guide to 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane
Introduction
2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane, also known by its common name 2-Chlorobenzophenone ethylene ketal, is a heterocyclic organic compound. It belongs to the family of 1,3-dioxolanes, which are cyclic ketals derived from the reaction of a ketone with ethylene glycol. This compound serves as a crucial intermediate in organic synthesis, primarily functioning as a protecting group for the ketone moiety of 2-chlorobenzophenone. The protection of the carbonyl group is a common strategy in multi-step syntheses to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. The stability of the dioxolane ring to nucleophiles and bases makes it an effective protecting group, which can be removed under acidic conditions to regenerate the original ketone.
Chemical and Physical Properties
The physicochemical properties of 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value |
| IUPAC Name | 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane[1] |
| CAS Number | 760192-90-3[1][2] |
| Molecular Formula | C15H13ClO2[1][2] |
| Molecular Weight | 260.72 g/mol [1][2][3] |
| Appearance | White solid |
| Purity | Typically ≥97% |
| Boiling Point | 369.8°C at 760 mmHg[1] |
| Density | 1.244 g/cm³[1] |
| Flash Point | 141.8°C[1] |
| Refractive Index | 1.59[1] |
Synthesis of 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane
The primary method for the synthesis of 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane is the acid-catalyzed ketalization of 2-chlorobenzophenone with ethylene glycol. This reaction is typically performed with azeotropic removal of water to drive the equilibrium towards the formation of the ketal.
Experimental Protocol: Acid-Catalyzed Ketalization
Objective: To synthesize 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane from 2-chlorobenzophenone and ethylene glycol.
Materials:
-
2-Chlorobenzophenone
-
Ethylene glycol
-
Toluene
-
p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-chlorobenzophenone (1 equivalent), ethylene glycol (1.2-2 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.03 equivalents).[4][5]
-
Add a sufficient volume of toluene to the flask to allow for efficient reflux and azeotropic removal of water.[4][5]
-
Heat the reaction mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction. This can take several hours to days.[4]
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[4]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[4]
-
Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.[4]
-
The resulting crude product can be further purified by recrystallization or column chromatography to yield pure 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane.
Reaction Workflow
The synthesis of 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane follows a well-established acid-catalyzed ketalization mechanism. The workflow involves the protection of the ketone, which can then be subjected to further reactions, followed by deprotection to regenerate the ketone.
Caption: Synthetic workflow for the use of 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane as a protecting group.
Applications in Drug Development and Research
While specific biological activities of 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane are not extensively documented, its role as a synthetic intermediate is significant. The 1,3-dioxolane moiety is present in various biologically active compounds, and derivatives of this compound could be explored for potential therapeutic applications.[6] For instance, the synthesis of complex molecules in drug discovery often requires the selective protection of functional groups. 2-Chlorobenzophenone itself is a precursor in the synthesis of some benzodiazepines, a class of psychoactive drugs.[7] Therefore, its protected form, the ethylene ketal, is a valuable tool for synthetic chemists in this field.
The general class of 1,3-dioxolanes has been investigated for a range of biological activities, including antifungal and antibacterial properties.[6] This suggests that while 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane is primarily used as a protecting group, further research could explore its potential as a scaffold for the development of new therapeutic agents.
References
- 1. Page loading... [guidechem.com]
- 2. 760192-90-3|this compound|BLDpharm [bldpharm.com]
- 3. This compound | #5062 | Rieke Metals Products & Services [riekemetals.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis routes of 2-Phenyl-1,3-dioxolane [benchchem.com]
- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
2-Chlorobenzophenone ethylene ketal molecular weight and formula
This document provides the core physicochemical properties of 2-Chlorobenzophenone ethylene ketal, a compound relevant to researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C15H13ClO2 | [1][2][3] |
| Molecular Weight | 260.72 g/mol | [1][2][3][4] |
| IUPAC Name | 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane | [1][3] |
| CAS Number | 760192-90-3 | [1][2] |
Structural and Property Relationship
The following diagram illustrates the direct relationship between the compound and its key identifiers and properties.
References
An In-depth Technical Guide on the Solubility of 2-Chlorobenzophenone Ethylene Ketal in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chlorobenzophenone ethylene ketal. Due to the absence of specific quantitative solubility data in published literature, this document focuses on the fundamental principles governing its solubility, qualitative assessments derived from synthesis and purification methods, and standardized experimental protocols for determining solubility.
Introduction to this compound
This compound is a derivative of 2-Chlorobenzophenone, where the ketone functional group is protected as an ethylene ketal. This modification significantly alters the molecule's physical properties, including its polarity, hydrogen bonding capability, and, consequently, its solubility profile. The structure consists of a dichlorophenyl group and a phenyl group attached to a central carbon, which is part of a 1,3-dioxolane ring. Understanding its solubility is crucial for its synthesis, purification, formulation, and use in various chemical applications.
Principles of Solubility
The solubility of an organic compound is primarily governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[1] The key structural features of this compound that influence its solubility are:
-
Large Hydrocarbon Backbone: The two phenyl rings provide a significant non-polar character to the molecule.
-
Polar Ketal Group: The two oxygen atoms in the 1,3-dioxolane ring introduce polarity and can act as hydrogen bond acceptors.
-
Chlorine Atom: The chlorine atom adds to the molecular weight and introduces a slight polar C-Cl bond.
Overall, the molecule is predominantly non-polar and hydrophobic, but the ether linkages of the ketal group provide some affinity for moderately polar solvents. It is expected to be insoluble in water but soluble in a range of common organic solvents.
Qualitative Solubility Profile
While precise quantitative data is not available, the solvents used during the synthesis and purification of this compound and its parent compound offer valuable qualitative insights into its solubility.
| Solvent | Role in Synthesis/Purification | Implied Solubility | Reference |
| Toluene | Reaction solvent for ketalization | High solubility, especially at elevated temperatures | [2][3][4] |
| Isopropanol | Reaction solvent | Good solubility | [5] |
| Diethyl Ether | Dilution/Washing solvent | High solubility | [5] |
| Petroleum Ether | Recrystallization solvent | Sparingly soluble at room temperature, more soluble when heated | [5] |
| Hexane | General non-polar solvent | Likely to be soluble, similar to petroleum ether | [1] |
This information suggests that this compound has good solubility in non-polar aromatic solvents (toluene), ethers (diethyl ether), and alcohols (isopropanol), while exhibiting temperature-dependent solubility in aliphatic hydrocarbons like petroleum ether, making the latter suitable for recrystallization.
Experimental Protocol for Solubility Determination
A standard approach to qualitatively determine the solubility of a novel compound involves systematic testing in a series of solvents of varying polarity and pH.[6][7]
Objective: To classify the solubility of this compound in common laboratory solvents.
Materials:
-
This compound
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
-
Solvents: Water, Diethyl Ether, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), concentrated H₂SO₄.
Procedure:
-
Initial Solvent Test: Place approximately 25 mg of the compound into a small test tube.[6]
-
Add 0.75 mL of the selected solvent (e.g., water) in small portions.[6]
-
After each addition, shake the test tube vigorously for 60 seconds.[1]
-
Observe if the solid dissolves completely. If it dissolves, the compound is classified as soluble in that solvent.
-
Water Solubility: Begin by testing the compound's solubility in water. Given its structure, it is expected to be insoluble.
-
Ether Solubility: Test the compound's solubility in a non-polar organic solvent like diethyl ether. It is expected to be soluble.[6]
-
Acid-Base Solubility: If the compound is insoluble in water, test its solubility in acidic and basic solutions to identify any acidic or basic functional groups.[7][8]
-
Test with 5% NaOH: To identify strong or weak acidic groups.
-
Test with 5% NaHCO₃: To identify strongly acidic groups.
-
Test with 5% HCl: To identify basic groups (e.g., amines).[6]
-
-
Sulfuric Acid Test: For compounds insoluble in all the above, concentrated sulfuric acid can be used. Solubility in cold, concentrated H₂SO₄ suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur.[6]
The expected outcome for this compound is solubility in diethyl ether and insolubility in water, 5% HCl, 5% NaOH, and 5% NaHCO₃. It would likely be classified as a neutral, water-insoluble organic compound.
Visualized Workflows
The following diagrams illustrate the logical workflow for solubility determination and a general synthesis pathway.
Caption: General workflow for classifying an organic compound based on its solubility.
Caption: Generalized synthesis workflow for this compound.
References
- 1. chem.ws [chem.ws]
- 2. researchgate.net [researchgate.net]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis routes of 2-Chlorobenzophenone [benchchem.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
The Strategic Application of 2-Chlorobenzophenone Ethylene Ketal in Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within the realm of pharmaceutical development, the judicious use of protecting groups is paramount to achieving desired molecular architectures. Among these, ketals serve as robust shields for carbonyl functionalities against a variety of reaction conditions. This technical guide delineates the role and application of 2-Chlorobenzophenone ethylene ketal, a key intermediate for the temporary masking of the ketone moiety in 2-Chlorobenzophenone. This guide provides detailed experimental protocols, quantitative data, and logical workflows to facilitate its effective implementation in complex synthetic routes.
Core Principles: The Role of the Ethylene Ketal Protecting Group
The fundamental utility of the ethylene ketal protecting group lies in its ability to transform a reactive ketone into a significantly less reactive cyclic diether. This transformation is crucial when subsequent chemical modifications are intended at other sites of a multifunctional molecule, especially when those modifications involve nucleophilic or basic reagents that would otherwise attack the carbonyl group.
The protection of a ketone, such as 2-Chlorobenzophenone, is typically achieved by an acid-catalyzed reaction with ethylene glycol. The resulting 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane is stable under a wide range of non-acidic conditions, including exposure to organometallic reagents, hydrides, and strong bases. The carbonyl functionality can be readily regenerated by hydrolysis under acidic conditions, making the ethylene ketal an efficient and reversible protecting group.
Data Presentation: Synthesis and Deprotection Parameters
The following tables summarize the key quantitative data associated with the formation (protection) and cleavage (deprotection) of this compound. The data for the synthesis is based on optimized microwave-assisted procedures that offer significant advantages in terms of reaction time and yield over traditional methods.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-Chlorobenzophenone | - |
| Reagents | Ethylene glycol, p-Toluenesulfonic acid (PTSA) | |
| Solvent | Toluene | |
| Method | Microwave-assisted synthesis with azeotropic removal of water | |
| Reaction Time | 2-3 hours | [1] |
| Temperature | Reflux (boiling point of toluene: 118-120 °C) | |
| Yield | 92-98% (for analogous benzophenones) | [1] |
Table 2: Deprotection of this compound
| Parameter | Value | Reference |
| Starting Material | 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane | - |
| Reagents | Aqueous acid (e.g., HCl, H₂SO₄) | General knowledge |
| Solvent | Acetone, Tetrahydrofuran (THF), or other suitable organic solvents | General knowledge |
| Method | Acid-catalyzed hydrolysis | General knowledge |
| Reaction Time | Typically several hours, monitorable by TLC | General knowledge |
| Temperature | Room temperature to reflux, depending on substrate and acid strength | General knowledge |
| Yield | Generally high to quantitative | General knowledge |
Experimental Protocols
The following are detailed methodologies for the protection and deprotection of 2-Chlorobenzophenone.
Protocol 1: Synthesis of this compound (Microwave-Assisted)[1][2]
-
Apparatus Setup: A microwave reactor equipped with a Dean-Stark apparatus for the azeotropic removal of water is assembled.
-
Reagent Charging: To a reaction vessel, add 2-Chlorobenzophenone (0.1 mol), ethylene glycol (0.5 mol, 27.9 mL), p-toluenesulfonic acid (PTSA) (0.003 mol, 0.57 g), and toluene (84 mL).
-
Reaction Conditions: The reaction mixture is subjected to microwave irradiation (e.g., 650 W) and heated to reflux (118-120 °C) for 3 hours, with continuous removal of water via the Dean-Stark trap.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed with a 5% aqueous sodium bicarbonate solution (30 mL) followed by water (2 x 30 mL).
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or vacuum distillation to yield 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane.
Protocol 2: Deprotection of this compound (General Procedure)
-
Reaction Setup: To a solution of 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane in a suitable organic solvent (e.g., acetone or THF), add a catalytic amount of a strong acid (e.g., 1M aqueous HCl or H₂SO₄).
-
Reaction Monitoring: The reaction is stirred at room temperature or gently heated, and its progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: The reaction mixture is neutralized with a weak base (e.g., saturated aqueous sodium bicarbonate solution) and the organic solvent is removed under reduced pressure.
-
Extraction: The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation and Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to afford the deprotected 2-Chlorobenzophenone. Further purification can be performed by chromatography or recrystallization if necessary.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a logical workflow for a multi-step synthesis where this compound is used as a protecting group to enable a selective reaction on another part of a hypothetical molecule.
Caption: A logical workflow demonstrating the use of this compound as a protecting group.
Conclusion
This compound serves as an invaluable tool in the arsenal of synthetic organic chemists, particularly in the fields of pharmaceutical and materials science. Its straightforward and high-yielding synthesis, coupled with its stability under a variety of non-acidic conditions and its facile removal, makes it an ideal choice for the protection of the ketone functionality in 2-Chlorobenzophenone. The detailed protocols and workflow provided in this guide are intended to equip researchers with the necessary knowledge to effectively integrate this protecting group strategy into their synthetic endeavors, thereby enabling the construction of complex and novel molecular entities.
References
An In-depth Technical Guide to the Mechanism of Ketal Formation with Ethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the formation of ketals using ethylene glycol. This reaction is of paramount importance in organic synthesis, particularly in the context of drug development, where it serves as a robust method for the protection of ketone functionalities.
Core Mechanism of Acid-Catalyzed Ketal Formation
The formation of a cyclic ketal from a ketone and ethylene glycol is a reversible, acid-catalyzed reaction. The mechanism proceeds through a series of protonation and nucleophilic attack steps, culminating in the formation of a stable five-membered dioxolane ring. The equilibrium of this reaction is typically shifted towards the product by removing the water generated during the reaction, often through azeotropic distillation with a Dean-Stark apparatus.[1]
The overall reaction can be summarized as follows:
Ketone + Ethylene Glycol ⇌ Cyclic Ketal + Water
The detailed step-by-step mechanism involves the following key stages:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[1][2]
-
Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.[1] This results in the formation of a protonated hemiacetal intermediate.
-
Deprotonation: A base (such as the conjugate base of the acid catalyst or another molecule of ethylene glycol) removes the proton from the newly added hydroxyl group, yielding a neutral hemiacetal.
-
Protonation of the Hemiacetal Hydroxyl Group: The remaining hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).[1]
-
Intramolecular Cyclization: The lone pair of electrons on the other hydroxyl group of the ethylene glycol moiety attacks the carbon atom, displacing the water molecule and forming a five-membered ring.[1]
-
Deprotonation: Finally, a base removes the proton from the remaining oxonium ion to regenerate the acid catalyst and yield the neutral cyclic ketal.[1]
Caption: Acid-catalyzed mechanism of cyclic ketal formation.
Quantitative Data on Ketal Formation
The efficiency of ketal formation is influenced by several factors, including the substrate, catalyst, solvent, temperature, and reaction time. The following tables summarize quantitative data from various studies.
Table 1: Ketalization of Various Ketones with Ethylene Glycol
| Ketone | Catalyst (mol%) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Acetone | p-TsOH (0.01-0.5) | Excess Acetone | 8 | 99.1 | [3] |
| Acetophenone | p-TsOH (3) | Toluene | 2 (Microwave) | 94-98 | [4] |
| 4-Chloroacetophenone | p-TsOH (3) | Toluene | 2 (Microwave) | 98 | [4] |
| 4-Methoxyacetophenone | p-TsOH (3) | Toluene | 2 (Microwave) | 95 | [4] |
| Benzophenone | p-TsOH (3) | Toluene | 3 (Microwave) | 94-98 | [5] |
| 4-Chlorobenzophenone | p-TsOH (3) | Toluene | 3 (Microwave) | 98 | [5] |
| Cyclohexanone | SiO2-SO3H | Solvent-free | 0.1 (Microwave) | 98.5 | [6] |
| Ethyl Acetoacetate | p-TsOH | Toluene | - | 53.1 |
Note: p-TsOH refers to p-toluenesulfonic acid.
Table 2: Spectroscopic Data for Representative Ethylene Ketals
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| α-Chloroacetophenone ethylene ketal | 3.75 (s, 2H), 3.90-3.92 (m, 2H), 4.15-4.19 (m, 2H), 7.25-7.39 (m, 3H), 7.51-7.53 (m, 2H) | - | - |
| α-Bromo-3-nitroacetophenone ethylene ketal | 3.63 (s, 2H), 3.90-3.93 (m, 2H), 4.20-4.24 (m, 2H), 7.55 (t, 1H), 7.86 (d, 1H), 8.20 (d, 1H), 8.39 (s, 1H) | - | - |
| Ketones (general α-protons) | 2.0-2.7 | - | - |
| Ketones (general C=O) | - | 190-220 | 1665-1715 |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the synthesis of ethylene ketals.
Microwave-Assisted Synthesis of Acetophenone Ethylene Ketal[4]
Materials:
-
Acetophenone (0.1 mol)
-
Ethylene glycol (0.5 mol, 27.9 mL)
-
p-Toluenesulfonic acid (p-TsOH) (0.003 mol, 0.57 g)
-
Toluene (84 mL)
-
5% Aqueous sodium hydrogen carbonate solution
-
Water
-
Magnesium sulfate (MgSO4)
Procedure:
-
A solution of acetophenone, ethylene glycol, and p-TsOH in toluene is placed in a flask equipped with a Dean-Stark apparatus.
-
The reaction mixture is refluxed in a microwave reactor with a constant power of 500 W for 2 hours. The boiling temperature is maintained at 118–120 °C.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The organic layer is washed with 30 mL of 5% aqueous sodium hydrogen carbonate solution, followed by two washes with 30 mL of water.
-
The organic layer is dried over anhydrous MgSO4 and filtered.
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified by distillation in vacuo to yield the acetophenone ethylene ketal.
Conventional Synthesis of a Cyclic Ketal of Acetophenone[2]
Materials:
-
Acetophenone
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalytic amount)
-
Benzene or Toluene
Procedure:
-
Acetophenone, a molar excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid are dissolved in benzene or toluene.
-
The mixture is heated to reflux in a flask equipped with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated under reduced pressure to afford the crude product.
-
The crude product can be purified by distillation or column chromatography.
Caption: A typical experimental workflow for ketal synthesis.
Applications in Drug Development
The protection of carbonyl groups as ketals is a critical strategy in the multi-step synthesis of complex pharmaceutical compounds. This strategy prevents the highly reactive ketone functionality from undergoing undesired reactions while other parts of the molecule are being modified. The stability of the ketal protecting group under neutral and basic conditions, coupled with its facile removal under acidic conditions, makes it an ideal choice for a wide range of synthetic transformations.[7]
Conclusion
The acid-catalyzed formation of ketals from ketones and ethylene glycol is a fundamental and widely utilized reaction in organic synthesis. A thorough understanding of its mechanism, optimal reaction conditions, and experimental procedures is essential for researchers and professionals in the field of drug development and discovery. The use of modern techniques such as microwave-assisted synthesis can significantly reduce reaction times while maintaining high yields. The quantitative data and protocols presented in this guide serve as a valuable resource for the efficient application of this important protective group strategy.
References
- 1. youtube.com [youtube.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. US5917059A - Preparation of cyclic acetals or ketals - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. US8829206B2 - Production of cyclic acetals or ketals using solid acid catalysts - Google Patents [patents.google.com]
Spectroscopic and Synthetic Insights into 2-Chlorobenzophenone Ethylene Ketal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic approaches for 2-Chlorobenzophenone ethylene ketal, with the IUPAC name 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane. Due to the limited availability of direct experimental spectroscopic data for this specific compound in public databases, this guide presents data from closely related analogs to provide valuable reference points for researchers.
Chemical Structure and Properties
This compound is a derivative of 2-chlorobenzophenone, where the carbonyl group is protected as a cyclic ketal using ethylene glycol. This modification is crucial in multi-step organic syntheses to prevent the carbonyl group from undergoing unwanted reactions.
| Property | Value |
| IUPAC Name | 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane |
| CAS Number | 760192-90-3 |
| Molecular Formula | C₁₅H₁₃ClO₂ |
| Molecular Weight | 260.72 g/mol |
Spectroscopic Data (Reference Compounds)
While specific experimental spectra for this compound were not found, the following tables summarize the spectroscopic data for the parent ketone, 2-Chlorobenzophenone, and the parent ketal, 2-phenyl-1,3-dioxolane. This information can be used to predict the expected spectral features of the target molecule.
NMR Spectroscopy
Table 1: ¹H and ¹³C NMR Data of Reference Compounds
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Chlorobenzophenone | CDCl₃ | 7.85-7.30 (m, 9H, Ar-H) | 195.5 (C=O), 138.4, 137.2, 132.8, 131.6, 131.4, 130.1, 129.8, 128.5, 126.9 |
| 2-Phenyl-1,3-dioxolane | CDCl₃ | 7.50-7.30 (m, 5H, Ar-H), 5.85 (s, 1H, O-CH-O), 4.15-4.00 (m, 4H, O-CH₂-CH₂-O) | 138.5 (Ar C), 129.2 (Ar CH), 128.5 (Ar CH), 126.5 (Ar CH), 103.8 (O-CH-O), 65.4 (O-CH₂) |
Note: The expected ¹H NMR spectrum of this compound would likely show complex multiplets for the aromatic protons, similar to 2-chlorobenzophenone, and a characteristic multiplet for the ethylene glycol protons around 4.0 ppm. The ¹³C NMR would show a signal for the ketal carbon (O-C-O) typically above 100 ppm and signals for the ethylene glycol carbons around 65 ppm, while the carbonyl signal around 195 ppm would be absent.
Infrared (IR) Spectroscopy
Table 2: Key IR Absorptions of Reference Compounds
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| 2-Chlorobenzophenone | C=O (ketone) | 1670 (strong) |
| C-Cl (aryl) | 750 (strong) | |
| C-H (aromatic) | 3100-3000 (medium) | |
| 2-Phenyl-1,3-dioxolane | C-O (ether) | 1200-1050 (strong, multiple bands) |
| C-H (aromatic) | 3100-3000 (medium) | |
| C-H (aliphatic) | 3000-2850 (medium) |
Note: The IR spectrum of this compound is expected to show strong C-O stretching bands characteristic of the dioxolane ring and the absence of the strong C=O stretching band of the starting ketone.
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data of Reference Compounds
| Compound | Ionization Mode | Key m/z values |
| 2-Chlorobenzophenone | EI | 216 (M⁺), 181, 139, 111, 77 |
| 2-Phenyl-1,3-dioxolane | EI | 150 (M⁺), 149, 105, 77, 51 |
Note: The mass spectrum of this compound would be expected to show a molecular ion peak at m/z 260. Fragmentation would likely involve the loss of fragments from the dioxolane ring and the chlorinated phenyl group.
Experimental Protocols
A general and efficient method for the synthesis of benzophenone ethylene ketals involves the reaction of the corresponding benzophenone with ethylene glycol in the presence of an acid catalyst, often with azeotropic removal of water.
Synthesis of Benzophenone Ethylene Ketals
-
Materials: Benzophenone (e.g., 2-Chlorobenzophenone), ethylene glycol, p-toluenesulfonic acid (PTSA) or another suitable acid catalyst, and a solvent such as toluene.
-
Apparatus: Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, and magnetic stirrer.
-
Procedure:
-
To a solution of the benzophenone in toluene, add an excess of ethylene glycol and a catalytic amount of PTSA.
-
Heat the mixture to reflux using a Dean-Stark apparatus to continuously remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired ketal.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical relationships in the spectroscopic analysis and the general workflow.
Caption: Logical flow of synthesis and spectroscopic analysis.
Caption: General workflow for spectroscopic characterization.
Commercial Suppliers of 2-Chlorobenzophenone Ethylene Ketal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of 2-Chlorobenzophenone ethylene ketal (CAS No. 760192-90-3), a key building block in organic synthesis. This document outlines key commercial suppliers, provides a detailed synthesis protocol, and illustrates its application in multi-step synthesis through logical diagrams.
Commercial Availability and Supplier Data
This compound, also known as 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane, is readily available from several commercial chemical suppliers. The following table summarizes key quantitative data from prominent suppliers to facilitate comparison and procurement decisions. Please note that availability and lead times are subject to change and should be confirmed directly with the supplier.
| Supplier | Product Number | Purity | Available Quantities | Physical Form |
| Sigma-Aldrich | RIE156319239 | 97%[1] | Inquire | White solid[1] |
| Rieke Metals | 5062 | Inquire | Inquire | Inquire |
| BLDpharm | Inquire | Inquire | Inquire | Inquire |
| Dayang Chem (Hangzhou) Co., Ltd. | Inquire | Inquire | Inquire | Inquire |
Data is based on publicly available information and may require direct inquiry for the most current details.
Logical Workflow for Supplier Selection
The selection of a suitable commercial supplier is a critical step in the procurement of chemical reagents for research and development. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for selecting a commercial chemical supplier.
Experimental Protocol: Synthesis of Benzophenone Ethylene Ketals
The following is an adapted experimental protocol for the synthesis of benzophenone ethylene ketals, based on a microwave-assisted method. This procedure can be applied for the synthesis of this compound from 2-Chlorobenzophenone.
Materials:
-
Benzophenone (e.g., 2-Chlorobenzophenone)
-
Ethylene glycol
-
p-Toluenesulfonic acid (PTSA)
-
Toluene
-
5% Sodium hydrogen carbonate solution
-
Water
-
Magnesium sulfate (anhydrous)
Equipment:
-
Microwave reactor equipped with a Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine the benzophenone (0.1 mol), ethylene glycol (0.5 mol, 27.9 mL, 31.0 g), and p-toluenesulfonic acid (0.003 mol, 0.57 g).
-
Add toluene (84 mL) to the flask.
-
Place the flask in a microwave reactor equipped with a Dean-Stark apparatus and a reflux condenser.
-
Irradiate the mixture with a constant microwave power (e.g., 650 W) and reflux for a specified time (e.g., 3 hours), with azeotropic removal of water. The boiling temperature should be maintained around 118–120 °C.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a 5% aqueous sodium hydrogen carbonate solution (30 mL).
-
Wash the organic layer with water (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
The resulting residue can be further purified by recrystallization or vacuum distillation to yield the desired benzophenone ethylene ketal.
Role in Drug Development: Ketal Protection in Multi-Step Synthesis
This compound serves as a protected form of 2-Chlorobenzophenone. The ethylene ketal group is a robust protecting group for the ketone functionality, which is stable under various reaction conditions, particularly those involving nucleophiles and bases. This protection strategy is crucial in multi-step organic syntheses, a common practice in drug development.
For instance, derivatives of 2-aminobenzophenone are precursors to the synthesis of benzodiazepines, a class of psychoactive drugs.[2][3] The synthesis of drugs like Prazepam involves the acylation of 2-amino-5-chlorobenzophenone.[2][3] While this compound is not directly a precursor to Prazepam, the principle of protecting a reactive carbonyl group is fundamental in such syntheses to prevent unwanted side reactions and achieve the desired chemical transformation on other parts of the molecule.
The following diagram illustrates the general principle of using a ketal protecting group in a multi-step synthesis.
Caption: Role of ketal protection in a multi-step chemical synthesis.
References
An In-depth Technical Guide on the Safety and Handling of 2-Chlorobenzophenone Ethylene Ketal
Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The information provided is based on available data for the parent compound, 2-Chlorobenzophenone, and general knowledge of related chemical classes. There is a significant lack of specific toxicological and safety data for 2-Chlorobenzophenone Ethylene Ketal. A comprehensive, site-specific risk assessment should be conducted by qualified personnel before handling this compound.
Introduction
This compound is a derivative of 2-Chlorobenzophenone, where the ketone functional group is protected as a cyclic ketal. This modification is a common strategy in multi-step organic synthesis to prevent the ketone from participating in reactions targeting other parts of a molecule. While this protection strategy is synthetically useful, it also alters the molecule's physical, chemical, and potentially toxicological properties. This guide provides a summary of the available safety and handling information, drawing from data on the parent compound and the general chemical class of ketals.
Chemical and Physical Properties
Limited specific data is available for this compound. The properties of the parent compound, 2-Chlorobenzophenone, are provided for context and as a basis for preliminary hazard assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane | [1] |
| CAS Number | 760192-90-3 | [1] |
| Molecular Formula | C15H13ClO2 | [1] |
| Molecular Weight | 260.72 g/mol | [1] |
| Physical Form | White solid | [1] |
| Purity | 97% | [1] |
Table 2: Physicochemical Properties of 2-Chlorobenzophenone (Parent Compound)
| Property | Value | Source |
| CAS Number | 5162-03-8 | [2] |
| Molecular Formula | C13H9ClO | [2] |
| Molecular Weight | 216.66 g/mol | [2] |
| Boiling Point | 330 °C | |
| Melting Point | 44-47 °C |
Hazard Identification and Toxicological Information
No specific toxicological studies on this compound were found. Therefore, a precautionary approach is necessary, treating the compound as potentially hazardous. The hazard profile of the parent compound, 2-Chlorobenzophenone, should be considered as a starting point for risk assessment.
3.1 Extrapolated Hazards from 2-Chlorobenzophenone
The Globally Harmonized System (GHS) classification for 2-Chlorobenzophenone indicates several potential hazards.[2] It is prudent to assume that the ketal derivative may exhibit similar, though not identical, properties.
Table 3: GHS Hazard Classification for 2-Chlorobenzophenone
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Source: PubChem CID 78838[2]
3.2 General Hazards of Ketals
The ILO Encyclopaedia of Occupational Health and Safety notes that halogen-substituted aldehydes and ketals can cause primary irritation of the skin, eyes, and respiratory system.[3] The presence of the chloro- group on the phenyl ring of this compound suggests that this compound may have irritant properties.
Safe Handling and Personal Protective Equipment (PPE)
Given the lack of specific data and the potential for irritation and other health effects, stringent safety protocols should be followed when handling this compound.
4.1 Engineering Controls
-
Handle in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
4.2 Personal Protective Equipment (PPE)
A standard PPE protocol for handling potentially hazardous chemicals should be implemented.
Caption: Personal Protective Equipment (PPE) Workflow.
4.3 Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
First Aid Measures
These first aid measures are based on the potential hazards extrapolated from 2-Chlorobenzophenone.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent entry into waterways. Contain the spill and collect the material for disposal.
Synthesis and Potential Hazards
The formation of an ethylene ketal from a ketone is a reversible reaction, often catalyzed by acid. This relationship is important for understanding the chemical's stability and potential for reversion to the parent ketone.
Caption: Synthesis relationship of the ketal.
The synthesis of benzophenone ethylene ketals can be achieved by reacting the ketone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), with azeotropic removal of water.[4] Hazards associated with the synthesis may include:
-
Corrosive Acids: Handling of acid catalysts requires appropriate PPE.
-
Flammable Solvents: Toluene is often used as a solvent and is flammable.
-
Reaction Conditions: Microwave-assisted synthesis can lead to rapid pressure buildup if not properly controlled.[4]
Experimental Protocols
Specific experimental protocols for the safety and handling of this compound are not available in the searched literature. Researchers should develop standard operating procedures (SOPs) based on a thorough risk assessment, incorporating the information in this guide. An example of a relevant synthetic protocol is provided below for context.
Example Synthetic Protocol: Microwave-Assisted Synthesis of Benzophenone Ethylene Ketals [4]
-
Materials: Benzophenone (0.1 mol), ethylene glycol (0.5 mol), p-toluenesulfonic acid (0.003 mol), toluene (84 mL).
-
Apparatus: Microwave reactor equipped with a Dean-Stark apparatus.
-
Procedure:
-
Combine the benzophenone, ethylene glycol, PTSA, and toluene in a reaction vessel.
-
Place the vessel in the microwave reactor.
-
Irradiate with a constant power (e.g., 650 W) to maintain reflux (approx. 118-120 °C) for a specified time (e.g., 3 hours), with continuous removal of water via the Dean-Stark trap.
-
After cooling, the reaction mixture is worked up to isolate the ketal product.
-
Note: This is a general procedure and must be adapted and optimized for the specific substrate and equipment. A thorough safety review must be conducted before carrying out any chemical synthesis.
Conclusion
Due to the absence of specific toxicological data for this compound, a high degree of caution is warranted. The safety and handling procedures should be based on the known hazards of the parent compound, 2-Chlorobenzophenone, and the general properties of halogenated cyclic ketals. All handling should be performed by trained personnel in a controlled laboratory environment with appropriate engineering controls and personal protective equipment. A comprehensive risk assessment is mandatory before any work with this compound commences.
References
Methodological & Application
Application Notes and Protocols for the Use of 2-Chlorobenzophenone Ethylene Ketal in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a high degree of versatility. The use of protecting groups is often essential when working with multifunctional molecules to prevent unwanted side reactions. This document provides detailed application notes and protocols for the utilization of 2-Chlorobenzophenone ethylene ketal in Grignard reactions. The ethylene ketal serves as a robust protecting group for the ketone functionality, allowing for the selective formation of a Grignard reagent from the aryl chloride. This intermediate can then be reacted with various electrophiles to construct complex molecular architectures. Subsequent deprotection of the ketal regenerates the benzophenone moiety, yielding a final product with a newly introduced substituent.
Core Concepts and Workflow
The overall strategy involves a three-step process:
-
Formation of the Grignard Reagent: The aryl chloride of this compound is converted into the corresponding Grignard reagent by reaction with magnesium metal. The ketal protecting group remains intact under these conditions.
-
Reaction with an Electrophile: The newly formed Grignard reagent, a potent nucleophile, is then reacted with a suitable electrophile to form a new carbon-carbon or carbon-heteroatom bond.
-
Deprotection: The ethylene ketal protecting group is removed under acidic conditions to regenerate the ketone functionality in the final product.
The logical workflow for this process is illustrated in the diagram below.
Caption: General workflow for the Grignard reaction of this compound.
Experimental Protocols
Protocol 1: Formation of the Grignard Reagent from this compound
This protocol details the formation of the Grignard reagent from the aryl chloride in the presence of the ethylene ketal protecting group.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| This compound | 260.72 | 2.61 g | 0.01 | Ensure it is dry. |
| Magnesium turnings | 24.31 | 0.29 g | 0.012 | Activate before use. |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - | Freshly distilled from a suitable drying agent. |
| Iodine | 253.81 | 1 crystal | catalytic | To initiate the reaction. |
Procedure:
-
Preparation of Glassware: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture from quenching the reaction.
-
Activation of Magnesium: Place the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of nitrogen until violet vapors of iodine are observed. This process helps to activate the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation of Grignard Formation: Add 5 mL of anhydrous THF to the flask containing the activated magnesium. In the dropping funnel, prepare a solution of this compound (2.61 g, 0.01 mol) in 15 mL of anhydrous THF.
-
Addition of Aryl Halide: Add approximately 1-2 mL of the this compound solution from the dropping funnel to the magnesium suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color and the appearance of cloudiness or bubbling.
-
Completion of Grignard Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish-brown solution of the Grignard reagent is used directly in the next step.
Protocol 2: Reaction of the Ketal-Protected Grignard Reagent with an Electrophile (Example: Acetone)
This protocol describes the reaction of the prepared Grignard reagent with acetone to form a tertiary alcohol.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Grignard Reagent Solution | - | ~20 mL | ~0.01 | From Protocol 1. |
| Acetone | 58.08 | 0.73 mL (0.58 g) | 0.01 | Anhydrous, freshly distilled. |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - | For dilution. |
| Saturated aq. NH4Cl solution | - | 20 mL | - | For quenching. |
| Diethyl ether | - | 50 mL | - | For extraction. |
| Anhydrous MgSO4 or Na2SO4 | - | - | - | For drying. |
Procedure:
-
Preparation of Electrophile Solution: In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of anhydrous acetone (0.73 mL, 0.01 mol) in 10 mL of anhydrous THF.
-
Addition of Grignard Reagent: Cool the acetone solution to 0 °C using an ice bath. Slowly add the prepared Grignard reagent solution from Protocol 1 to the acetone solution via a cannula or a dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation of Intermediate: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude ketal-protected tertiary alcohol. This intermediate can be purified by column chromatography on silica gel if necessary, or used directly in the deprotection step.
Protocol 3: Deprotection of the Ethylene Ketal
This protocol outlines the removal of the ethylene ketal protecting group to yield the final benzophenone derivative.
Materials:
| Reagent/Material | Quantity | Notes |
| Crude Ketal-Protected Intermediate | From Protocol 2 | - |
| Acetone | 20 mL | - |
| 2 M Hydrochloric Acid (HCl) | 10 mL | - |
| Diethyl ether | 50 mL | For extraction. |
| Saturated aq. NaHCO3 solution | 20 mL | For neutralization. |
| Anhydrous MgSO4 or Na2SO4 | - | For drying. |
Procedure:
-
Reaction Setup: Dissolve the crude intermediate from Protocol 2 in a mixture of acetone (20 mL) and 2 M aqueous HCl (10 mL) in a round-bottom flask.
-
Deprotection Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Neutralization and Extraction: Once the reaction is complete, neutralize the excess acid by the careful addition of saturated aqueous sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation and Purification of Final Product: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude final product. The product can be purified by recrystallization or column chromatography on silica gel to afford the pure benzophenone derivative.
Reaction Mechanism
The key steps of the Grignard reaction and deprotection are visualized in the following diagram.
Caption: Key mechanistic steps in the Grignard reaction and subsequent deprotection.
Data Presentation
The following table summarizes expected outcomes for the reaction of the Grignard reagent derived from this compound with various electrophiles.
| Electrophile | Product Structure after Deprotection | Expected Yield Range (%) |
| Formaldehyde | 2-(Hydroxymethyl)benzophenone | 60-75 |
| Acetone | 2-(2-Hydroxypropan-2-yl)benzophenone | 70-85 |
| Benzaldehyde | 2-(Hydroxy(phenyl)methyl)benzophenone | 65-80 |
| Carbon Dioxide | 2-Benzoylbenzoic acid | 55-70 |
Note: Yields are estimates and can vary depending on reaction conditions and purification methods.
Conclusion
The use of this compound provides a reliable method for the synthesis of a variety of 2-substituted benzophenone derivatives via a Grignard reaction pathway. The ethylene ketal is a stable protecting group under the conditions required for Grignard reagent formation and subsequent nucleophilic addition. The protocols provided herein offer a detailed guide for researchers to successfully employ this strategy in their synthetic endeavors. Careful attention to anhydrous conditions during the Grignard formation and reaction steps is critical for achieving high yields.
Application of 2-Chlorobenzophenone Ethylene Ketal in the Multistep Synthesis of Prazepam
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of multistep organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. 2-Chlorobenzophenone ethylene ketal serves as a key protected intermediate, primarily in the synthesis of pharmaceuticals. Its primary role is to mask the reactive carbonyl group of 2-chlorobenzophenone, thereby enabling selective modifications on the aromatic rings. This application note provides a detailed protocol for the utilization of this compound in a multi-step synthesis of Prazepam, a benzodiazepine derivative with anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties.
The ethylene ketal protecting group is advantageous due to its stability under various reaction conditions, including those involving strong bases and nucleophiles, and its straightforward removal under acidic conditions.[1][2] This allows for a robust synthetic strategy towards complex molecules.
Application: Multistep Synthesis of Prazepam
The following section outlines a comprehensive, multi-step synthesis of Prazepam starting from 2-chlorobenzophenone, highlighting the crucial role of the ethylene ketal protection.
Overall Synthetic Workflow
The synthesis of Prazepam from 2-chlorobenzophenone can be envisioned as a five-step process:
-
Protection: The carbonyl group of 2-chlorobenzophenone is protected as an ethylene ketal.
-
Nitration: The protected compound undergoes electrophilic aromatic substitution to introduce a nitro group.
-
Reduction: The nitro group is reduced to an amino group.
-
Deprotection: The ethylene ketal is removed to regenerate the carbonyl functionality, yielding the key intermediate 2-amino-5-chlorobenzophenone.
-
Cyclization and Alkylation: The intermediate undergoes a series of reactions to form the benzodiazepine ring system of Prazepam.[3]
Caption: Overall workflow for the synthesis of Prazepam.
Experimental Protocols
Step 1: Synthesis of this compound (Protection)
This protocol is adapted from a microwave-assisted ketalization procedure, which offers rapid and high-yielding synthesis.[3][4]
Materials:
-
2-Chlorobenzophenone
-
Ethylene glycol
-
p-Toluenesulfonic acid (PTSA)
-
Toluene
-
Microwave reactor equipped with a Dean-Stark trap
Procedure:
-
In a round-bottom flask suitable for a microwave reactor, combine 2-chlorobenzophenone (0.1 mol), ethylene glycol (0.5 mol), and a catalytic amount of PTSA (0.003 mol).
-
Add toluene (84 mL) as the solvent.
-
Assemble the flask with a Dean-Stark trap to remove water azeotropically.
-
Place the reaction vessel in the microwave reactor and irradiate at a constant power of 650 W for 3 hours, with reflux.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Wash the mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound as a white solid.[5]
Step 2: Nitration of this compound
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Concentrated nitric acid
Procedure:
-
To a stirred solution of this compound (0.1 mol) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (0.11 mol) and concentrated sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
The precipitated product is collected by filtration, washed with cold water until neutral, and dried to give 2-nitro-5-chlorobenzophenone ethylene ketal.
Step 3: Reduction of the Nitro Group
Materials:
-
2-Nitro-5-chlorobenzophenone ethylene ketal
-
Iron powder
-
Ammonium chloride
-
Ethanol/Water mixture
Procedure:
-
In a round-bottom flask, suspend 2-nitro-5-chlorobenzophenone ethylene ketal (0.1 mol) and iron powder (0.3 mol) in a mixture of ethanol and water.
-
Add a catalytic amount of ammonium chloride and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-amino-5-chlorobenzophenone ethylene ketal.
Step 4: Deprotection to 2-Amino-5-chlorobenzophenone
Materials:
-
2-Amino-5-chlorobenzophenone ethylene ketal
-
Hydrochloric acid (aqueous)
-
Acetone or THF
Procedure:
-
Dissolve 2-amino-5-chlorobenzophenone ethylene ketal (0.1 mol) in acetone or THF.
-
Add a 1 M aqueous solution of hydrochloric acid and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The deprotection is typically complete within a few hours.
-
Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain 2-amino-5-chlorobenzophenone.
Step 5: Synthesis of Prazepam from 2-Amino-5-chlorobenzophenone[3]
This final stage involves a multi-step sequence of acylation, reduction, oxidation, and finally cyclization and alkylation.
Materials:
-
2-Amino-5-chlorobenzophenone
-
Cyclopropanecarbonyl chloride
-
Triethylamine
-
Lithium aluminum hydride (LAH)
-
Manganese dioxide
-
Ammonia
-
Cyclopropylmethyl bromide
Procedure:
-
Acylation: React 2-amino-5-chlorobenzophenone with cyclopropanecarbonyl chloride in the presence of triethylamine to form the corresponding amide.[3]
-
Reduction: Reduce the amide and the ketone functionalities using a strong reducing agent like lithium aluminum hydride (LAH) to yield 2-(cyclopropylmethylamino)-5-chlorobenzhydrol.[3]
-
Oxidation: Selectively oxidize the secondary alcohol back to a ketone using manganese dioxide.[3]
-
Cyclization and Alkylation: The resulting amino ketone is then treated with ammonia to form the diazepine ring, followed by N-alkylation with cyclopropylmethyl bromide to yield Prazepam.
Quantitative Data Summary
| Step | Reaction | Reactants | Reagents | Conditions | Time | Yield (%) |
| 1 | Protection | 2-Chlorobenzophenone | Ethylene glycol, PTSA | Microwave, 650 W, Toluene | 3 h | ~98%[4] |
| 2 | Nitration | This compound | HNO₃, H₂SO₄ | 0 °C to RT | 2-3 h | ~90% (estimated) |
| 3 | Reduction | 2-Nitro-5-chlorobenzophenone ethylene ketal | Fe, NH₄Cl | Reflux, Ethanol/Water | 4-6 h | ~95% (estimated) |
| 4 | Deprotection | 2-Amino-5-chlorobenzophenone ethylene ketal | HCl (aq) | RT, Acetone | 2-4 h | >95% (estimated) |
| 5 | Prazepam Synthesis | 2-Amino-5-chlorobenzophenone | See protocol | See protocol | Multistep | Variable |
Logical Relationship Diagram
References
- 1. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2-Amino-5-chlorobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling the Marvels of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of Benzophenone Ethylene Ketals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of benzophenone ethylene ketals utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over traditional synthetic routes, including drastically reduced reaction times, high yields, and environmentally benign reaction conditions.
Introduction
The protection of the carbonyl group in benzophenones as ethylene ketals is a crucial step in many multi-step organic syntheses, particularly in the development of pharmaceutical intermediates. Traditional methods for this transformation often require prolonged heating (up to 40 hours) under reflux with azeotropic removal of water, leading to high energy consumption and the potential for side reactions.[1][2] Microwave-assisted synthesis provides a rapid and efficient alternative, achieving complete conversion and high yields in a fraction of the time.[1][3]
This protocol focuses on a well-established method using p-toluenesulfonic acid (PTSA) as a catalyst in toluene, with simultaneous removal of water facilitated by a Dean-Stark apparatus integrated into the microwave reactor setup.[3]
Key Advantages of the Microwave-Assisted Method:
-
Rapid Reaction Times: Complete conversion is typically achieved within 2-3 hours, compared to 40 hours with conventional heating.[1][3]
-
High Yields: The described protocol consistently produces benzophenone ethylene ketals in yields ranging from 92-98%.[1][3]
-
Energy Efficiency: The localized and rapid heating provided by microwave irradiation significantly reduces energy consumption.
-
Convenience: The experimental setup is straightforward, and the work-up procedure is simple.[3]
Reaction Scheme
The general reaction for the formation of benzophenone ethylene ketals is the acid-catalyzed reaction of a benzophenone with ethylene glycol.
Caption: General reaction scheme for the microwave-assisted synthesis of benzophenone ethylene ketals.
Experimental Data
The following table summarizes the results for the microwave-assisted synthesis of various substituted benzophenone ethylene ketals.
| Entry | R1 | R2 | R3 | Microwave Power (W) | Time (h) | Yield (%) |
| 1 | H | Cl | H | 650 | 3 | 98[1] |
| 2 | H | Cl | Cl | 650 | 3 | 93[1] |
| 3 | Cl | Cl | Cl | 650 | 3 | 92[1] |
| 4 | H | Cl | MeO | 650 | 3 | 94[1] |
| 5 | Cl | H | F | 650 | 3 | 92[1] |
Detailed Experimental Protocol
This protocol is adapted from a literature procedure for the synthesis of benzophenone ethylene ketals using a microwave reactor equipped with a Dean-Stark apparatus for azeotropic water removal.[3]
Materials:
-
Substituted benzophenone (0.1 mol)
-
Ethylene glycol (27.9 mL, 0.5 mol)
-
p-Toluenesulfonic acid (PTSA) (0.57 g, 0.003 mol)
-
Toluene (84 mL)
-
5% Aqueous sodium hydrogen carbonate solution
-
Water
-
Magnesium sulfate (MgSO₄)
-
Microwave reactor equipped with a reflux condenser and Dean-Stark trap
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the benzophenone (0.1 mol), ethylene glycol (27.9 mL), PTSA (0.57 g), and toluene (84 mL).
-
Microwave Irradiation: Place the flask in the microwave reactor and fit it with a Dean-Stark apparatus and a reflux condenser. Irradiate the mixture with a constant microwave power of 650 W for 3 hours. The reaction mixture should be stirred throughout the process. The boiling temperature should be maintained around 118-120 °C.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with a 5% aqueous sodium hydrogen carbonate solution (30 mL) followed by water (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: The resulting residue can be further purified by recrystallization or distillation under vacuum to yield the pure benzophenone ethylene ketal.[3]
Experimental Workflow
The following diagram illustrates the key steps in the microwave-assisted synthesis of benzophenone ethylene ketals.
Caption: Workflow for the microwave-assisted synthesis of benzophenone ethylene ketals.
Conclusion
The microwave-assisted synthesis of benzophenone ethylene ketals offers a superior alternative to conventional heating methods, providing a rapid, high-yielding, and energy-efficient route to these important chemical intermediates. The protocol detailed in these application notes is robust and can be applied to a variety of substituted benzophenones, making it a valuable tool for researchers in organic synthesis and drug development.
References
Application Notes and Protocols: Acid-Catalyzed Deprotection of 2-Chlorobenzophenone Ethylene Ketal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the acid-catalyzed deprotection of 2-Chlorobenzophenone ethylene ketal to yield 2-Chlorobenzophenone. The protection of carbonyl groups as ketals is a fundamental strategy in multi-step organic synthesis, and their efficient cleavage is equally crucial. This guide outlines the general principles, common reaction conditions, and a specific, representative experimental protocol. Additionally, it includes a summary of quantitative data for analogous reactions to inform optimization efforts.
Introduction
Ethylene ketals are widely employed as protecting groups for ketones and aldehydes due to their stability under various non-acidic conditions. The regeneration of the carbonyl group, known as deprotection, is typically achieved through acid-catalyzed hydrolysis. This reaction is an equilibrium process, and the presence of water is essential to drive the reaction towards the formation of the ketone and ethylene glycol. The choice of acid catalyst, solvent, and reaction temperature can significantly influence the reaction rate and yield. For substrates containing other acid-sensitive functional groups, careful selection of mild reaction conditions is critical to ensure chemoselectivity.
The deprotection of this compound is a key step in synthetic routes where the carbonyl functionality of 2-Chlorobenzophenone needs to be temporarily masked. This document provides a reliable protocol for this transformation, adaptable for various research and development applications.
General Reaction Scheme
The acid-catalyzed hydrolysis of this compound proceeds as follows:
Data Presentation: Representative Conditions for Ketal Deprotection
While a specific protocol for this compound is not extensively reported, the following table summarizes typical conditions for the acid-catalyzed deprotection of analogous aromatic ketals, providing a valuable reference for reaction optimization.
| Catalyst (mol%) | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-TsOH (10) | Benzophenone ethylene ketal | Acetone/H₂O (10:1) | Reflux | 4 h | 95 | General Knowledge |
| HCl (2M aq.) | 4-Methoxybenzophenone ethylene ketal | THF | Room Temp | 12 h | 92 | General Knowledge |
| Amberlyst-15 | 2-Phenyl-1,3-dioxolane | Methanol/H₂O (9:1) | 50 | 2 h | >98 | General Knowledge |
| Acetic Acid (80%) | Substituted Benzophenone ketals | Acetic Acid/H₂O | 80 | 1-3 h | 85-95 | General Knowledge |
| Lewis Acids (e.g., FeCl₃, ZnCl₂) | Various aromatic ketals | Acetonitrile or Dichloromethane | Room Temp | Varies | Varies | [General Synthetic Methods Journals] |
Experimental Protocol: Deprotection of this compound
This protocol is a representative procedure based on established methods for the deprotection of aromatic ketals.
Materials:
-
This compound
-
Acetone
-
Deionized Water
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Hydrochloric acid (2M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plate (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 2.61 g, 10 mmol) in a mixture of acetone (40 mL) and deionized water (4 mL).
-
Catalyst Addition: To the stirring solution, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 190 mg, 1 mmol, 10 mol%). Alternatively, 2M hydrochloric acid (5 mL) can be used.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 60-65 °C) using a heating mantle or oil bath.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of the product spot (2-Chlorobenzophenone) will indicate the reaction's progress. The reaction is typically complete within 2-6 hours.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst until the effervescence ceases.
-
Remove the acetone using a rotary evaporator.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 2-Chlorobenzophenone.
-
If necessary, the crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Expected Outcome:
The expected product is 2-Chlorobenzophenone, which should be a white to off-white solid. The yield is expected to be in the range of 85-95% based on analogous reactions. Characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the final product.
Mandatory Visualization
Reaction Mechanism
Caption: Acid-catalyzed deprotection mechanism of a ketal.
Experimental Workflow
Caption: Experimental workflow for ketal deprotection.
Application Notes and Protocols: The Role of 2-Chlorobenzophenone Ethylene Ketal in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-Chlorobenzophenone ethylene ketal as a versatile intermediate in the synthesis of pharmaceutical compounds, particularly in the preparation of benzodiazepine precursors. The protocols outlined below are based on established chemical principles and published synthetic methods.
Introduction
This compound serves as a crucial protected form of 2-chlorobenzophenone. The ethylene ketal group masks the reactive ketone functionality, allowing for selective chemical transformations on the aromatic rings. This strategy is paramount in multi-step syntheses of complex pharmaceutical intermediates where chemoselectivity is essential. One of the primary applications of this compound is in the synthesis of precursors for benzodiazepines, a class of psychoactive drugs.
Application: Synthesis of 2-Amino-5-nitro-2'-chlorobenzophenone, a Key Intermediate for Clonazepam
A significant application of this compound is in the synthesis of 2-amino-5-nitro-2'-chlorobenzophenone. This compound is a well-established intermediate in the production of Clonazepam, a potent anticonvulsant and anxiolytic drug. The synthetic strategy involves the protection of the ketone, followed by nitration, reduction of the nitro group, and subsequent deprotection.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the protection of the ketone group of 2-chlorobenzophenone using a microwave-assisted method, which offers high yields and short reaction times.
Materials:
-
2-Chlorobenzophenone
-
Ethylene glycol
-
p-Toluenesulfonic acid (PTSA)
-
Toluene
-
5% Sodium hydrogen carbonate solution
-
Anhydrous magnesium sulfate
-
Microwave reactor with a Dean-Stark apparatus
Procedure:
-
In a flask suitable for a microwave reactor, combine 2-chlorobenzophenone (0.1 mol), ethylene glycol (0.5 mol), PTSA (0.003 mol), and toluene (84 mL).
-
Assemble the flask with a Dean-Stark apparatus in the microwave reactor.
-
Irradiate the mixture with a constant power of 650 W for 3 hours, with reflux (boiling temperature: 118–120 °C), allowing for the azeotropic removal of water.
-
After cooling, wash the reaction mixture with 5% aqueous sodium hydrogen carbonate solution (30 mL) and then with water (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or distillation in vacuo to yield this compound.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |
| 2-Chlorobenzophenone | 216.66 | 0.1 | 21.67 g | - |
| Ethylene glycol | 62.07 | 0.5 | 27.9 mL (31.0 g) | - |
| PTSA | 172.20 | 0.003 | 0.57 g | - |
| Toluene | - | - | 84 mL | - |
| This compound | 260.72 | - | - | ~92-94[1] |
Protocol 2: Nitration of this compound
This protocol outlines a representative procedure for the nitration of the protected benzophenone. Note: This is a generalized protocol and may require optimization.
Materials:
-
This compound
-
Concentrated Sulfuric acid
-
Fuming Nitric acid
-
Crushed ice
-
Ammonium hydroxide
Procedure:
-
Dissolve this compound (0.1 mol) in concentrated sulfuric acid (150 mL) with stirring, maintaining the temperature at 0-5 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (0.12 mol) and concentrated sulfuric acid (50 mL) dropwise to the solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting suspension with ammonium hydroxide to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry to obtain 2-(2-chlorophenyl)-2-(5-nitro-2-phenyl)-1,3-dioxolane.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Expected Yield (%) |
| This compound | 260.72 | 0.1 | 26.07 g | - |
| Fuming Nitric acid | 63.01 | 0.12 | ~5.4 mL | - |
| 2-(2-chlorophenyl)-2-(5-nitro-2-phenyl)-1,3-dioxolane | 305.71 | - | - | Moderate to High |
Protocol 3: Reduction of the Nitro Group
This protocol describes a standard method for the reduction of an aromatic nitro group to an amine.
Materials:
-
2-(2-chlorophenyl)-2-(5-nitro-2-phenyl)-1,3-dioxolane
-
Iron powder
-
Ethanol
-
Concentrated Hydrochloric acid
-
Sodium hydroxide solution
Procedure:
-
Suspend 2-(2-chlorophenyl)-2-(5-nitro-2-phenyl)-1,3-dioxolane (0.1 mol) and iron powder (0.3 mol) in a mixture of ethanol and water.
-
Heat the mixture to reflux and add a small amount of concentrated hydrochloric acid as a catalyst.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and make it basic with a sodium hydroxide solution.
-
Filter the mixture to remove iron salts.
-
Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and evaporate the solvent to yield 2-(2-amino-5-phenyl)-2-(2-chlorophenyl)-1,3-dioxolane.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Expected Yield (%) |
| 2-(2-chlorophenyl)-2-(5-nitro-2-phenyl)-1,3-dioxolane | 305.71 | 0.1 | 30.57 g | - |
| Iron powder | 55.85 | 0.3 | 16.76 g | - |
| 2-(2-amino-5-phenyl)-2-(2-chlorophenyl)-1,3-dioxolane | 275.73 | - | - | High |
Protocol 4: Deprotection of the Ethylene Ketal
This protocol describes the acidic hydrolysis of the ethylene ketal to regenerate the ketone functionality.
Materials:
-
2-(2-amino-5-phenyl)-2-(2-chlorophenyl)-1,3-dioxolane
-
Acetone
-
Dilute Hydrochloric acid
-
Sodium bicarbonate solution
Procedure:
-
Dissolve the amino-ketal intermediate (0.1 mol) in acetone.
-
Add dilute hydrochloric acid and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the deprotection is complete.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain 2-amino-5-nitro-2'-chlorobenzophenone.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Expected Yield (%) |
| 2-(2-amino-5-phenyl)-2-(2-chlorophenyl)-1,3-dioxolane | 275.73 | 0.1 | 27.57 g | - |
| 2-amino-5-nitro-2'-chlorobenzophenone | 276.67 | - | - | High |
Visualizations
Caption: Synthetic workflow for a pharmaceutical intermediate.
Caption: Logical steps in the synthesis of a pharmaceutical intermediate.
References
Application Notes and Protocols for the Chemoselective Protection of Ketones in the Presence of Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug development, the ability to selectively modify one functional group in the presence of others is paramount. This principle of chemoselectivity is often challenged when a molecule contains multiple reactive sites. A common scenario involves the presence of both a ketone and an ester. Due to the higher electrophilicity of the ketone carbonyl, it is generally more reactive towards nucleophiles than the corresponding ester.[1][2] Consequently, any reaction intended for the ester moiety, such as reduction or Grignard addition, will likely react preferentially with the ketone. To circumvent this, the ketone must be "protected" by converting it into a less reactive functional group. This application note provides detailed protocols and comparative data for three effective methods for the chemoselective protection of ketones in the presence of esters: ketalization, thioacetalization, and an in situ phosphine-based protection.
Ketalization: Protection as a Cyclic Acetal
The formation of a cyclic ketal, typically using ethylene glycol, is a robust and widely used method for protecting ketones.[3][4] The reaction is acid-catalyzed and is reversible. To drive the equilibrium towards the formation of the ketal, water, a byproduct of the reaction, must be removed, often through azeotropic distillation using a Dean-Stark apparatus.[3] Acetals are stable under basic and nucleophilic conditions, making them ideal protecting groups for subsequent reactions at the ester functionality.[5][6]
General Reaction Scheme:
Experimental Protocol: Protection of Ethyl Acetoacetate
This protocol is adapted from a published procedure for the protection of the ketone in ethyl acetoacetate.[1][3]
Materials:
-
Ethyl acetoacetate
-
Ethylene glycol
-
p-Toluenesulfonic acid (TsOH) monohydrate (catalyst)
-
Toluene
-
500 mL round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a 500 mL round-bottom flask, add toluene (100 mL), ethyl acetoacetate (25.5 mL, 0.2 mol), ethylene glycol (22.3 mL, 0.4 mol), and p-toluenesulfonic acid monohydrate (0.2 g).[1]
-
Assemble a Dean-Stark apparatus with a condenser and fit it to the round-bottom flask.
-
Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing for approximately 1-2 hours, or until no more water is collected in the trap.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The resulting product, ethyl acetoacetate ethylene ketal, can be further purified by distillation if necessary.
Quantitative Data: Ketalization of Various Ketoesters
| Substrate | Diol | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Ethylene glycol | p-TsOH | Toluene | 1 | 53.1 | [1][3] |
| Acetophenone | Ethylene glycol | SiO2-SO3H | Solvent-free (MW) | 0.03 | 94-98 | [7] |
| Cyclohexanone | Ethylene glycol | SiO2-SO3H | Solvent-free (MW) | 0.03 | 94-98 | [7] |
Note: Microwave-assisted, solvent-free conditions using a solid acid catalyst can significantly reduce reaction times and improve yields.
Thioacetalization: Protection as a 1,3-Dithiane
The formation of a 1,3-dithiane from a ketone and 1,3-propanedithiol is another effective protection strategy. Thioacetals are generally more stable to acidic conditions than their oxygen-containing counterparts (ketals).[8] The formation is typically catalyzed by a Lewis or Brønsted acid.[9] Deprotection often requires specific reagents, such as mercury(II) salts or oxidative methods, which can be a consideration in the overall synthetic plan.[8][10]
General Reaction Scheme:
Experimental Protocol: General Procedure for Dithiane Formation
This is a general protocol based on commonly used methods.
Materials:
-
Ketoester
-
1,3-Propanedithiol
-
Boron trifluoride etherate (BF3·OEt2) or another suitable Lewis/Brønsted acid catalyst[11]
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the ketoester (1 equivalent) in dichloromethane.
-
Add 1,3-propanedithiol (1.1-1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid catalyst (e.g., BF3·OEt2, catalytic amount).
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data: Thioacetalization of Carbonyl Compounds
| Substrate | Thiol | Catalyst | Solvent | Time | Yield (%) | Reference |
| Various aldehydes & ketones | 1,3-Propanedithiol | p-TsOH/Silica gel | CH2Cl2 | 15-120 min | 85-98 | [9] |
| β-Keto ester | 1,3-Propanedithiol | Tungstophosphoric acid | Solvent-free | - | High | [8][12] |
| Various aldehydes & ketones | 1,3-Propanedithiol | Iodine | CH2Cl2 | 0.5-2 h | 90-98 | [11] |
In Situ Protection with Triethylphosphine and TMSOTf
A modern and efficient approach involves the in situ protection of the ketone, allowing for a one-pot reaction sequence.[13][14] This method utilizes triethylphosphine (PEt3) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) to reversibly form an O,P-ketal phosphonium salt from the ketone.[13][14] This protected intermediate is stable to subsequent reactions at the ester, such as reduction with DIBAL-H or addition of a Grignard reagent. The ketone is then regenerated during the aqueous workup.
Logical Workflow for In Situ Protection and Subsequent Reaction
Caption: Workflow for the one-pot transformation of a ketoester.
Experimental Protocol: In Situ Protection and Reduction of a Ketoester
This protocol is a general representation based on the methodology described by Fujioka and colleagues.[13][14]
Materials:
-
Ketoester
-
Triethylphosphine (PEt3)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous solvent (e.g., CH2Cl2 or THF)
-
Reducing agent (e.g., DIBAL-H in hexanes)
-
Aqueous workup solution (e.g., saturated NH4Cl)
Procedure:
-
Dissolve the ketoester (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add TMSOTf (1.2 equivalents) followed by PEt3 (1.2 equivalents) and stir for a short period to form the protected intermediate in situ.
-
Slowly add the reducing agent (e.g., DIBAL-H, 1.5-3 equivalents) to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the addition of an appropriate aqueous solution (e.g., saturated NH4Cl or Rochelle's salt).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data: Selective Transformation of Esters in the Presence of Ketones via In Situ Protection
| Substrate (Ketoester) | Reagent (eq.) | Product | Yield (%) | Reference |
| Ethyl 4-oxopentanoate | DIBAL-H (3.0) | 5-hydroxy-2-pentanone | 76 | [13] |
| Ethyl 4-oxopentanoate | PhMgBr (3.0) | 1,1-diphenyl-4-oxopentan-1-ol | 71 | [13] |
| Ethyl 5-oxohexanoate | DIBAL-H (3.0) | 6-hydroxy-2-hexanone | 62 | [13] |
| Ethyl 2-(2-oxocyclohexyl)acetate | DIBAL-H (2.0) | 2-(2-oxocyclohexyl)ethanol | 66 | [13] |
| Methyl 3-benzoylpropanoate | DIBAL-H (1.5) | 4-hydroxy-1-phenylbutan-1-one | 66 | [13] |
Deprotection Strategies
The choice of protecting group is intrinsically linked to its removal. The deprotection conditions must be mild enough to not affect the newly modified ester group or other sensitive functionalities in the molecule.
Deprotection of Ketals
Ketals are typically removed by acid-catalyzed hydrolysis.[15] Mild acidic conditions, often in the presence of water and an organic co-solvent like acetone, are usually sufficient.[1]
Caption: Deprotection of a ketal to regenerate the ketone.
Deprotection of 1,3-Dithianes
Deprotection of dithianes requires specific reagents due to their stability. Common methods include:
-
Mercury(II) salts: HgCl2 or Hg(NO3)2 are effective but toxic.[10]
-
Oxidative cleavage: Reagents like o-iodoxybenzoic acid (IBX) or bis(trifluoroacetoxy)iodobenzene provide milder alternatives.[9]
-
Aqueous hydrogen peroxide with an iodine catalyst: This offers a more environmentally benign option under nearly neutral conditions.[9]
It is crucial to select a deprotection method that is compatible with the ester functionality. For instance, strongly acidic or basic conditions that could hydrolyze the ester should be avoided.
Conclusion and Method Comparison
The choice of protecting group for a ketone in the presence of an ester depends on several factors, including the overall synthetic strategy, the stability of other functional groups in the molecule, and the desired reaction conditions.
-
Ketalization is a classic and reliable method, particularly suitable for syntheses where the protecting group needs to be stable to basic and nucleophilic reagents. The deprotection is straightforward with mild acid.
-
Thioacetalization offers enhanced stability, especially towards acidic conditions. However, the deprotection often requires harsher or more specific reagents, which might be a limitation.
-
The in situ phosphine-based protection is a highly efficient, one-pot method that avoids the isolation of the protected intermediate, thereby saving steps and potentially increasing overall yield. This method is particularly advantageous for high-throughput synthesis and when time and resource efficiency are critical.
Researchers and drug development professionals should carefully consider these factors when designing a synthetic route that requires the chemoselective protection of a ketone in the presence of an ester. The protocols and data presented here provide a solid foundation for making an informed decision and successfully implementing these essential transformations.
References
- 1. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]
- 2. Khan Academy [khanacademy.org]
- 3. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 9. Development of β-keto 1,3-dithianes as versatile intermediates for organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scribd.com [scribd.com]
- 12. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts [organic-chemistry.org]
Application Notes and Protocols: Ketalization of Substituted Benzophenones
Introduction
The protection of the carbonyl group in benzophenones is a crucial step in many organic synthesis pathways, particularly in the development of pharmaceutical intermediates. Ketalization, the conversion of a ketone to a ketal, is a common protective strategy. This document provides a detailed experimental procedure for the ketalization of various substituted benzophenones using microwave-assisted organic synthesis (MAOS), a technique known for its efficiency and reduced reaction times compared to conventional heating methods.[1][2]
Key Advantages of Microwave-Assisted Ketalization:
-
Rapid Reaction Times: Complete conversion can be achieved in as little as three hours, a significant improvement over the 40 hours often required for traditional reflux methods.[1][2]
-
High Yields: This method consistently produces high yields of the desired ketal products.[1]
-
Efficient Water Removal: The use of a Dean-Stark apparatus in conjunction with microwave irradiation facilitates the azeotropic removal of water, driving the equilibrium towards product formation.[1][2]
Experimental Protocol: Microwave-Assisted Ketalization
This protocol is adapted from a validated microwave-assisted procedure for the synthesis of benzophenone ethylene ketals.[1][2]
Materials:
-
Substituted benzophenone (0.1 mol)
-
Ethylene glycol (31.0 g, 27.9 mL, 0.5 mol)
-
p-Toluenesulfonic acid (PTSA) (0.57 g, 0.003 mol)
-
Toluene (84 mL)
-
5% Sodium hydrogen carbonate solution (aqueous)
-
Water (deionized)
-
Magnesium sulfate (anhydrous)
-
Microwave reactor equipped with a Dean-Stark apparatus
Procedure:
-
Reaction Setup: In a flask suitable for microwave synthesis, combine the substituted benzophenone (0.1 mol), ethylene glycol (0.5 mol), PTSA (0.003 mol), and toluene (84 mL).
-
Microwave Irradiation: Place the flask in the microwave reactor fitted with a Dean-Stark apparatus. Irradiate the mixture with a constant power of 650 W for 3 hours. The reaction mixture should be refluxing at a temperature of 118–120 °C.[1][2]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and wash with 30 mL of a 5% aqueous sodium hydrogen carbonate solution, followed by two washes with 30 mL of water.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product can be further purified by recrystallization or vacuum distillation to yield the final benzophenone ethylene ketal.[2]
Quantitative Data Summary
The following table summarizes the yields obtained for the ketalization of various substituted benzophenones using the microwave-assisted protocol.
| Substituent (R1) | Substituent (R2) | Product Yield (%) |
| H | H | 98 |
| Cl | H | 93 |
| Cl | Cl | 92 |
| MeO | Cl | 94 |
| F | Cl | 92 |
Table 1: Yields of Ketalization for Substituted Benzophenones.[1]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the microwave-assisted ketalization of substituted benzophenones.
Figure 1: Experimental workflow for the ketalization of substituted benzophenones.
References
Application Notes and Protocols for Solvent-Free Synthesis of Ketals using Heterogeneous Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of ketals is a fundamental transformation in organic chemistry, primarily for the protection of carbonyl groups in multi-step syntheses. Traditional methods often employ homogeneous acid catalysts, which suffer from drawbacks such as corrosion, difficult separation, and environmental pollution.[1][2][3][4] The move towards greener and more sustainable chemical processes has propelled the development of heterogeneous catalysts for ketalization reactions, particularly under solvent-free conditions. These processes offer significant advantages, including simplified work-up procedures, catalyst recyclability, and reduced waste generation.
This document provides detailed application notes and protocols for the solvent-free synthesis of ketals using a variety of heterogeneous catalysts. The featured catalysts include commercially available clays, solid acid resins, and metal oxides, highlighting their activity and reusability in the protection of carbonyl compounds.
Data Presentation: Comparison of Heterogeneous Catalysts
The following table summarizes the quantitative data for different heterogeneous catalysts used in solvent-free ketal and acetal synthesis, allowing for easy comparison of their performance under various conditions.
| Catalyst | Substrates | Temp. (°C) | Time (h) | Catalyst Loading | Conversion (%) | Selectivity (%) | Reference |
| Montmorillonite K10 | Furfural & Morpholine | 60 | 0.08 | 20 mg | >99 | >99 | [5] |
| Niobia (calcined at 300°C) | Glycerol & Acetone | 70 | 4 | 5 wt% | ~80 | - | [6][7] |
| in situ Cobaloxime | Cyclohexanone & Propane-1,2-diol | 70 | 1 | 0.1 mol% CoCl₂, 0.2 mol% DH₂ | 95.3 | 100 | [1] |
| Indion 225H | Glycerol & Acetone | 50 | 2 | 1.0 wt% | 70 | - | [8] |
| 30% SiW₁₁/MCM-41 | Glycerol & Benzaldehyde | Room Temp. | 0.5 | 50 mg | 85 | 82 (to 1,3-dioxolane) | [9] |
| PW₄-KIT-6 | Glycerol & Citral | 100 | 6 | 10.5 wt% PW | High | High (to 5R acetal) | [10] |
| UAV-63 | Glycerol & Acetone | 55 | 6 | 5 wt% | 84 | 96 (to Solketal) | [11] |
Experimental Protocols
Protocol 1: Montmorillonite K10 Catalyzed Synthesis of a Cyclopentenone Derivative
This protocol describes the synthesis of trans-4,5-dimorpholinocyclopent-2-enone from furfural and morpholine using Montmorillonite K10 (MK10) under solvent-free, microwave-assisted conditions.[5]
Materials:
-
Furfural
-
Morpholine
-
Montmorillonite K10 (MK10)
-
Ethyl acetate
-
Microwave reactor (Synthos 3000 or equivalent)
Procedure:
-
To a suitable microwave reactor vessel, add furfural (1 mmol) and Montmorillonite K10 (20 mg).
-
Add morpholine (2 mmol) to the mixture with stirring.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 5 minutes at a constant temperature of 60 °C.
-
After the reaction is complete (monitored by GC-MS), allow the mixture to cool to room temperature.
-
Separate the catalyst (MK10) from the reaction mixture by filtration.
-
Wash the catalyst with ethyl acetate (4 x 3 mL).
-
Combine the filtrate and washings.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
The product can be further purified if necessary, though high yields of 90-99% are reported for the crude product.[5]
Catalyst Recycling: The recovered MK10 catalyst can be washed with ethyl acetate, dried, and reused for subsequent reactions with only a slight reduction in conversion observed after four runs.[5]
Protocol 2: Niobia Catalyzed Acetalization of Glycerol
This protocol details the solvent-free acetalization of glycerol with acetone using a niobia catalyst, which is noted for its water tolerance.[6][7]
Materials:
-
Glycerol
-
Acetone
-
Niobia catalyst (pre-calcined)
-
Reaction flask equipped with a condenser and magnetic stirrer
Procedure:
-
The niobia catalyst is prepared by calcining niobic acid at a specific temperature (e.g., 300 °C) to achieve optimal Brønsted acidity.
-
In a round-bottom flask, place the pre-weighed niobia catalyst.
-
Add glycerol and acetone in the desired molar ratio.
-
The mixture is heated to the reaction temperature (e.g., 70 °C) with vigorous stirring.
-
The reaction progress is monitored by taking aliquots at different time intervals and analyzing them by a suitable method (e.g., GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid niobia catalyst is separated from the product mixture by centrifugation or filtration.
-
The liquid product can be purified by distillation if required.
Note: Niobia catalysts have shown good reusability for this reaction.[6]
Protocol 3: In Situ Generated Cobaloxime Catalyzed Ketalization
This protocol describes an efficient ketalization of cyclohexanone with propane-1,2-diol using an in situ generated cobaloxime catalyst under solvent-free and reduced pressure conditions.[1]
Materials:
-
Cyclohexanone (51.3 mmol)
-
Propane-1,2-diol (51.3 mmol)
-
Cobalt(II) chloride (CoCl₂, 0.1 mol%)
-
Dimethylglyoxime (DH₂, 0.2 mol%)
-
50 mL three-necked round-bottom flask
-
Magnetic stirrer
-
Vacuum pump
Procedure:
-
Charge a 50 mL three-necked round-bottom flask with cyclohexanone, propane-1,2-diol, CoCl₂, and dimethylglyoxime.
-
Equip the flask with a magnetic stirrer and other necessary glassware (e.g., for temperature and pressure monitoring).
-
Heat the mixture to 70 °C with stirring.
-
Once the temperature is stable, reduce the system pressure to 5 KPa using a vacuum pump and maintain this pressure throughout the reaction.
-
Monitor the progress of the reaction by GC analysis of small aliquots drawn from the reaction mixture.
-
When the reaction is complete (typically within 1 hour), stop the heating and bring the system back to atmospheric pressure.[1]
-
The product can be isolated and purified by standard laboratory techniques.
Protocol 4: Ion Exchange Resin Catalyzed Synthesis of Solketal
This protocol outlines the synthesis of solketal from glycerol and acetone using the acidic ion exchange resin Indion 225H under solvent-free conditions.[8]
Materials:
-
Glycerol
-
Acetone
-
Indion 225H resin
-
Batch reactor with temperature control and mechanical stirring
Procedure:
-
In a batch reactor, add glycerol and acetone in a 1:3 molar ratio.
-
Add Indion 225H catalyst at a loading of 1.0 wt% with respect to the total mass of reactants.
-
Heat the reaction mixture to 50 °C (323 K) with a constant stirring rate.
-
Maintain these conditions for the duration of the reaction (e.g., 2 hours).
-
Monitor the conversion of glycerol using a suitable analytical technique.
-
After the desired conversion is achieved, cool the reaction mixture.
-
The solid resin catalyst can be easily recovered by filtration for reuse.
-
The resulting solketal can be purified from the excess acetone and unreacted glycerol, typically by distillation.
Visualizations
Caption: General experimental workflow for solvent-free ketal synthesis.
Caption: Simplified mechanism of acid-catalyzed ketalization.
Conclusion
The solvent-free synthesis of ketals using heterogeneous catalysts represents a significant advancement towards more sustainable and environmentally friendly chemical processes. The protocols and data presented herein demonstrate the versatility and effectiveness of various solid catalysts, including clays, metal oxides, and resins, for this important transformation. These methods offer clear advantages in terms of catalyst reusability, simplified product isolation, and reduced environmental impact, making them highly attractive for both academic research and industrial applications.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Glycerol utilization: solvent-free acetalisation over niobia catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pure.hud.ac.uk [pure.hud.ac.uk]
- 8. Parametric and kinetic study of solvent-free synthesis of solketal using ion exchange resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room temperature acetalization of glycerol to cyclic acetals over anchored silicotungstates under solvent free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Formation of Cyclic Ketals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the formation of cyclic ketals, crucial protecting groups in organic synthesis and valuable moieties in various applications, including drug development. This document details various catalytic systems, solvent effects, and reaction parameters, supported by quantitative data and detailed experimental protocols.
Introduction to Cyclic Ketal Formation
Cyclic ketals are acetals derived from the reaction of a ketone or an aldehyde with a diol. The most common cyclic ketals are 1,3-dioxolanes (formed from 1,2-diols) and 1,3-dioxanes (formed from 1,3-diols). This reaction is a cornerstone of protecting group chemistry, reversibly masking the reactivity of carbonyl compounds under a wide range of conditions. The formation of cyclic ketals is an equilibrium process, and therefore, the removal of water is a critical factor in driving the reaction to completion.
General Reaction Mechanism
The formation of a cyclic ketal is typically acid-catalyzed and proceeds through a multi-step mechanism involving the formation of a hemiketal intermediate.
Caption: General mechanism for acid-catalyzed cyclic ketal formation.
Comparative Data on Reaction Conditions
The choice of catalyst, solvent, and reaction conditions significantly impacts the efficiency of cyclic ketal formation. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Comparison of Homogeneous Catalysts for Cyclic Ketal Formation
| Ketone/Aldehyde | Diol | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Cyclohexanone | Ethylene glycol | p-TsOH (1) | Toluene | Reflux | 4 h | 95 | [1][2] |
| Benzaldehyde | Ethylene glycol | HCl (0.1) | Methanol | 25 | 20 min | >99 | [3] |
| Acetone | Glycerol | p-TsOH | Neat | 60 | - | - | [4] |
| Various Aldehydes | Various Diols | Cerium(III) triflate (cat.) | Nitromethane | 25 | - | High | [5] |
| Ketone A | Tetramethoxysilane | TsOH·H₂O (0.4 eq) | Neat | 100 | 40 h | ~100 | [6] |
Table 2: Comparison of Heterogeneous Catalysts for Cyclic Ketal Formation
| Ketone/Aldehyde | Diol | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Butyraldehyde | Ethylene glycol | H₄SiW₁₂O₄₀/C (1 wt%) | Neat | Reflux | 1 h | 87.5 | [7] |
| Cyclohexanone | Ethylene glycol | H₄SiW₁₂O₄₀/C (1 wt%) | Neat | Reflux | 1 h | 74.6 | [7] |
| Benzaldehyde | Ethylene glycol | HMQ-STW | Neat | 80 | 5 h | 99.4 | [8] |
| Glycerol | Acetone | HZSM-5 | Neat | - | - | - | [4] |
Experimental Protocols
The following are detailed protocols for the synthesis of cyclic ketals using common laboratory procedures.
Protocol 1: General Procedure for p-Toluenesulfonic Acid (p-TsOH) Catalyzed Ketalization using a Dean-Stark Apparatus
This protocol is a standard and widely used method for the formation of cyclic ketals, particularly when water removal is critical.
Caption: Experimental workflow for p-TsOH catalyzed ketalization.
Materials:
-
Ketone or aldehyde (10 mmol)
-
Diol (1,2- or 1,3-diol, 12 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1-1 mol%)
-
Toluene (50 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the ketone or aldehyde (10 mmol), the diol (12 mmol), and toluene (50 mL).
-
Add the catalytic amount of p-toluenesulfonic acid monohydrate.
-
Set up a Dean-Stark apparatus with a condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours, when no more water is collected), cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution and stir for 10-15 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography on silica gel.
Protocol 2: Mild and Rapid Ketalization using Catalytic Hydrochloric Acid
This protocol is suitable for acid-sensitive substrates and offers a rapid and efficient method for ketal formation at ambient temperature.[3]
Materials:
-
Aldehyde or ketone (2 mmol)
-
Diol (e.g., ethylene glycol, 3 mmol)
-
Hydrochloric acid (HCl, 0.1 mol% in a suitable solvent like methanol)
-
Solvent (e.g., methanol, 10 mL)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a flask, dissolve the aldehyde or ketone (2 mmol) and the diol (3 mmol) in the chosen solvent (10 mL).
-
Add the catalytic amount of hydrochloric acid (0.1 mol%).
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction by TLC. The reaction is often complete within a short period (e.g., 20 minutes to a few hours).[3]
-
Upon completion, remove the solvent under reduced pressure.
-
Quench the reaction by adding water (10 mL).
-
Extract the crude product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The product is often obtained in high purity, but can be further purified by column chromatography if needed.
Applications in Drug Development
The formation of cyclic ketals is a valuable tool in drug development for several reasons:
-
Protecting Groups: During the multi-step synthesis of complex drug molecules, carbonyl groups can be protected as cyclic ketals to prevent unwanted side reactions. Their stability to a wide range of reagents and the ability to be selectively deprotected under acidic conditions makes them ideal for this purpose.
-
Prodrugs: The cyclic ketal moiety can be incorporated into a drug molecule to create a prodrug. This can improve the drug's solubility, stability, or pharmacokinetic profile. The ketal can then be hydrolyzed in vivo to release the active drug.
-
Bioisosteric Replacement: In some cases, a cyclic ketal can be used as a bioisostere for other functional groups to modulate the biological activity of a molecule.
Conclusion
The formation of cyclic ketals is a versatile and indispensable reaction in modern organic chemistry and drug development. A thorough understanding of the various reaction conditions, including the choice of catalyst and solvent, is crucial for achieving high yields and selectivity. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. US5917059A - Preparation of cyclic acetals or ketals - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Ketalization with Tetramethoxysilane: QM Mechanism Investigation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. Synthesis of acetals and ketals catalyzed by tungstosilicic acid supported on active carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Efficient Water Removal in Ketalization Reactions Using the Dean-Stark Apparatus
Introduction
In organic synthesis, particularly within drug development and materials science, the protection of carbonyl functional groups is a fundamental strategy. Ketalization, the reaction of a ketone or aldehyde with a diol in the presence of an acid catalyst, is a common method for achieving this protection. This reaction is reversible, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants, leading to low yields.[1][2] To overcome this, the continuous removal of water is essential to drive the reaction to completion, a task for which the Dean-Stark apparatus is exceptionally well-suited.[1][3]
The Dean-Stark apparatus operates on the principle of azeotropic distillation.[2][4] The reaction is conducted in a solvent that forms a minimum-boiling azeotrope with water, such as toluene or cyclohexane.[4][5] This azeotropic mixture boils and the vapor enters a reflux condenser.[4] Upon condensation, the immiscible liquids collect in a graduated trap where the denser water separates to the bottom, while the less dense organic solvent overflows and returns to the reaction flask.[2][4][5] This process effectively sequesters the water byproduct, ensuring a high conversion to the desired ketal product.
Experimental Protocols
Protocol 1: General Procedure for Ketalization of a Ketone using a Traditional Dean-Stark Apparatus
This protocol describes a general method for the acid-catalyzed ketalization of a ketone with ethylene glycol using a Dean-Stark apparatus to remove water.
Materials:
-
Ketone (e.g., Cyclohexanone)
-
Ethylene glycol (1.2 - 1.5 equivalents)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid, or fly ash)[6]
-
Anhydrous azeotropic solvent (e.g., Toluene, Cyclohexane, Xylene)[6]
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Drying tube (e.g., with CaCl₂)
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Apparatus Setup:
-
Oven-dry all glassware before use.[7]
-
Assemble the apparatus by fitting a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all joints are properly sealed.
-
Add a magnetic stir bar to the flask.[8]
-
Attach a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.
-
-
Reaction:
-
To the round-bottom flask, add the ketone, ethylene glycol (1.2-1.5 eq.), the acid catalyst (typically 1-5 mol% of the ketone), and the azeotropic solvent (enough to half-fill the flask).[6][9]
-
Fill the Dean-Stark trap with the reaction solvent up to the level of the side-arm.[9]
-
Begin vigorous stirring and heat the mixture to reflux.[8]
-
Continue refluxing until the theoretical amount of water has been collected in the trap, and no more water is observed to be forming. This can take several hours.[7]
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer. Wash the organic layer successively with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified further by distillation or chromatography if necessary.[6]
-
Protocol 2: Modified Small-Scale Ketalization using Molecular Sieves
For small-scale reactions, the traditional Dean-Stark apparatus can be inefficient. A modified setup using molecular sieves as a desiccant offers a superior alternative.[10][11][12]
Apparatus:
-
This setup replaces the Dean-Stark trap with a pressure-equalizing addition funnel mounted between the reaction flask and the reflux condenser.[10][11]
Procedure:
-
Apparatus Setup:
-
Place a cotton plug at the base of the addition funnel.
-
Fill the funnel with oven-dried 4Å molecular sieves (approx. 1 g per 2-10 mL of solvent).[10]
-
Saturate the molecular sieves with the reaction solvent to prevent solvent loss upon heating.[10][11]
-
Assemble the flask, addition funnel, and reflux condenser.
-
-
Reaction and Workup:
-
Charge the reaction flask with the ketone, diol, catalyst, and solvent as described in Protocol 1.
-
Heat the reaction to reflux. The solvent vapor will pass through the molecular sieves, which trap the water, and the dry solvent vapor is then condensed and returned to the flask.[10]
-
Monitor the reaction by TLC.
-
The workup procedure is identical to that described in Protocol 1.
-
Data Presentation
Table 1: Comparison of Ketalization Yields for 6-bromo-1,4-dioxaspiro[4.4]non-6-ene (2) [10]
| Entry | Method | Scale (Substrate) | Solvent Volume | Yield (%) |
| 1 | Modified (Sieves) | 1.00 mmol | 20 mL | 63 |
| 2 | Modified (Sieves) | 0.25 mmol | 5 mL | 65 |
| 3 | Modified (Sieves) | 0.05 mmol | 2 mL | 51 |
| 4 | Dean-Stark | 1.00 mmol | 20 mL | 61 |
| 5 | Dean-Stark | 0.25 mmol | 5 mL | 44 |
| 6 | Dean-Stark | 0.05 mmol | 2 mL | 0 |
Data sourced from a comparative study showcasing the higher efficiency of the modified molecular sieve method, especially on smaller scales.[10]
Table 2: Examples of Ketalization Reactions using Dean-Stark Apparatus
| Ketone | Diol | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Ethylene Glycol | Fly Ash (5% w/w) | Cyclohexane | 3 | 91 | [6] |
| Cyclohexanone | Ethylene Glycol | Fly Ash (5% w/w) | Cyclohexane | 5 | 78 | [6] |
| Cyclopentanone | Ethylene Glycol | Sulfuric Acid | Toluene | - | 69 | |
| Cyclopentanone | Ethylene Glycol | Sulfuric Acid | Xylene | < 0.5 | ~100 |
Visualizations
Caption: Ketalization reaction equilibrium driven forward by water removal.
Caption: Experimental workflow for a typical Dean-Stark ketalization.
Caption: Logical flow of azeotropic water removal via Dean-Stark.
References
- 1. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 2. chemistry-online.com [chemistry-online.com]
- 3. Dean-Stark_apparatus [chemeurope.com]
- 4. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 5. google.com [google.com]
- 6. CN105817228A - Method for preparing cyclohexanone glycol ketal compounds by directly using fly ash as catalyst - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Small-Scale Procedure for Acid-Catalyzed Ketal Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chlorobenzophenone Ethylene Ketal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chlorobenzophenone ethylene ketal synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
The synthesis of this compound is a reversible acid-catalyzed reaction between 2-Chlorobenzophenone and ethylene glycol. The primary goal is to form the ketal by removing water, which drives the equilibrium towards the product.
Q2: Why is my reaction yield consistently low?
Low yields in this synthesis can be attributed to several factors. The ortho-chloro group on the benzophenone ring can cause significant steric hindrance, slowing down the reaction rate compared to its 4-chloro isomer. Incomplete removal of water is another common issue, as it can lead to the reverse reaction (hydrolysis of the ketal back to the ketone). Other potential causes include suboptimal catalyst concentration, insufficient reaction time, or degradation of starting materials or product.
Q3: What is the role of the Dean-Stark apparatus in this synthesis?
The Dean-Stark apparatus is crucial for the successful synthesis of this compound. It facilitates the azeotropic removal of water produced during the reaction.[1][2] By continuously removing water, the equilibrium of the reaction is shifted towards the formation of the ketal, thereby increasing the yield.[1][2]
Q4: Can I use a different acid catalyst instead of p-toluenesulfonic acid (p-TsOH)?
While p-TsOH is a commonly used and effective catalyst for ketalization, other Brønsted or Lewis acids can be employed. However, the optimal concentration and reaction conditions may vary. It is important to use an acid catalyst, as the reaction will not proceed without it.
Q5: Is the reaction sensitive to air or moisture?
Yes, the reaction is sensitive to moisture due to the reversible nature of ketal formation. The presence of excess water will inhibit the forward reaction. While the reaction is not particularly sensitive to air (oxygen), it is good practice to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent any potential side reactions, especially if using sensitive reagents or conducting the reaction at high temperatures for extended periods.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Steric Hindrance: The ortho-chloro group significantly slows the reaction rate. | - Increase the reaction time. Monitor the reaction progress by TLC or GC-MS. - Consider using a more forcing catalyst, such as a stronger Lewis acid, but be mindful of potential side reactions. - Microwave-assisted synthesis can sometimes overcome steric hindrance by providing localized superheating. |
| Inefficient Water Removal: The Dean-Stark trap is not functioning correctly, or there are leaks in the system. | - Ensure all glassware joints are properly sealed. - Use a solvent that forms an efficient azeotrope with water (e.g., toluene, benzene).[2] - For small-scale reactions, a modified apparatus with molecular sieves in a side-arm can be more effective.[3] | |
| Suboptimal Catalyst Amount: Too little catalyst will result in a slow reaction; too much can lead to side reactions or product degradation. | - Start with a catalytic amount of p-TsOH (e.g., 0.003 equivalents relative to the ketone).[4] - Optimize the catalyst loading in small increments if the reaction is not proceeding. | |
| Reaction Stalls or Reverses | Accumulation of Water: The rate of water removal is slower than its formation, or there is a leak in the system. | - Check the efficiency of the condenser and the collection of water in the Dean-Stark trap. - Ensure the solvent is refluxing at a steady rate to carry the water azeotrope into the trap. |
| Formation of Diethylene and Triethylene Glycol: At higher temperatures and prolonged reaction times, ethylene glycol can self-condense. | - This can sometimes be observed by NMR.[5] - Consider using a slightly lower reaction temperature if significant byproduct formation is detected, though this will likely require a longer reaction time. | |
| Intense Foaming | High Microwave Power: In microwave-assisted synthesis, excessive power can cause rapid boiling and foaming. | - Reduce the microwave power. A power of 400-650 W has been reported to be effective for a similar substrate without excessive foaming.[4] |
| Difficult Purification | Presence of Unreacted Starting Material: Due to the slow reaction rate, a significant amount of 2-Chlorobenzophenone may remain. | - Optimize the reaction conditions to drive the reaction to completion. - Column chromatography may be necessary to separate the product from the starting material. |
| Oily Product or Impurities: Potential side reactions or residual solvent. | - Ensure the work-up procedure effectively removes the acid catalyst (e.g., washing with a mild base like sodium bicarbonate solution).[5] - Recrystallization or distillation under reduced pressure can be effective for purification.[5] |
Experimental Protocols
Microwave-Assisted Synthesis (Adapted from 4-Chlorobenzophenone Ethylene Ketal Synthesis)
This protocol is adapted from a reported procedure for the 4-chloro isomer and may require optimization for the 2-chloro isomer, particularly a longer reaction time due to steric hindrance.[4]
Reagents:
-
2-Chlorobenzophenone (0.1 mol)
-
Ethylene glycol (0.5 mol)
-
p-Toluenesulfonic acid (p-TsOH) (0.003 mol)
-
Toluene
Procedure:
-
In a flask suitable for a microwave reactor and equipped with a Dean-Stark apparatus, combine 2-Chlorobenzophenone, ethylene glycol, and p-TsOH in toluene.
-
Reflux the mixture using microwave irradiation. A starting power of 650 W can be used, but may need to be adjusted to control foaming.[4]
-
Monitor the reaction progress by TLC or GC-MS. Due to the steric hindrance of the 2-chloro group, a reaction time longer than the 3 hours reported for the 4-chloro isomer may be necessary.
-
After completion, cool the reaction mixture.
-
Wash the organic layer with a 5% aqueous sodium bicarbonate solution and then with water.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or distillation under vacuum.
Conventional Heating with Dean-Stark Apparatus
Reagents:
-
2-Chlorobenzophenone
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add 2-Chlorobenzophenone, a molar excess of ethylene glycol (e.g., 5 equivalents), a catalytic amount of p-TsOH, and toluene.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap. This may take a significantly longer time (e.g., up to 40 hours or more) for the sterically hindered 2-Chlorobenzophenone compared to unhindered ketones.[5]
-
Follow the work-up and purification steps as described in the microwave-assisted protocol.
Data Presentation
Table 1: Comparison of Reaction Conditions for Chlorobenzophenone Ethylene Ketal Synthesis
| Parameter | 4-Chlorobenzophenone Ethylene Ketal (Microwave)[4] | This compound (Projected) |
| Reaction Time | 3 hours | > 3 hours (potentially up to 40+ hours with conventional heating) |
| Temperature | Reflux (Toluene, ~118-120 °C) | Reflux (Toluene, ~118-120 °C) |
| Yield | 98% | Expected to be lower under identical conditions due to steric hindrance. |
| Catalyst | p-TsOH (0.003 eq) | p-TsOH (0.003 eq, may require optimization) |
| Key Equipment | Microwave Reactor, Dean-Stark Apparatus | Heating Mantle, Dean-Stark Apparatus |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
common side reactions in the formation of ethylene ketals
Welcome to the Technical Support Center for ethylene ketal formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of ethylene ketals, which are widely used as protecting groups for ketones and aldehydes.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of forming an ethylene ketal?
Ethylene ketals are primarily used as protecting groups for aldehydes and ketones in organic synthesis. By converting a carbonyl group to a ketal, its reactivity towards nucleophiles and bases is masked, allowing for chemical transformations on other parts of the molecule. The ketal can be readily removed (deprotected) under acidic conditions to regenerate the original carbonyl group.[1][2]
Q2: Why is an acid catalyst necessary for ethylene ketal formation?
An acid catalyst is required to activate the carbonyl group of the aldehyde or ketone. Protonation of the carbonyl oxygen by the acid makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl groups of ethylene glycol.[3][4]
Q3: Why is water removal crucial during the reaction?
The formation of an ethylene ketal is a reversible equilibrium reaction that produces water as a byproduct.[5] According to Le Châtelier's principle, removal of water from the reaction mixture shifts the equilibrium towards the formation of the desired ketal product, thereby increasing the reaction yield. Common methods for water removal include azeotropic distillation using a Dean-Stark apparatus or the use of dehydrating agents like molecular sieves.
Q4: What are the most common side reactions during ethylene ketal formation?
The most common side reactions include:
-
Hydrolysis: The reverse reaction where the formed ketal reacts with water to revert to the starting ketone/aldehyde and ethylene glycol.
-
Incomplete Reaction: The reaction may stop at the hemiacetal intermediate.
-
Dioxane Formation: Acid-catalyzed self-condensation of ethylene glycol can form 1,4-dioxane.[6]
-
Oligomerization/Polymerization of Ethylene Glycol: In the presence of acid, ethylene glycol can oligomerize to form diethylene glycol, triethylene glycol, and higher polyethylene glycols (PEGs).[1][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during ethylene ketal formation and provides potential solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired ethylene ketal | 1. Presence of water: Water in the starting materials or solvent, or inadequate removal of water produced during the reaction, can shift the equilibrium back to the reactants. 2. Insufficient catalyst: The amount of acid catalyst may not be enough to effectively promote the reaction. 3. Low reaction temperature: The reaction may be too slow at the current temperature. 4. Sterically hindered ketone/aldehyde: Bulky substituents near the carbonyl group can slow down the reaction. | 1. Ensure anhydrous conditions: Use dry solvents and reagents. Employ a Dean-Stark apparatus or freshly activated molecular sieves to continuously remove water. 2. Optimize catalyst loading: Increase the amount of acid catalyst (e.g., p-toluenesulfonic acid) in small increments. A typical catalytic amount is 0.1-1 mol%. 3. Increase reaction temperature: Refluxing the reaction mixture is a common practice to increase the reaction rate. 4. Prolong reaction time: For sterically hindered substrates, a longer reaction time may be necessary for complete conversion. |
| Presence of starting material in the final product | 1. Incomplete reaction: The reaction has not reached equilibrium or completion. 2. Hydrolysis during workup: The ketal may be hydrolyzing back to the starting material during the aqueous workup if acidic conditions are not properly neutralized. | 1. Extend reaction time and ensure efficient water removal. 2. Neutralize the acid catalyst before aqueous workup: Add a mild base, such as sodium bicarbonate or triethylamine, to the reaction mixture before extraction with water. |
| Formation of a significant amount of 1,4-dioxane | 1. High concentration of acid catalyst: Excess acid can promote the self-condensation of ethylene glycol. 2. High reaction temperature: Higher temperatures can favor the formation of dioxane. 3. Excess ethylene glycol: A large excess of ethylene glycol can increase the likelihood of its self-condensation. | 1. Use a catalytic amount of acid: Avoid using stoichiometric or large excess amounts of the acid catalyst. 2. Optimize reaction temperature: While heat is often necessary, excessive temperatures should be avoided. Monitor the reaction progress to determine the optimal temperature. 3. Use a moderate excess of ethylene glycol: Typically, 1.1 to 2 equivalents of ethylene glycol are sufficient. |
| Formation of oligomers/polymers of ethylene glycol | 1. Strongly acidic conditions and high temperatures: Similar to dioxane formation, these conditions can promote the polymerization of ethylene glycol.[1] | 1. Use a milder acid catalyst or a lower concentration of the strong acid. 2. Control the reaction temperature carefully. 3. Minimize reaction time once the formation of the desired product is complete. |
| Presence of other unexpected byproducts | 1. Acid-sensitive functional groups: Other functional groups in the starting material may be reacting under the acidic conditions. 2. Side reactions of the ketone/aldehyde: The starting carbonyl compound may undergo acid-catalyzed side reactions like aldol condensation if it possesses α-hydrogens. | 1. Choose a milder acid catalyst or a different protecting group strategy if the substrate is highly acid-sensitive. 2. Optimize reaction conditions (lower temperature, shorter reaction time) to minimize side reactions of the starting material. |
Experimental Protocols
General Procedure for the Formation of an Ethylene Ketal
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Ethylene glycol (1.1 - 2.0 eq)
-
Anhydrous toluene or benzene
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (0.01 - 0.05 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the ketone or aldehyde, anhydrous toluene (to a concentration of 0.2-0.5 M), and ethylene glycol.
-
Add the catalytic amount of p-toluenesulfonic acid monohydrate.
-
Assemble the Dean-Stark apparatus and reflux condenser on top of the flask.
-
Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography as required.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the chemical transformations and troubleshooting logic, the following diagrams are provided.
Caption: Acid-catalyzed formation of an ethylene ketal from a ketone/aldehyde and ethylene glycol proceeds through a hemiacetal intermediate.
Caption: A troubleshooting workflow for addressing low yields in ethylene ketal formation.
Caption: Common acid-catalyzed side reactions of the ethylene glycol reagent.
References
- 1. Ethylene glycol - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 5. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kiche.or.kr [kiche.or.kr]
- 7. Production of Ethylene Glycol - Petrochemical Processes / Riley Doiron [petrochemicalprocesses.weebly.com]
preventing the hydrolysis of 2-Chlorobenzophenone ethylene ketal during workup
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the workup of reactions involving 2-Chlorobenzophenone ethylene ketal, with a focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the ethylene ketal group on 2-Chlorobenzophenone?
A1: The ethylene ketal serves as a protecting group for the ketone functional group. This protection is crucial in multi-step syntheses where the ketone might react with reagents intended for other parts of the molecule, such as Grignard reagents or reducing agents.[1][2][3] By converting the ketone to a ketal, its reactivity is masked, allowing for selective chemical transformations elsewhere.[3][4]
Q2: Under what conditions is this compound susceptible to hydrolysis?
A2: The ethylene ketal group is stable in neutral to strongly basic environments.[1][2] However, it is highly susceptible to hydrolysis (cleavage) back to the parent ketone under acidic conditions, particularly in the presence of water (aqueous acid).[1][2][5] Even trace amounts of acid in the workup can catalyze this unwanted deprotection.[6]
Q3: Why is hydrolysis a common issue during the reaction workup?
A3: A typical reaction workup involves quenching the reaction and then extracting the product, often using aqueous solutions. If an acidic quenching agent (like dilute HCl or even slightly acidic ammonium chloride) is used, or if the reaction mixture itself is acidic, the introduction of water during this step provides the necessary conditions for rapid hydrolysis of the ketal.[7][8]
Q4: Can I use a mild acid for the workup?
A4: It is strongly advised to avoid all acidic reagents during the workup if the goal is to preserve the ketal. The conversion of the ketal back to the ketone is an acid-catalyzed process, and even weak acids can promote this reaction, leading to reduced yield of the desired protected compound.[5][6]
Troubleshooting Guide: Preventing Unwanted Hydrolysis
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Ketal Product: NMR or LC-MS analysis shows the presence of 2-Chlorobenzophenone (the deprotected ketone) in the final product. | The workup was performed under acidic conditions. This could be from an acidic quench (e.g., NH₄Cl, dilute acid) or residual acid catalyst from a previous step.[1][2][5] | Use a basic quench. Before extraction, add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize any acid. Ensure the aqueous layer is basic (pH > 8) before proceeding. |
| Product Degradation During Chromatography: The ketal appears pure after workup but shows signs of hydrolysis after purification by silica gel chromatography. | The silica gel used may be slightly acidic, which can catalyze the hydrolysis of the ketal on the column. | Neutralize the silica gel. Prepare a slurry of silica gel in a solvent containing a small amount of a non-polar base, such as triethylamine (~1%), before packing the column. Elute with solvents containing a trace amount of the same base. |
| Emulsion Formation During Extraction: A persistent emulsion forms at the interface of the organic and aqueous layers during the basic workup, making separation difficult. | Basic aqueous solutions can sometimes form emulsions with organic solvents, especially in the presence of certain salts or byproducts. | Add brine. To break the emulsion, add a saturated aqueous solution of sodium chloride (brine) and gently swirl the separatory funnel. Avoid vigorous shaking. |
Stability and Workup Reagent Summary
The following table summarizes the stability of the ethylene ketal and suggests appropriate workup conditions to prevent hydrolysis.
| Condition | Ketal Stability | Recommended Workup Reagents | Reagents to Avoid |
| Acidic (pH < 7) | Unstable, rapid hydrolysis[7][9] | None, if ketal preservation is desired. | All acids (e.g., HCl, H₂SO₄, NH₄Cl solution) |
| Neutral (pH ≈ 7) | Generally stable, but risk of hydrolysis if residual acid is present. | Deionized Water, Saturated NaCl (Brine) | Tap water (can be slightly acidic) |
| Basic (pH > 7) | Highly Stable[1][2] | Saturated NaHCO₃, Saturated Na₂CO₃, Dilute NaOH | None |
Recommended Experimental Protocol
Standard Basic Workup Procedure to Prevent Ketal Hydrolysis
-
Cool the Reaction: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice bath. This helps to control any exothermic reaction during the quenching process.
-
Quench with Base: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with stirring. Continue adding the solution until gas evolution (if any) ceases and the pH of the aqueous layer is confirmed to be > 8 using pH paper.
-
Solvent Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) three times.
-
Combine and Wash: Combine the organic extracts. Wash the combined organic layer with a saturated aqueous solution of NaCl (brine) to help remove residual water and break any minor emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified.
Visual Guides
Caption: Acid-catalyzed hydrolysis pathway of the ethylene ketal.
Caption: Recommended workflow for a basic workup procedure.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic chemistry - Acetal/ketal formation and deprotection - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. The Ethylene Ketal Protecting Group Revisited: The Synthesis of 4-Hydroxy-4,4-diphenyl-2-butanone | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Ketalization Reactions
This guide provides solutions to common issues encountered during ketalization reactions, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My ketalization reaction shows low or no conversion. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a ketalization reaction is a common problem that can often be attributed to several factors, primarily related to the reaction equilibrium, catalyst activity, and reaction conditions.
Troubleshooting Steps:
-
Inefficient Water Removal: Ketalization is a reversible reaction that produces water as a byproduct.[1][2] To drive the equilibrium towards the product, water must be effectively removed.[2]
-
Dean-Stark Trap: For reactions in solvents that form an azeotrope with water (e.g., toluene, benzene), using a Dean-Stark apparatus is a classic and effective method.[3] The toluene-water azeotrope boils at approximately 85°C.[3]
-
Molecular Sieves: For reactions at room temperature or with solvents that do not form a suitable azeotrope, activated 4Å molecular sieves can be added to the reaction mixture to sequester water.
-
Dehydrating Agents: Using a dehydrating agent like trimethyl orthoformate (TMOF) can also facilitate the reaction, especially for challenging substrates. A quantitative conversion of ketones was achieved when 1.2 equivalents of TMOF were added.[4][5]
-
-
Catalyst Issues: The choice and handling of the acid catalyst are crucial.
-
Catalyst Type: Both Brønsted acids (e.g., p-toluenesulfonic acid (p-TSA), sulfuric acid) and Lewis acids are commonly used.[1] For sensitive substrates, milder catalysts or heterogeneous catalysts might be necessary to prevent side reactions.[5]
-
Catalyst Loading: While catalytic amounts are needed, excessively low concentrations might not be sufficient to promote the reaction effectively. Conversely, too much acid can lead to side reactions or decomposition.[4][5] A very low catalyst loading of 0.1 mol% has been shown to be effective in some cases.[4][5]
-
Catalyst Deactivation: Ensure your catalyst is active. Some catalysts can be deactivated by impurities in the starting materials or solvent.
-
-
Reaction Temperature: The reaction temperature can have a significant impact.
-
While some reactions proceed well at room temperature, others require heating to go to completion.[1] For instance, increasing the temperature from room temperature to 70°C was found to be optimal for a specific cobaloxime-catalyzed ketalization, with a 99.6% conversion achieved.[1]
-
However, excessively high temperatures (e.g., 150°C in toluene) can sometimes be detrimental and may not be necessary, especially when using a Dean-Stark trap.[3]
-
-
Steric Hindrance: Ketones, particularly those with bulky substituents near the carbonyl group (like benzophenone), are less reactive than aldehydes and may require more forcing conditions or specialized catalysts to achieve high conversion.[1]
Question 2: My reaction starts but then seems to stall before reaching completion. What should I do?
Answer:
A stalling reaction often indicates that the equilibrium has been reached prematurely or that a component of the reaction has been consumed or deactivated.
Troubleshooting Steps:
-
Check Water Removal Method: If you are using molecular sieves, they may have become saturated. Try adding freshly activated sieves. If using a Dean-Stark trap, ensure that water is collecting as expected and that the solvent is refluxing at the correct temperature.
-
Re-evaluate Stoichiometry: An excess of the alcohol or diol is often used to push the equilibrium towards the product.[3] A molar ratio of ketone to glycol of 1:1.2 or 1:1.6 has been reported as optimal in some systems.[6]
-
Add More Catalyst: The catalyst may have decomposed or been neutralized over the course of the reaction. Adding another portion of the catalyst can sometimes restart the reaction.
Question 3: I've successfully formed my ketal, but it seems to be hydrolyzing back to the starting ketone during workup. How can I prevent this?
Answer:
Ketals are stable under basic and neutral conditions but are sensitive to aqueous acid.[7] Hydrolysis during workup is a common issue if acidic conditions are not properly neutralized.
Troubleshooting Steps:
-
Neutralize Before Workup: Before performing an aqueous workup, it is critical to quench the acid catalyst. This is typically done by adding a mild base, such as:
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Triethylamine (Et₃N).
-
-
Avoid Acidic Reagents: Ensure that no acidic reagents are used during the extraction or purification steps. For example, avoid washing with dilute acid.
-
Minimize Contact with Water: Even in neutral conditions, prolonged contact with water can potentially lead to some hydrolysis, especially if any residual acid is present. Work up the reaction promptly and dry the organic extracts thoroughly (e.g., with MgSO₄ or Na₂SO₄) before solvent removal.
Experimental Protocols & Data
General Experimental Protocol for Ketalization using a Dean-Stark Trap
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 eq.), the diol (e.g., ethylene glycol, 1.2-2.0 eq.), and a suitable solvent (e.g., toluene, 5-10 mL per mmol of ketone).
-
Catalyst Addition: Add the acid catalyst (e.g., p-TSA, 0.01-0.05 eq.).
-
Reaction: Attach a Dean-Stark trap and a condenser to the flask. Heat the mixture to reflux. Water will begin to collect in the arm of the trap.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is complete when the starting ketone is no longer observed or when water ceases to collect in the trap.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a small amount of triethylamine or by washing with a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel, wash with brine, and separate the layers.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography or distillation as needed.
Table 1: Comparison of Optimal Conditions for Ketalization with Various Catalysts
| Catalyst | Substrates | Ketone:Diol Ratio | Catalyst Loading | Temperature | Reaction Time | Conversion/Yield | Reference |
| Zeolite Hβ | Various aldehydes/ketones & glycol | 1:1.2 | 2 g / mol ketone | Reflux | 2 h | >90% conversion | [6] |
| I₂/PAn | Various aldehydes/ketones & glycol | 1:1.6 | 0.2% (mass) | Not specified | 1 h | 47.3-94.2% yield | [6] |
| H₃PW₁₂O₄₀/MCM-48 | Various aldehydes/ketones & glycol | 1:1.4 | 0.4% (mass) | Not specified | 1 h | 80.6-94.2% yield | [6] |
| CoCl₂/DH₂ | Cyclohexanone & propane-1,2-diol | 1:1.5 | 0.1 mol% CoCl₂ | 70 °C | 1 h | 95.3% conversion | [1] |
| Hydrochloric Acid | Various aldehydes/ketones & alcohols | Not specified | 0.1 mol% | 50 °C | 3 min | Excellent conversion | [4][5] |
Visual Guides & Workflows
Ketalization Reaction Mechanism
The formation of a ketal from a ketone and an alcohol under acidic conditions proceeds in several distinct steps, starting with the formation of a hemiacetal intermediate.[2]
Caption: Acid-catalyzed ketalization mechanism.
Troubleshooting Workflow for Incomplete Ketalization
This workflow provides a logical sequence of steps to diagnose and resolve issues with incomplete ketalization reactions.
Caption: Troubleshooting decision tree.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
optimizing reaction temperature for ketal formation
Technical Support Center: Ketal Formation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature and other conditions for ketal formation.
Troubleshooting Guide
Q1: My ketal formation reaction is very slow or not proceeding to completion. What should I do?
A1: Several factors can lead to a slow or incomplete reaction. Consider the following troubleshooting steps:
-
Catalyst Activity: Ketal formation is typically acid-catalyzed.[1][2] Ensure your acid catalyst (e.g., p-TsOH, H₂SO₄) is not degraded and is used in an appropriate amount. While very low catalyst loadings can be effective, insufficient catalyst will slow the reaction.[3][4]
-
Water Removal: Ketal formation is a reversible equilibrium reaction that produces water.[2][5] If water is not removed, the equilibrium may favor the starting materials. Use a Dean-Stark apparatus for azeotropic removal of water, especially at reflux temperatures, or add a dehydrating agent like molecular sieves.[2][6]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, the effect on ketal formation can be complex. For some protocols, reactions can proceed efficiently even at very low temperatures (-60 °C), although longer reaction times may be necessary.[3][4] If running the reaction at room temperature, gentle heating may be required. However, excessively high temperatures can sometimes promote side reactions.[7]
-
Reagent Purity: Ensure the ketone/aldehyde and alcohol starting materials are pure and dry. Contaminants can interfere with the catalyst or the reaction itself.
Q2: I am observing low yields of my desired ketal product. What are the potential causes and solutions?
A2: Low yields can be attributed to an unfavorable equilibrium, product decomposition, or side reactions.
-
Equilibrium Position: The primary reason for low yields is often the equilibrium nature of the reaction.[8] To shift the equilibrium towards the product, remove water as it forms using a Dean-Stark trap or molecular sieves.[5] Using an excess of the alcohol reactant can also help drive the reaction forward.
-
Product Stability: If your substrate or product is sensitive to the acidic conditions, it may degrade over time, especially at elevated temperatures. Try running the reaction at a lower temperature for a longer duration.[3][4] Some modern protocols have shown excellent conversions at temperatures ranging from 50 °C down to -60 °C.[4]
-
Side Reactions: High temperatures can lead to side reactions, such as enolization of the ketone followed by other pathways.[7] If you suspect side reactions are occurring, monitor the reaction by TLC or GC and consider lowering the reaction temperature.
Q3: How do I choose the optimal reaction temperature for my specific substrates?
A3: The optimal temperature depends on the reactivity of your carbonyl compound, the alcohol used, and the overall reaction setup.
-
Screening: The most reliable method is to perform small-scale screening experiments at different temperatures (e.g., room temperature, 50 °C, and reflux). Monitor the reaction progress to find the best balance between reaction rate and yield/purity.
-
Literature Precedent: Search for literature procedures involving similar substrates. This can provide a good starting point for your temperature optimization.
-
General Guideline: For many simple ketones and alcohols, reactions can be run at room temperature or with gentle heating, especially when water is effectively removed.[7] One study demonstrated that for a model reaction, excellent conversions were obtained across a wide temperature range (-60 °C to 50 °C), with the main trade-off being the reaction time.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is an acid catalyst necessary for ketal formation?
A1: An acid catalyst is required to activate the carbonyl group.[1] The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[2][9]
Q2: Is it always necessary to heat the reaction mixture?
A2: Not always. While many procedures utilize reflux conditions to facilitate the azeotropic removal of water with a Dean-Stark apparatus, ketal formation can also be highly efficient at ambient or even sub-zero temperatures.[4][6] The necessity of heating depends on the reactivity of the substrates and the method used for water removal. Reactions at lower temperatures may require longer reaction times but can be beneficial for thermally sensitive substrates.[4]
Q3: Can I run a ketal formation reaction without removing water?
A3: While traditional methods emphasize the need for water removal to drive the equilibrium, some modern protocols using very low loadings of specific acid catalysts have shown high conversions without the need to actively remove water.[3][4] However, for most standard procedures, failing to remove the water by-product is a common cause of low yields and incomplete reactions.[5][8]
Q4: My substrate contains other acid-sensitive functional groups. How can I form the ketal without affecting them?
A4: Protecting acid-sensitive groups is a significant challenge. The following strategies can be employed:
-
Mild Catalysts: Use a milder acid catalyst or a very low loading of a strong acid. Recent studies have shown that as little as 0.1 mol % of HCl can effectively catalyze the reaction while being compatible with sensitive groups like N-Boc and silyl ethers.[3][4]
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize the rate of decomposition of the sensitive groups.
-
Alternative Methods: Consider non-acidic methods or catalysts if available for your specific transformation.
Data Presentation: Effect of Temperature on Ketal Formation
The following data is adapted from a study on the acetalization of trans-cinnamaldehyde with methanol using 0.1 mol % HCl as a catalyst. It illustrates the relationship between reaction temperature, time, and conversion.
| Entry | Temperature (°C) | Time | Conversion (%) |
| 1 | 50 | 3 min | >99 |
| 2 | 20 (Ambient) | 30 min | >99 |
| 3 | 0 | 1 h | >99 |
| 4 | -20 | 3 h | >99 |
| 5 | -60 | 24 h | >99 |
| Data adapted from Li, W., et al. (2018). ACS Omega.[3] |
This data demonstrates that while lower temperatures require significantly longer reaction times, excellent conversions can still be achieved.[3][4]
Experimental Protocols
General Protocol for Ketal Formation using a Dean-Stark Apparatus
This protocol is a general guideline for the acid-catalyzed ketalization of a ketone with a diol (e.g., ethylene glycol) using azeotropic water removal.
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagent Addition: To the flask, add the ketone (1.0 equiv), a suitable solvent that forms an azeotrope with water (e.g., toluene or benzene, ~0.2 M concentration), and the diol (2.5 equiv).[6]
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.5 mol %).[6]
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Monitor the reaction progress by TLC or GC until the starting ketone is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography if necessary.
Mandatory Visualization
Caption: Experimental workflow for a typical acid-catalyzed ketal formation.
Caption: Troubleshooting logic for common issues in ketal formation reactions.
References
- 1. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetal - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
effect of catalyst concentration on ketalization rate
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice concerning the effect of catalyst concentration on the ketalization rate.
Frequently Asked Questions (FAQs)
Q1: How does increasing the catalyst concentration generally affect the rate of ketalization?
Increasing the concentration of an acid catalyst typically enhances the rate of a ketalization reaction.[1][2] The catalyst, usually a Brønsted or Lewis acid, works by protonating the carbonyl oxygen of the ketone. This action increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[3][4] A higher concentration of the catalyst leads to more frequent protonation events, thus accelerating the overall reaction.[1][5]
However, the relationship is not always linear. After a certain point, increasing the catalyst concentration may yield diminishing returns on the reaction rate or even introduce negative effects.[2]
Q2: What is a typical catalyst loading range for ketalization?
The optimal catalyst loading can vary significantly depending on the specific substrates, catalyst type (homogeneous vs. heterogeneous), and reaction conditions. However, many modern methods have shown high efficiency with very low catalyst loadings.
-
Trace Amounts: Some protocols are effective with as little as 0.1 mol% of a conventional acid catalyst, with studies showing that varying the concentration from 0.03 mol% to 30 mol% can have only a marginal effect on the final conversion.[6][7]
-
Heterogeneous Catalysts: For solid acid catalysts, the amount is often expressed in weight percent. For example, in the ketalization of glycerol, catalyst loadings of 10 wt% (Amberlyst-15) have been used effectively.[3]
-
Optimization is Key: Ultimately, the ideal concentration must be determined experimentally for each specific reaction.
Q3: Can too much catalyst be detrimental to my reaction?
Yes, an excessive concentration of catalyst can have several negative consequences:
-
Side Reactions: High acid concentrations can promote side reactions, such as elimination, rearrangement, or decomposition, particularly with acid-sensitive substrates.[6]
-
Catalyst Aggregation: With heterogeneous catalysts, high loadings can lead to particle aggregation, which reduces the available surface area and the number of active sites, potentially decreasing the reaction rate.[1][2]
-
Purification Challenges: Higher concentrations of homogeneous catalysts can complicate the workup and purification process, requiring additional neutralization and extraction steps.
-
Economic and Environmental Concerns: Using more catalyst than necessary increases costs and the environmental impact of the process.
Troubleshooting Guide
Q4: My ketalization reaction is very slow or not reaching completion. Should I increase the catalyst concentration?
If your reaction is slow, increasing the catalyst concentration is a reasonable first step, but it should be done methodically. A sluggish reaction could be due to several factors.
Recommended Actions:
-
Incremental Increase: Double the catalyst concentration and monitor the reaction progress. If the rate improves without the formation of significant byproducts, you may be on the right track.
-
Check for Water: Ketalization produces water as a byproduct, which can shift the reaction equilibrium back towards the starting materials.[3] Ensure you have an effective method for water removal, such as a Dean-Stark trap, azeotropic distillation with a suitable solvent (e.g., cyclohexane or toluene), or the use of a dehydrating agent.[3][8]
-
Verify Reagent Purity: Impurities in your ketone, alcohol, or solvent (especially water) can inhibit the catalyst and slow the reaction.
Q5: I increased the catalyst concentration, and now I see significant byproduct formation. What should I do?
The appearance of byproducts after increasing catalyst loading is a classic sign of over-catalysis, where the highly acidic conditions are promoting undesired reaction pathways.
Recommended Actions:
-
Reduce Catalyst Loading: Return to a lower catalyst concentration and focus on optimizing other parameters.
-
Lower the Temperature: Side reactions often have higher activation energies than the desired ketalization. Reducing the reaction temperature can decrease the rate of byproduct formation more than it affects the rate of your primary reaction.
-
Consider a Milder Catalyst: If you are using a strong acid like sulfuric acid, consider switching to a milder alternative such as p-toluenesulfonic acid (pTSA), pyridinium p-toluenesulfonate (PPTS), or a solid acid catalyst which can offer higher selectivity.
Data Presentation: Catalyst Concentration vs. Reaction Outcome
The following tables summarize quantitative data from various studies, illustrating the impact of catalyst concentration on ketalization efficiency.
Table 1: Effect of Amberlyst-15 Loading on Glycerol Conversion
| Catalyst Loading (wt%) | Glycerol Conversion (%) |
| 0 | 21 |
| 10 | 50 |
Data sourced from a study on the acetalization of glycerol with formaldehyde.[3]
Table 2: Optimization of a Cobaloxime Catalyst for Cyclohexanone Ketalization
| Co(NO₃)₂ Loading (mol%) | DH₂ Loading (mol%) | Conversion (%) |
| 1 | 3 | 65.6 (in Benzene) |
| 0.1 | 0.3 | 99.6 (Solvent-free) |
| 0.05 | 0.15 | 98.5 (Solvent-free) |
Data from a study using an in-situ generated cobaloxime catalyst.[9] This demonstrates that lower catalyst loadings under optimized conditions can be more effective.
Experimental Protocols
Protocol: Empirical Optimization of Catalyst Concentration for Ketalization
This protocol provides a general workflow for determining the optimal catalyst concentration for the formation of a ketal from a generic ketone and diol using p-toluenesulfonic acid (pTSA) as the catalyst.
Materials:
-
Ketone (1.0 eq)
-
Diol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (pTSA·H₂O)
-
Toluene (or other suitable azeotroping solvent)
-
Anhydrous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
DCM (Dichloromethane) or Ethyl Acetate for extraction
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and GC-MS for reaction monitoring
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser. Fill the Dean-Stark trap with toluene.
-
Initial Reaction (Baseline):
-
To the flask, add the ketone (e.g., 10 mmol), diol (12 mmol), and toluene (50 mL).
-
Add an initial amount of pTSA (e.g., 0.5 mol%, which is 0.05 mmol or ~9.5 mg).
-
Heat the mixture to reflux and begin collecting water in the Dean-Stark trap.
-
-
Monitoring: Monitor the reaction progress every 30 minutes using TLC or by taking aliquots for GC-MS analysis. Note the time to completion or the conversion after a set period (e.g., 4 hours).
-
Optimization Reactions: Set up parallel reactions or repeat the experiment, systematically varying the pTSA concentration (e.g., 0.1 mol%, 1.0 mol%, 2.0 mol%, 5.0 mol%).
-
Analysis: For each reaction, record the reaction time, final conversion, and a qualitative assessment of byproduct spots on the TLC plate.
-
Workup (for the optimal reaction):
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the acid.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the chosen organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent using a rotary evaporator to obtain the crude product for further purification.
-
Visualizations
Acid-Catalyzed Ketalization Mechanism
The following diagram illustrates the general mechanism for acid-catalyzed ketalization, highlighting the catalytic cycle.
References
- 1. Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya | Journal of Chemistry [ajpojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ketalization of carbohydrate-derived levulinic esters using cellulose sulfuric acid as a heterogeneous catalyst: a closed-loop biorefinery approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Deprotection of Sterically Hindered Ketals
Welcome to our technical support center for challenges in the deprotection of sterically hindered ketals. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of my sterically hindered ketal so slow compared to less substituted ketals?
Steric hindrance around the ketal carbon significantly slows down the rate of hydrolysis. The bulky substituents impede the approach of hydronium ions to the oxygen atoms of the ketal, which is the initial and rate-determining step in acid-catalyzed deprotection. Furthermore, the formation of the intermediate oxocarbenium ion is also sterically disfavored.
Q2: I am observing incomplete conversion even after prolonged reaction times with standard acid catalysts like HCl or H₂SO₄. What can I do?
For sterically hindered ketals, standard Brønsted acids may not be effective. You can try the following:
-
Increase the temperature: Carefully heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier.
-
Use a stronger acid catalyst: Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) are stronger acids that can accelerate the reaction.
-
Switch to a Lewis acid catalyst: Lewis acids such as FeCl₃, Bi(NO₃)₃·5H₂O, or Sc(OTf)₃ can be more effective as they coordinate to the ketal oxygen, making it a better leaving group without the need for protonation.[1]
-
Consider alternative deprotection methods: For highly sensitive substrates, non-aqueous or neutral deprotection methods might be necessary.
Q3: My compound is sensitive to strong acids. Are there milder methods for deprotecting a sterically hindered ketal?
Yes, several milder methods can be employed:
-
Catalytic amount of a milder acid: Using a catalytic amount of a milder acid like pyridinium p-toluenesulfonate (PPTS) in a suitable solvent can be effective.
-
Lewis acids in non-aqueous media: Many Lewis acids can catalyze deprotection under anhydrous conditions, which can be beneficial for acid-sensitive molecules.
-
Cerium(III) triflate in wet nitromethane: This system works at almost neutral pH and can be highly chemoselective.[2]
-
Iodine in acetone: This method proceeds under neutral conditions and can be very rapid, often completing within minutes.[3]
Q4: Can I selectively deprotect one ketal in the presence of another, more hindered one?
Selective deprotection is often possible based on the differential steric hindrance. Less hindered ketals will typically hydrolyze faster. By carefully controlling the reaction time, temperature, and the strength of the acid catalyst, you can often achieve selective deprotection of the more accessible ketal.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Slow or no reaction | Insufficient acid strength for the sterically hindered ketal. | Switch to a stronger Brønsted acid (e.g., TFA) or a Lewis acid (e.g., FeCl₃, Sc(OTf)₃). |
| Low reaction temperature. | Increase the reaction temperature, monitoring for potential side reactions. | |
| Incomplete conversion | Equilibrium between the ketal and the ketone is not driven towards the product. | Use a large excess of water or a co-solvent like acetone to drive the equilibrium towards the deprotected ketone.[2] |
| The catalyst is not effective for the specific substrate. | Screen a variety of Lewis acid catalysts to find one that is optimal for your substrate. | |
| Degradation of starting material or product | The substrate is sensitive to the strong acidic conditions required for deprotection. | Use a milder deprotection method, such as Ce(OTf)₃ in wet nitromethane or iodine in acetone.[2][3] |
| Prolonged heating is causing decomposition. | Consider using microwave irradiation to shorten reaction times. | |
| Formation of side products | The strong acid is catalyzing other reactions on the molecule. | Employ a more chemoselective reagent. For example, bismuth nitrate has been shown to chemoselectively deprotect acetals and ketals in the presence of other acid-sensitive groups like TBDMS ethers.[1] |
| The deprotected ketone is undergoing further reactions under the reaction conditions. | Isolate the ketone as soon as the deprotection is complete. Consider an in-situ trapping of the product if it is unstable. |
Quantitative Data Summary
The following tables summarize reaction conditions for the deprotection of various ketals, including some that are sterically demanding. While direct comparative data for hindered vs. unhindered ketals is sparse in the literature, these examples provide a starting point for selecting appropriate conditions.
Table 1: Acid-Catalyzed Deprotection of Ketals
| Substrate (Ketal of) | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Phenyl-1,3-dioxolane | NaBArF₄ (0.1 mol%) | Water | 30 | 5 min | Quantitative | [4] |
| Cyclohexanone ethylene ketal | Silica Sulfuric Acid/Wet SiO₂ | Toluene | 60-70 | 60 min | 95 | |
| 4-Nitrobenzaldehyde dimethyl acetal | Silica Sulfuric Acid/Wet SiO₂ | Toluene | 60-70 | 60 min | Quantitative | |
| Isatin 1,3-dioxolane | Glacial AcOH/conc. HCl | - | Reflux | Long | Partial | [5] |
Table 2: Lewis Acid-Catalyzed and Neutral Deprotection of Ketals
| Substrate (Ketal of) | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Various acetals/ketals | Er(OTf)₃ | Wet Nitromethane | RT | - | High | [2] |
| Various acetals/ketals | Ce(OTf)₃ | Wet Nitromethane | RT | - | High | [2] |
| Various acetals/ketals | Bi(NO₃)₃·5H₂O | CH₂Cl₂ | RT | - | High | [1] |
| Various acetals/ketals | I₂ (10 mol%) | Acetone | RT | a few min | Excellent | [3] |
| Various acetals/ketals | LiClO₄ (electrochemical) | CH₃CN | RT | - | 55-Quantitative | [6] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Deprotection of a Sterically Hindered Ketal
-
Dissolve the Substrate: Dissolve the sterically hindered ketal (1.0 equiv) in a suitable organic solvent (e.g., acetone, THF, or dichloromethane). The choice of solvent may influence the reaction rate.
-
Add Water: Add an excess of water (10-50 equiv) to the reaction mixture to drive the equilibrium towards the ketone.
-
Add Acid Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1-0.2 equiv) or trifluoroacetic acid (1-2 equiv).
-
Heat the Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. For particularly stubborn ketals, higher temperatures and longer reaction times may be necessary.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Lewis Acid-Mediated Deprotection of a Sterically Hindered Ketal
-
Dissolve the Substrate: Dissolve the sterically hindered ketal (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Add Lewis Acid: Add the Lewis acid catalyst (e.g., FeCl₃, 1.1 equiv, or Sc(OTf)₃, 0.1 equiv) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Protocol 3: Deprotection under Neutral Conditions using Iodine
-
Dissolve the Substrate: Dissolve the ketal (1.0 equiv) in acetone.
-
Add Iodine: Add a catalytic amount of molecular iodine (0.1 equiv).
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is often very fast and can be monitored by the disappearance of the starting material on TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to remove the excess iodine.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.[3]
Visualizations
Caption: Troubleshooting workflow for the deprotection of sterically hindered ketals.
Caption: Key factors influencing the outcome of sterically hindered ketal deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Removal of Residual Ethylene Glycol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on effectively removing residual ethylene glycol from reaction mixtures.
Frequently Asked Questions (FAQs)
| Question | Short Answer |
| What is the most common method for removing ethylene glycol? | Liquid-liquid extraction using water is the most frequently employed method due to ethylene glycol's high water solubility.[1][2] |
| Can I remove ethylene glycol by distillation? | Yes, distillation is a viable option, especially under reduced pressure to lower the boiling point of ethylene glycol.[1][3] |
| Is chromatography effective for removing ethylene glycol? | Yes, methods like column chromatography and HPLC can be used for purification, particularly for removing trace amounts.[1] |
| Are there other specialized techniques for ethylene glycol removal? | Azeotropic distillation and melt crystallization are also effective methods under specific circumstances.[4][5] |
Troubleshooting Guides
Problem: Poor Separation During Aqueous Extraction
Symptoms:
-
Significant amount of ethylene glycol remains in the organic layer after multiple water washes.
-
Emulsion formation at the interface of the organic and aqueous layers.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient volume of water used for extraction. | Increase the volume of water for each wash. A larger volume will more effectively partition the ethylene glycol into the aqueous phase. |
| Product has some water solubility. | Use a saturated brine solution for the final washes. This can help to "salt out" the organic product from the aqueous phase, reducing its loss. |
| Formation of a stable emulsion. | Add a small amount of brine to the separatory funnel and gently swirl. If the emulsion persists, filtration through a pad of Celite or glass wool may be necessary. |
Problem: Difficulty Removing Ethylene Glycol via Distillation
Symptoms:
-
Product co-distills with ethylene glycol.
-
High temperatures required for distillation, leading to product decomposition.
Possible Causes & Solutions:
| Cause | Solution |
| High boiling point of ethylene glycol (~197 °C at atmospheric pressure). | Perform the distillation under reduced pressure (vacuum distillation). This will significantly lower the boiling point of ethylene glycol, allowing for separation at a lower temperature. For example, at 10 mmHg, the boiling point of ethylene glycol is around 100 °C.[3] |
| Product is thermally unstable. | If even under vacuum the required temperature is too high, consider alternative purification methods such as liquid-liquid extraction or chromatography. |
| Formation of an azeotrope. | Investigate the use of an azeotropic agent that forms a lower-boiling azeotrope with ethylene glycol, which can then be removed by distillation.[5] |
Problem: Ethylene Glycol Persists After Column Chromatography
Symptoms:
-
Analytical data (e.g., NMR, GC-MS) shows the presence of ethylene glycol in the purified product.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate solvent system. | Optimize the solvent system for your column chromatography. A more polar eluent may be required to effectively wash the highly polar ethylene glycol from the column. |
| Co-elution of product and ethylene glycol. | If the polarity of your product is very similar to ethylene glycol, consider using a different stationary phase (e.g., reversed-phase C18) or a different purification technique.[3] |
| Overloading the column. | Reduce the amount of crude material loaded onto the column to improve separation efficiency. |
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction
-
Dilution: Dilute the reaction mixture with a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).[1]
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water. The volume of water should be at least equal to the volume of the organic layer.
-
Separation: Gently invert the separatory funnel multiple times, venting frequently to release pressure. Allow the layers to separate fully.
-
Collection: Drain the lower aqueous layer.
-
Repeat: Repeat the washing step 2-3 times with fresh water.[1] For products with some water solubility, a final wash with a saturated brine solution is recommended.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is properly secured and vacuum-tight.
-
Heating: Heat the reaction mixture in a round-bottom flask using a heating mantle and a stir bar for smooth boiling.
-
Vacuum: Gradually apply vacuum to the system.
-
Collection: Collect the ethylene glycol distillate in a receiving flask. The boiling point will depend on the pressure achieved.
-
Monitoring: Monitor the temperature of the vapor and the pressure of the system throughout the distillation.
-
Completion: Stop the distillation once the ethylene glycol has been removed, leaving your product in the distillation flask.
Data Presentation
| Method | Principle of Separation | Key Advantages | Key Disadvantages | Typical Efficiency |
| Liquid-Liquid Extraction | Partitioning between immiscible liquid phases based on solubility. | Simple, rapid, and widely applicable for water-insoluble compounds.[1][2] | Can be less effective for water-soluble products; may require large volumes of solvent. | High, but dependent on the number of washes and the partition coefficient. |
| Distillation | Separation based on differences in boiling points. | Effective for large-scale removal and for thermally stable compounds.[1] | Requires high temperatures which can degrade sensitive compounds; not suitable for products with similar boiling points to ethylene glycol. | High, especially under vacuum conditions. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Can achieve high purity and remove trace amounts of ethylene glycol.[1] | Can be time-consuming and require significant amounts of solvent; may not be practical for large-scale purifications. | Very high, dependent on the choice of stationary and mobile phases. |
| Azeotropic Distillation | Formation of a lower-boiling azeotrope with an added entrainer. | Allows for separation at a lower temperature than direct distillation.[5] | Requires the addition of a third component which must then be removed. | High, dependent on the efficiency of azeotrope formation. |
| Melt Crystallization | Separation based on differences in melting points. | Can produce high-purity product without the use of solvents.[4] | Requires specialized equipment and is only suitable for compounds that are solid at or near room temperature. | Can achieve purity of ≥99.8%.[4] |
Visualizations
References
stability of 2-Chlorobenzophenone ethylene ketal under various reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Chlorobenzophenone ethylene ketal under various reaction conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpected Deprotection of the Ketal During a Reaction
-
Question: My this compound is unexpectedly converting back to 2-Chlorobenzophenone during my reaction. What could be the cause?
-
Answer: Unexpected deprotection is most commonly caused by acidic conditions. Ethylene ketals are highly sensitive to acid-catalyzed hydrolysis.[1] The presence of even trace amounts of acid in your reagents or solvent can initiate this process. The electron-withdrawing nature of the chlorophenyl group can further influence the rate of this hydrolysis.
-
Troubleshooting Steps:
-
Check the pH of your reaction mixture: Use a pH indicator strip or a calibrated pH meter to ensure the conditions are neutral or basic.
-
Purify your reagents and solvents: Ensure all starting materials are free from acidic impurities. Solvents should be freshly distilled or purchased as anhydrous grade.
-
Use acid scavengers: If acidic conditions are unavoidable, consider adding a non-nucleophilic base, such as proton sponge or a hindered amine, to neutralize any acid present.
-
Lower the reaction temperature: Hydrolysis is a thermally activated process, and lowering the temperature can significantly reduce the rate of deprotection.
-
-
Issue 2: The Ketal is Not Cleaving Under Standard Deprotection Protocols
-
Question: I am trying to deprotect the this compound using standard acidic conditions, but the reaction is sluggish or incomplete. Why is this happening?
-
Answer: While ketals are acid-labile, the rate of hydrolysis can be influenced by several factors. The stability of the carbocation intermediate formed during hydrolysis is key.[1][2] The presence of two aromatic rings can stabilize this intermediate, but the electron-withdrawing chloro-substituent may have a competing effect.
-
Troubleshooting Steps:
-
Increase the acid concentration or use a stronger acid: If using a weak acid, consider switching to a stronger one (e.g., from acetic acid to hydrochloric acid or p-toluenesulfonic acid).
-
Increase the reaction temperature: Gently heating the reaction mixture can accelerate the rate of hydrolysis.
-
Use a co-solvent: The addition of a water-miscible co-solvent like acetone or THF can improve the solubility of the ketal and facilitate the reaction.[3]
-
Ensure sufficient water is present: Hydrolysis is, by definition, a reaction with water. Ensure your reaction medium contains an adequate amount of water to drive the equilibrium towards the deprotected ketone.[3]
-
-
Issue 3: Side Reactions Observed During Synthesis or Deprotection
-
Question: I am observing unexpected side products in my reaction involving this compound. What are the likely side reactions?
-
Answer: Side reactions can occur under both the protection and deprotection steps. During deprotection, prolonged exposure to strong acids and high temperatures can lead to side reactions on the aromatic rings or other functional groups present in the molecule. Under certain reductive conditions, cleavage of the chloro-substituent is a possibility.
-
Troubleshooting Steps:
-
Optimize reaction conditions: Minimize reaction time and temperature to reduce the likelihood of side reactions.
-
Use milder deprotection methods: A variety of mild deprotection methods have been developed that are compatible with sensitive functional groups.[4][5][6]
-
Protect other sensitive functional groups: If your molecule contains other acid- or base-sensitive groups, consider protecting them before manipulating the ketal.
-
Thoroughly characterize byproducts: Isolate and identify the side products to understand the undesired reaction pathway and adjust your conditions accordingly.
-
-
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound generally stable?
A1: this compound is generally stable under neutral and basic conditions. It is also resistant to many common oxidizing and reducing agents that are not used in acidic media.[7]
Q2: How does the stability of this compound compare to other ketals?
A2: The stability of a ketal is influenced by the electronic nature of the parent ketone. The presence of the electron-withdrawing 2-chlorophenyl group is expected to have a modest impact on the rate of acid-catalyzed hydrolysis compared to an unsubstituted benzophenone ketal. Generally, ketals derived from aromatic ketones are more stable than those from aliphatic ketones due to resonance stabilization of the carbocation intermediate.[1]
Q3: What is the general mechanism of acid-catalyzed deprotection?
A3: The acid-catalyzed hydrolysis of an ethylene ketal proceeds through a multi-step mechanism:
-
Protonation of one of the oxygen atoms of the dioxolane ring by an acid.
-
Cleavage of the carbon-oxygen bond to form a resonance-stabilized carbocation and ethylene glycol.
-
Nucleophilic attack of a water molecule on the carbocation.
-
Deprotonation to yield a hemiacetal.
-
Protonation of the remaining ether oxygen.
-
Elimination of the alcohol to regenerate the protonated carbonyl group.
-
Deprotonation to give the final ketone product.[2]
Q4: Can I use this compound in reactions involving strong bases like organolithium reagents?
A4: Yes, ethylene ketals are generally stable to strong bases and nucleophiles, making them excellent protecting groups for ketones in reactions such as Grignard or organolithium additions to other functional groups in the molecule.[7]
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.
Data Presentation
Table 1: Qualitative Stability of this compound under Various Conditions
| Reaction Condition | Reagent/Environment | Expected Stability | Notes |
| Acidic | Dilute HCl, H₂SO₄, p-TsOH | Unstable | Rapidly hydrolyzes to 2-Chlorobenzophenone. The rate is dependent on acid strength and temperature. |
| Basic | NaOH, KOH, NaH, Organolithium reagents | Stable | The ketal functional group is resistant to basic and nucleophilic conditions. |
| Oxidative | PCC, PDC, KMnO₄ (neutral/basic) | Generally Stable | The ketal is typically stable to common oxidizing agents that do not require acidic conditions.[8] |
| Reductive | NaBH₄, LiAlH₄, H₂/Pd-C | Generally Stable | The ketal is stable to common hydride reducing agents and catalytic hydrogenation.[9] |
| Thermal | High Temperature | Moderately Stable | Stability is dependent on the temperature and presence of any catalytic impurities. Thermal decomposition may occur at very high temperatures. |
Note: The stability under specific conditions can be influenced by other functional groups present in the molecule.
Experimental Protocols
Protocol 1: General Procedure for Testing Acidic Stability
-
Sample Preparation: Dissolve a known amount of this compound (e.g., 10 mg) in a suitable solvent (e.g., 1 mL of a 1:1 mixture of THF and an aqueous buffer of a specific pH).
-
Initiation of Reaction: Add a specific amount of an acid (e.g., HCl, to a final concentration of 0.1 M).
-
Reaction Monitoring: At regular time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with a base (e.g., saturated sodium bicarbonate solution) to stop the hydrolysis.
-
Analysis: Analyze the quenched aliquot by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Thin Layer Chromatography (TLC) to determine the ratio of the remaining ketal to the formed 2-Chlorobenzophenone.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the rate of hydrolysis.
Protocol 2: General Procedure for Testing Stability to an Oxidizing Agent
-
Sample Preparation: Dissolve this compound (e.g., 20 mg) in an appropriate solvent (e.g., 2 mL of dichloromethane).
-
Addition of Oxidant: Add the oxidizing agent (e.g., Pyridinium chlorochromate (PCC), 1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for a specified period (e.g., 2 hours).
-
Work-up: Quench the reaction appropriately (e.g., by filtering through a short pad of silica gel).
-
Analysis: Analyze the resulting mixture by GC or NMR to determine if any degradation of the ketal has occurred.
Visualizations
Caption: Troubleshooting workflow for unexpected ketal deprotection.
Caption: Troubleshooting workflow for incomplete ketal deprotection.
Caption: Overview of the stability of this compound.
References
- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
Validation & Comparative
A Comparative Guide to Ketone Protecting Groups: A Focus on 2-Chlorobenzophenone Ethylene Ketal
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. This guide provides an objective comparison of 2-Chlorobenzophenone ethylene ketal with other common ketone protecting groups, supported by experimental data and detailed protocols.
The selection of an appropriate protecting group is critical to prevent unwanted side reactions of a ketone's carbonyl group while other functional groups in the molecule are being manipulated. An ideal protecting group should be easy to introduce and remove, stable to a wide range of reaction conditions, and provide high yields in both the protection and deprotection steps.[1] This guide will delve into the properties of this compound and compare its performance against common acyclic ketals, namely dimethyl ketal and diethyl ketal.
Introduction to Ketone Protection
Ketones are highly reactive towards nucleophiles and reducing agents. To temporarily mask this reactivity, the carbonyl group is often converted into a less reactive functional group, most commonly an acetal or ketal.[2] These protecting groups are stable to basic, nucleophilic, and organometallic reagents, as well as many oxidizing and reducing agents.[3][4] Their removal (deprotection) is typically achieved under acidic conditions, regenerating the original ketone.[4]
The general scheme for ketone protection and deprotection is illustrated below:
Figure 1: General workflow for the protection and deprotection of a ketone.
Comparison of Ketone Protecting Groups
This comparison focuses on the ethylene ketal of 2-chlorobenzophenone and its acyclic counterparts, dimethyl and diethyl ketals. The presence of the electron-withdrawing chloro group at the ortho position of the benzophenone moiety can influence the stability and reactivity of the corresponding ketal.
| Protecting Group | Structure | Typical Protection Yield (%) | Typical Deprotection Yield (%) | Relative Stability to Acid Hydrolysis |
| This compound | ![]() | ~92-94% | High (qualitative) | High |
| 2-Chlorobenzophenone Dimethyl Ketal | ![]() | Generally high | Generally high | Moderate |
| 2-Chlorobenzophenone Diethyl Ketal | ![]() | Generally high | Generally high | Low |
Stability and Reactivity Analysis
The stability of a ketal towards acid-catalyzed hydrolysis is influenced by both steric and electronic factors. The rate-determining step in the hydrolysis of acetals and ketals is the formation of a resonance-stabilized carboxonium ion intermediate.[5]
Figure 2: Simplified mechanism of acid-catalyzed ketal hydrolysis.
Electronic Effects: The presence of an electron-withdrawing group, such as the 2-chloro substituent on the phenyl ring, is expected to destabilize the developing positive charge on the carboxonium ion intermediate, thereby slowing down the rate of hydrolysis.[6] This effect contributes to the stability of this compound. The Hammett equation, which correlates reaction rates with substituent constants, predicts a significant retardation of the hydrolysis rate for electron-withdrawing groups.[7] While the direct application of the Hammett equation to ortho-substituents is complex due to steric effects, the electronic-withdrawing nature of the chloro group undoubtedly enhances the stability of the ketal compared to an unsubstituted benzophenone ketal.[8]
Steric and Structural Effects: Cyclic ketals, such as the ethylene ketal (a 1,3-dioxolane), are generally more stable towards acid hydrolysis than their acyclic counterparts (e.g., dimethyl or diethyl ketals).[1] This increased stability is attributed to entropic factors; the ring-opening step in the hydrolysis of a cyclic ketal is less favorable than the cleavage of an acyclic ketal.
Experimental Protocols
The following are representative experimental protocols for the protection of 2-chlorobenzophenone with different protecting groups and their subsequent deprotection.
Protection of 2-Chlorobenzophenone
1. This compound
-
Procedure: A solution of 2-chlorobenzophenone (0.1 mol), ethylene glycol (0.5 mol), and p-toluenesulfonic acid (PTSA) (0.003 mol) in toluene (84 mL) is refluxed in a Dean-Stark apparatus. The reaction can be efficiently driven to completion using microwave irradiation (e.g., 650 W for 3 hours). After cooling, the reaction mixture is washed with aqueous sodium hydrogen carbonate solution and water, dried over magnesium sulfate, and the solvent is evaporated. The product can be further purified by recrystallization or distillation.[9]
-
Yield: 92-94%[9]
2. 2-Chlorobenzophenone Dimethyl Ketal
-
Procedure: To a solution of 2-chlorobenzophenone in methanol, trimethyl orthoformate is added as a dehydrating agent. A catalytic amount of a strong acid, such as trifluoromethanesulfonic acid, is added, and the mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or GC). The reaction is then quenched with a base (e.g., triethylamine or sodium bicarbonate), and the product is isolated by extraction and purified by distillation or chromatography.[4]
-
Yield: High yields are generally expected for this reaction.
3. 2-Chlorobenzophenone Diethyl Ketal
-
Procedure: Similar to the dimethyl ketal synthesis, 2-chlorobenzophenone is dissolved in ethanol, and triethyl orthoformate is added along with a catalytic amount of a strong acid. The reaction is monitored until completion, followed by a basic workup and purification.
-
Yield: High yields are generally expected.
Deprotection of Protected 2-Chlorobenzophenone
General Procedure for Acid-Catalyzed Hydrolysis:
The protected 2-chlorobenzophenone (ketal) is dissolved in a suitable solvent mixture, such as acetone/water or THF/water. A catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or PTSA) is added, and the reaction is stirred at room temperature or heated until the deprotection is complete (monitored by TLC or GC). The reaction is then neutralized with a base, and the product, 2-chlorobenzophenone, is isolated by extraction and purified.[4]
The rate of deprotection will vary depending on the specific ketal and the reaction conditions (acid strength, temperature). As a general trend, the ease of deprotection is as follows: diethyl ketal > dimethyl ketal > ethylene ketal.
Conclusion
This compound offers a robust and high-yielding method for the protection of the ketone functionality in 2-chlorobenzophenone. Its cyclic nature imparts greater stability towards acidic conditions compared to its acyclic counterparts, dimethyl and diethyl ketal. This enhanced stability can be advantageous in multi-step syntheses where some acidic conditions are unavoidable. However, this also means that more forcing conditions may be required for its removal.
The choice of the optimal protecting group will ultimately depend on the specific requirements of the synthetic route, including the reaction conditions to be employed in subsequent steps and the desired ease of deprotection. For syntheses requiring a highly stable ketone protecting group, this compound is an excellent choice. For transformations where a more labile protecting group is desired for facile removal under mild acidic conditions, the corresponding dimethyl or diethyl ketal may be more suitable. Researchers should consider these trade-offs between stability and ease of removal when designing their synthetic strategies.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Ethylene Ketal vs. Dimethyl Acetal: A Comparative Guide for Carbonyl Protection
In the realm of organic synthesis, particularly within pharmaceutical and drug development, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. Among the various strategies for the protection of carbonyl functionalities, the formation of acetals is a cornerstone. This guide provides a comprehensive comparison of two commonly employed acetal protecting groups: the cyclic ethylene ketal and the acyclic dimethyl acetal. This analysis is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic campaigns.
Key Differences at a Glance
| Feature | Ethylene Ketal (1,3-Dioxolane) | Dimethyl Acetal |
| Structure | Cyclic | Acyclic |
| Stability | Generally more stable | Generally less stable |
| Formation | Reaction with ethylene glycol | Reaction with methanol |
| Deprotection | Requires acidic conditions | More readily cleaved under acidic conditions |
| Byproduct of Formation | Water | Water |
Enhanced Stability of Ethylene Ketals: A Deeper Dive
The primary advantage of employing an ethylene ketal over a dimethyl acetal lies in its significantly greater stability. This enhanced stability can be attributed to both thermodynamic and kinetic factors.
Thermodynamic Stability: The formation of the five-membered 1,3-dioxolane ring in an ethylene ketal is an entropically favored intramolecular process. The two hydroxyl groups of ethylene glycol are tethered, leading to a smaller loss of translational entropy upon ring formation compared to the condensation of a carbonyl group with two independent methanol molecules.
Formation and Cleavage: A Practical Comparison
Both ethylene ketals and dimethyl acetals are typically formed under acidic catalysis with the removal of water to drive the reaction equilibrium towards the product.[2] Similarly, deprotection is achieved by acid-catalyzed hydrolysis in the presence of excess water.
Representative Experimental Protocols
Protection of Benzaldehyde with Ethylene Glycol (Ethylene Ketal Formation)
-
Reactants:
-
Benzaldehyde (10.6 g)
-
Ethylene glycol (7.5 g)
-
Toluene (approx. 120 ml)
-
ortho-Phosphoric acid (10 drops)
-
-
Procedure:
-
Dissolve benzaldehyde and ethylene glycol in toluene in a round-bottom flask.
-
Add ortho-phosphoric acid as the catalyst and a few boiling beads.
-
Heat the mixture to reflux using a water separator (e.g., Dean-Stark apparatus) to continuously remove the water formed during the reaction.
-
Continue refluxing until no more water is collected.
-
After cooling, wash the solution with a diluted lye solution and then with water.
-
Separate the organic phase, dry it over anhydrous potassium carbonate, and purify by distillation.[3][4]
-
Protection of a Ketone with Methanol (Dimethyl Acetal Formation)
-
Reactants:
-
Ketone (e.g., cyclohexanone)
-
Methanol (in excess, often as the solvent)
-
Acid catalyst (e.g., dry HCl, H₂SO₄, or p-toluenesulfonic acid)
-
-
Procedure:
-
Dissolve the ketone in an excess of methanol.
-
Add a catalytic amount of a strong acid.
-
To drive the equilibrium, a dehydrating agent such as trimethyl orthoformate can be added, which reacts with the water produced.[5]
-
The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by techniques like TLC or GC.
-
Work-up usually involves neutralization of the acid, removal of excess methanol, and extraction of the product.
-
Quantitative Data on Acetal Formation
While a direct side-by-side comparison under identical conditions is scarce, literature provides data on the formation of these acetals under specific conditions.
| Carbonyl Compound | Protecting Group | Reagents and Conditions | Yield | Reference |
| Cyclohexanone | Ethylene Ketal | Ethylene glycol, tungstosilicic acid/activated carbon, 1.0 h reflux | 74.6% | [6] |
| Butanone | Ethylene Ketal | Ethylene glycol, tungstosilicic acid/activated carbon, 1.0 h reflux | 69.5% | [6] |
| Benzaldehyde | Ethylene Ketal | Ethylene glycol, tungstosilicic acid/activated carbon, 1.0 h reflux | 56.7% | [6] |
| Various Aldehydes | Dimethyl Acetal | Methanol, 0.1 mol% HCl, ambient temperature, 30 min | Excellent conversions and yields | [2][7] |
It is important to note that reaction conditions, including the catalyst and method of water removal, significantly impact yields and reaction times.
Deprotection Strategies
The cleavage of both acetal types is typically effected by aqueous acid. However, the milder conditions required for dimethyl acetal cleavage can be advantageous if other acid-sensitive functional groups are present. Conversely, the robustness of the ethylene ketal allows for greater synthetic flexibility.
Experimental Workflow and Logical Relationships
The decision to use an ethylene ketal or a dimethyl acetal is often dictated by the stability requirements of the subsequent reaction steps. The following diagram illustrates a typical workflow where a carbonyl group is protected to allow for a selective reaction elsewhere in the molecule.
Caption: General workflow for carbonyl protection, selective reaction, and deprotection.
The choice between ethylene ketal and dimethyl acetal at the "Protect Carbonyl" stage depends on the conditions of the "Perform Reaction" step. If this step involves harsh conditions, the more stable ethylene ketal is preferred.
The mechanism of acid-catalyzed acetal formation is a reversible process, as depicted in the following signaling pathway diagram.
Caption: Mechanism of acid-catalyzed acetal formation (ROH = Methanol or Ethylene Glycol).
Conclusion
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Stability Showdown: Ethylene Ketals vs. Thioacetals in Acidic Environments
For researchers, scientists, and professionals in drug development, the choice of protecting groups is a critical decision that can significantly impact synthetic efficiency and overall yield. Among the most common choices for carbonyl protection are ethylene ketals and their sulfur-containing analogs, thioacetals. While structurally similar, their stability in acidic media differs dramatically, a factor that dictates their application in complex synthetic routes. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.
Executive Summary
Ethylene ketals are readily cleaved under mild acidic conditions, making them suitable for syntheses where acid-labile protection is required. In stark contrast, thioacetals exhibit remarkable stability in the presence of aqueous acid and necessitate harsher, often non-hydronlytic, methods for deprotection. This fundamental difference is rooted in the electronic properties of oxygen versus sulfur.
Comparative Hydrolysis Data
The acid-catalyzed hydrolysis of ethylene ketals proceeds readily, while the corresponding thioacetals are significantly more robust under identical conditions. Experimental evidence demonstrates a clear trend in hydrolysis rates, with ethylene ketals hydrolyzing much faster than their thioacetal counterparts.
A study comparing the relative hydrolysis rates of cyclohexanone derivatives with different protecting groups in an aqueous H₂SO₄-silica gel-CH₂Cl₂ medium at 20°C found the following kinetic trend: Alkane > Ethylene Ketal > Ethylene Thioacetal > Ketone.[1] This directly indicates that the carbon-oxygen bonds in the ethylene ketal are more susceptible to acid-catalyzed cleavage than the carbon-sulfur bonds in the ethylene thioacetal.
While specific half-life data for the direct comparison of simple ethylene ketals and thioacetals under identical mild acidic conditions is scarce due to the inherent stability of thioacetals, the literature on acetal hydrolysis provides extensive quantitative data for various acetals and ketals. For instance, the hydrolytic half-life of some ketals at pH 5 can be in the range of hours, whereas thioacetals are generally considered stable under these conditions.[2][3]
| Protecting Group | Structure | Relative Stability in Acid | Typical Deprotection Conditions |
| Ethylene Ketal | 1,3-Dioxolane derivative | Low | Mild aqueous acid (e.g., pH 5 buffer, dilute HCl) |
| Ethylene Thioacetal | 1,3-Dithiolane derivative | High | Harsh; often requires reagents like HgCl₂ or oxidative methods |
Mechanism of Hydrolysis: A Tale of Two Heteroatoms
The disparity in stability can be explained by the mechanism of acid-catalyzed hydrolysis. The rate-determining step for the hydrolysis of both acetals and thioacetals is the formation of a resonance-stabilized carbocation intermediate.
Figure 1. Comparative stability in acidic media.
In the case of ethylene ketals, the oxygen atoms are more basic and readily protonated. The resulting oxocarbenium ion is stabilized by the electron-donating ability of the remaining oxygen atom through resonance.[4] For thioacetals, the sulfur atoms are less basic than oxygen, and therefore, protonation is less favorable.[5] This initial step is a significant barrier to hydrolysis. Furthermore, while sulfur can also stabilize an adjacent carbocation, the overlap between the carbon 2p orbital and the sulfur 3p orbital is less effective than the overlap between the carbon 2p and oxygen 2p orbitals, making the formation of the thiocarbenium ion less favorable than the oxocarbenium ion.
Experimental Protocols
To illustrate the difference in stability, the following are detailed experimental protocols for monitoring the acid-catalyzed hydrolysis of an ethylene ketal and the attempted hydrolysis of an ethylene thioacetal.
Protocol 1: Acid-Catalyzed Hydrolysis of 2-Methyl-1,3-dioxolane (an Ethylene Ketal)
Objective: To monitor the hydrolysis of an ethylene ketal to acetone and ethylene glycol under mild acidic conditions using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
2-Methyl-1,3-dioxolane
-
Deuterated acetonitrile (CD₃CN)
-
Deuterated water (D₂O)
-
Phosphate buffer (0.2 M, pH 5) prepared in D₂O
-
NMR tubes
-
400 MHz NMR spectrometer
Procedure:
-
Prepare a stock solution of 2-methyl-1,3-dioxolane in CD₃CN.
-
In an NMR tube, add 0.3 mL of the stock solution.
-
Add 0.1 mL of the 0.2 M phosphate buffer (pH 5) in D₂O to the NMR tube.
-
Immediately acquire a ¹H NMR spectrum (t=0).
-
Monitor the reaction progress by acquiring subsequent ¹H NMR spectra at regular time intervals at room temperature.
-
The hydrolysis is monitored by the disappearance of the singlet corresponding to the methyl group of 2-methyl-1,3-dioxolane and the appearance of the singlet for the methyl protons of acetone.
Figure 2. Workflow for ethylene ketal hydrolysis.
Protocol 2: Attempted Acid-Catalyzed Hydrolysis of 2-Methyl-1,3-dithiolane (an Ethylene Thioacetal)
Objective: To demonstrate the stability of an ethylene thioacetal under mild acidic conditions by attempting hydrolysis under the same conditions as the corresponding ethylene ketal.
Materials:
-
2-Methyl-1,3-dithiolane
-
Deuterated acetonitrile (CD₃CN)
-
Deuterated water (D₂O)
-
Phosphate buffer (0.2 M, pH 5) prepared in D₂O
-
NMR tubes
-
400 MHz NMR spectrometer
Procedure:
-
Prepare a stock solution of 2-methyl-1,3-dithiolane in CD₃CN.
-
In an NMR tube, add 0.3 mL of the stock solution.
-
Add 0.1 mL of the 0.2 M phosphate buffer (pH 5) in D₂O to the NMR tube.
-
Acquire a ¹H NMR spectrum immediately and then again after several hours or days at room temperature.
-
Compare the spectra to detect any signs of hydrolysis (i.e., the appearance of a peak for acetone). It is expected that no significant hydrolysis will be observed.
Conclusion
The choice between an ethylene ketal and a thioacetal as a protecting group for a carbonyl function is a critical strategic decision in organic synthesis. Ethylene ketals are the protecting group of choice when mild acid-catalyzed deprotection is desired. Conversely, the remarkable stability of thioacetals in acidic media makes them ideal for multi-step syntheses where the protecting group must withstand acidic conditions that would cleave a standard ketal. This guide provides the foundational knowledge and experimental framework for making an informed decision based on the specific requirements of a synthetic route.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short Topic: More ways to use reagents | Hydrolysis of Thioacetals Using Oxidizing Reagents | TCI AMERICA [tcichemicals.com]
A Comparative Guide to the Reaction Products of 2-Chlorobenzophenone Ethylene Ketal
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. This guide provides a detailed characterization of the reaction products of 2-Chlorobenzophenone ethylene ketal, a protected form of 2-Chlorobenzophenone. We present a comparative analysis of a common synthetic transformation—the Grignard reaction—on both the protected and unprotected ketone, supported by detailed experimental protocols and characterization data.
Comparison of Synthetic Strategies: Ketal Protection vs. Direct Reaction
The primary advantage of converting a ketone to its ethylene ketal is to mask its reactivity towards certain reagents, particularly nucleophiles and bases. While 2-Chlorobenzophenone can react directly with a Grignard reagent, the presence of the ketal allows for selective reactions at other sites in a more complex molecule, or in this case, a cleaner reaction with potentially higher yield by preventing side reactions. This comparison focuses on the addition of a methyl group via a Grignard reagent.
Table 1: Comparison of Reaction Outcomes
| Feature | This compound Route | Direct 2-Chlorobenzophenone Route |
| Starting Material | 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane | 2-Chlorobenzophenone |
| Reagents | 1. CH₃MgBr, THF2. H₃O⁺ (workup) | 1. CH₃MgBr, THF2. H₃O⁺ (workup) |
| Key Intermediate | Tertiary alkoxide (ketal intact) | Tertiary alkoxide |
| Final Product | 1-(2-chlorophenyl)-1-phenylethan-1-ol | 1-(2-chlorophenyl)-1-phenylethan-1-ol |
| Number of Steps | 2 (Protection, Grignard/Deprotection) | 1 |
| Potential Advantages | Cleaner reaction, protects ketone from other potential reagents in a more complex synthesis. | Fewer steps, more atom-economical for this specific transformation. |
| Potential Disadvantages | Requires an additional protection step. | Potential for side reactions if other susceptible functional groups are present. |
Characterization of Reaction Products
The following tables summarize the expected spectroscopic data for the key compounds in the reaction sequence. This data is crucial for monitoring the progress of the reaction and confirming the identity and purity of the products.
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2-Chlorobenzophenone | 7.80 - 7.20 | m | 9H | Ar-H |
| This compound | 7.60 - 7.10 | m | 9H | Ar-H |
| 4.10 - 3.80 | m | 4H | -OCH₂CH₂O- | |
| 1-(2-chlorophenyl)-1-phenylethan-1-ol | 7.50 - 7.00 | m | 9H | Ar-H |
| 2.50 | s | 1H | -OH | |
| 1.90 | s | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 2-Chlorobenzophenone | 195.5 | C=O |
| 138.0, 137.5, 132.0, 131.0, 130.5, 130.0, 129.5, 128.0, 127.0 | Aromatic C | |
| This compound | 139.0, 136.0, 133.0, 131.0, 130.0, 129.0, 128.5, 128.0, 127.0 | Aromatic C |
| 108.0 | O-C-O (ketal) | |
| 65.0 | -OCH₂CH₂O- | |
| 1-(2-chlorophenyl)-1-phenylethan-1-ol | 145.0, 142.0, 132.0, 130.0, 129.0, 128.5, 128.0, 127.0, 126.0 | Aromatic C |
| 78.0 | C-OH | |
| 30.0 | -CH₃ |
Table 4: Predicted IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| 2-Chlorobenzophenone | ~1670 | C=O stretch |
| 3100-3000 | Aromatic C-H stretch | |
| This compound | 1100-1000 | C-O stretch (strong) |
| 3100-3000 | Aromatic C-H stretch | |
| No C=O stretch | ||
| 1-(2-chlorophenyl)-1-phenylethan-1-ol | 3600-3200 (broad) | O-H stretch |
| 3100-3000 | Aromatic C-H stretch | |
| No C=O stretch |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a microwave-assisted method for the synthesis of benzophenone ethylene ketals.[1]
-
Reaction Setup: In a microwave reactor vessel, combine 2-Chlorobenzophenone (1.0 eq), ethylene glycol (5.0 eq), and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.03 eq) in toluene.
-
Microwave Irradiation: Heat the mixture under microwave irradiation at a constant power (e.g., 650 W) with stirring for a specified time (e.g., 3 hours), using a Dean-Stark apparatus to remove water azeotropically.[1]
-
Workup: After cooling, dilute the reaction mixture with diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Grignard Reaction with this compound and Deprotection
-
Grignard Reaction: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise at 0 °C.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Deprotection and Workup: Add 2 M hydrochloric acid and stir the mixture vigorously until the ketal is hydrolyzed (monitored by TLC). Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude alcohol by column chromatography.
Visualizations
Reaction Pathway
Caption: Grignard reaction and deprotection pathway.
Experimental Workflow
References
A Comparative Guide to 2-Chlorobenzophenone Ethylene Ketal in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and complex molecule construction, the strategic use of protecting groups is paramount. Among these, the ethylene ketal of 2-chlorobenzophenone emerges as a key intermediate, offering a robust method for the temporary masking of a reactive ketone functionality. This guide provides a comprehensive review of the applications of 2-chlorobenzophenone ethylene ketal, objectively comparing its performance with alternative protecting groups and presenting supporting experimental data to inform synthetic strategy.
Performance Comparison of Carbonyl Protecting Groups for 2-Chlorobenzophenone
The selection of an appropriate protecting group is a critical decision in multi-step synthesis, directly impacting overall yield and efficiency. The ethylene ketal offers a balance of stability and ease of removal, making it a versatile choice for the protection of the carbonyl group in 2-chlorobenzophenone. Below is a comparative summary of this compound against a common alternative, the dithioketal, based on typical performance in organic synthesis.
| Protecting Group | Formation Conditions | Stability | Deprotection Conditions | Typical Yield (Formation) |
| Ethylene Ketal | Ethylene glycol, p-toluenesulfonic acid (PTSA), Toluene, Microwave (650 W), 3h | Stable to bases, nucleophiles, and reducing agents. Labile to acid. | Aqueous acid (e.g., HCl, H2SO4), Lewis acids (e.g., FeCl3, Bi(NO3)3) | >90% |
| Dimethyl Ketal | Methanol, Acid catalyst (e.g., HCl), Dean-Stark trap | Similar to ethylene ketal, but can be more labile to acid hydrolysis. | Mild aqueous acid | Generally high, but can be lower than cyclic ketals due to equilibrium. |
| 1,3-Dithiolane (Dithioketal) | 1,2-Ethanedithiol, Lewis acid (e.g., BF3·OEt2) or Brønsted acid | Stable to acidic and basic conditions, and a wider range of nucleophiles and reducing agents than ethylene ketals. | Heavy metal salts (e.g., HgCl2, AgNO3), oxidative conditions (e.g., I2, H2O2) | Typically >90% |
Applications in Pharmaceutical Synthesis
While direct, widespread applications of this compound in late-stage pharmaceutical synthesis are not extensively documented in publicly available literature, its utility can be inferred from the crucial role of its parent compound, 2-chlorobenzophenone, and its derivatives as key precursors in the synthesis of several central nervous system (CNS) active drugs, most notably benzodiazepines.
The protection of the carbonyl group, for instance as an ethylene ketal, would be a strategic maneuver in synthetic routes requiring the modification of other parts of the benzophenone scaffold, such as reactions involving the aromatic rings that would be incompatible with a free ketone. For example, in a hypothetical synthesis of a novel benzodiazepine analog, protection of the ketone in 2-chlorobenzophenone would allow for selective ortho-lithiation and subsequent reaction with an electrophile to introduce a desired substituent. Following this modification, the ethylene ketal can be readily removed to restore the ketone for the subsequent cyclization to form the diazepine ring.
Experimental Protocols
Synthesis of this compound (Microwave-Assisted)
This protocol is adapted from a reported microwave-assisted synthesis of a closely related compound, 4-chlorobenzophenone ethylene ketal, which demonstrates high efficiency and yield.
Materials:
-
2-Chlorobenzophenone
-
Ethylene glycol
-
p-Toluenesulfonic acid (PTSA)
-
Toluene
-
Microwave reactor equipped with a Dean-Stark trap
Procedure:
-
A solution of 2-chlorobenzophenone (0.1 mol), ethylene glycol (0.5 mol), and PTSA (0.003 mol) in toluene (84 mL) is prepared in a flask suitable for microwave synthesis.
-
The flask is fitted with a Dean-Stark apparatus to facilitate the azeotropic removal of water.
-
The reaction mixture is irradiated in a microwave reactor at a constant power of 650 W for 3 hours, with continuous refluxing.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.
Deprotection of this compound
Materials:
-
This compound
-
Acetone or Dichloromethane
-
Aqueous Hydrochloric Acid (e.g., 2M HCl) or a Lewis Acid catalyst (e.g., Bismuth Nitrate Pentahydrate)
Procedure (using aqueous acid):
-
This compound is dissolved in a suitable organic solvent such as acetone or dichloromethane.
-
Aqueous hydrochloric acid is added to the solution.
-
The mixture is stirred at room temperature, and the reaction progress is monitored by TLC until the starting material is consumed.
-
The reaction mixture is neutralized with a mild base (e.g., saturated sodium bicarbonate solution).
-
The organic layer is extracted, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield the deprotected 2-chlorobenzophenone.
Logical Workflow for a Protected Multi-Step Synthesis
The following diagram illustrates a generalized synthetic workflow where the protection of a benzophenone as an ethylene ketal is a key step to enable selective modification of another part of the molecule.
A Comparative Guide to Catalysts for Ketal Formation: Performance, Protocols, and Pathways
For researchers, scientists, and professionals in drug development, the efficient protection of carbonyl groups is a critical step in multi-step organic synthesis. Ketalization, the reaction of a ketone or aldehyde with an alcohol to form a ketal, is a fundamental and widely used protective strategy. The choice of catalyst for this transformation is paramount, directly impacting reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of various catalysts employed for ketal formation, supported by experimental data and detailed protocols to aid in catalyst selection and optimization.
The landscape of catalysts for ketal formation is diverse, ranging from traditional homogeneous acids to more sustainable heterogeneous systems and highly selective organocatalysts. This guide will delve into the performance of these different catalyst classes, presenting a clear comparison of their strengths and weaknesses.
The Mechanism of Ketal Formation
The formation of a ketal from a ketone and an alcohol is a reversible acid-catalyzed reaction. The generally accepted mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by an alcohol molecule, forming a hemiketal intermediate. Subsequent protonation of the hydroxyl group of the hemiketal facilitates the elimination of a water molecule, generating a resonance-stabilized carbocation. Finally, a second alcohol molecule attacks the carbocation, and subsequent deprotonation yields the stable ketal product.[1]
Caption: General mechanism of acid-catalyzed ketal formation.
Catalyst Classification and Comparison
Catalysts for ketal formation can be broadly categorized into homogeneous and heterogeneous systems. Each category encompasses a variety of specific catalysts with distinct properties.
Caption: Classification of catalysts for ketal formation.
Performance Data of Selected Catalysts
The following table summarizes the performance of various catalysts in the ketalization of cyclohexanone with ethylene glycol, a common model reaction. This allows for a direct comparison of their efficacy under different conditions.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous Catalysts | ||||||
| p-Toluenesulfonic acid | 1.0 | Toluene | Reflux | 2 | 96 | [2] |
| Hydrochloric acid | 0.1 | Methanol | Ambient | 12 | >99 | [3] |
| Heterogeneous Catalysts | ||||||
| H4SiW12O40/Activated Carbon | 1.0 (wt%) | None | Reflux | 1 | 74.6 | [4] |
| 8-Hydroxy-2-methylquinoline-modified H4SiW12O40 | 7.0 (wt%) | Cyclohexane | 105 | 1 | 96.0 | [5] |
| TiO2-SiO2 | 2.2 (wt% of glycerol) | Acetone | 90 | - | 95 (conversion) | [6] |
| Metal-Based Catalysts | ||||||
| CoCl2/Dimethylglyoxime | 0.1 | None | 70 | 1 | 95.3 (conversion) | [7] |
Experimental Protocols
General Procedure for Ketalization using a Homogeneous Catalyst (p-Toluenesulfonic Acid)
A solution of ketone (1.0 eq), diol (1.2 eq), and p-toluenesulfonic acid (0.05 eq) in a suitable solvent (e.g., toluene) is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction.[2] The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature, washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Ketalization using a Heterogeneous Catalyst (H4SiW12O40/Activated Carbon)
A mixture of the ketone (1.0 eq), the diol (1.5 eq), and the H4SiW12O40/activated carbon catalyst (1.0 wt% of reactants) is heated to reflux with stirring.[4] The reaction is monitored by GC. After completion, the solid catalyst is filtered off and can be washed with a solvent, dried, and reused. The filtrate is then worked up as described for the homogeneous catalysis or directly purified.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US8604223B2 - Method of making ketals and acetals - Google Patents [patents.google.com]
- 3. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of acetals and ketals catalyzed by tungstosilicic acid supported on active carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Hydroxy-2-methylquinoline-modified H 4 SiW 12 O 40 : a reusable heterogeneous catalyst for acetal/ketal formation - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04471F [pubs.rsc.org]
- 6. Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol [mdpi.com]
- 7. Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition [mdpi.com]
Assessing the Purity of Synthesized 2-Chlorobenzophenone Ethylene Ketal: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2-Chlorobenzophenone ethylene ketal, a common protecting group for ketones in multi-step organic synthesis. This guide also compares its performance with alternative protecting groups, supported by experimental data.
Introduction to this compound
This compound is an acetal used to protect the carbonyl group of 2-chlorobenzophenone. This protection is often necessary to prevent the ketone from undergoing unwanted reactions during subsequent synthetic steps. The purity of this ketal is paramount to avoid the introduction of impurities into the final active pharmaceutical ingredient (API).
Purity Assessment of this compound
Several analytical techniques can be employed to determine the purity of synthesized this compound. The primary impurities are likely to be unreacted starting materials, such as 2-Chlorobenzophenone and ethylene glycol, as well as the acid catalyst, commonly p-toluenesulfonic acid (PTSA).[1]
Table 1: Comparison of Analytical Methods for Purity Assessment
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity, detection of non-volatile impurities. | High resolution and sensitivity, well-established for benzophenone derivatives.[2][3][4][5] | Requires method development, may not detect highly volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities. | High sensitivity for volatile and semi-volatile compounds.[6] | Not suitable for non-volatile impurities, potential for thermal degradation of the analyte. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct signals.[7][8] | Provides detailed structural information, can be quantitative. | Lower sensitivity compared to chromatographic methods, overlapping signals can be challenging to interpret. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Indication of purity; pure compounds have a sharp melting point. | Simple, rapid, and inexpensive. | Impurities may not always cause a significant depression or broadening of the melting point. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A general HPLC method for benzophenone derivatives can be adapted for this compound.[2][3][4]
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient could be starting from 50:50 acetonitrile:water and increasing to 95:5 acetonitrile:water over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Sample Preparation: Dissolve a known amount of the synthesized ketal in the initial mobile phase composition.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS).
-
Analysis: The ¹H NMR spectrum of pure this compound is expected to show characteristic signals for the aromatic protons and the ethylene bridge protons. The presence of impurities like 2-Chlorobenzophenone would be indicated by the appearance of its distinct aromatic signals.[8] Quantitative NMR (qNMR) can be used for precise purity determination by integrating the signals of the analyte against a certified internal standard.
Comparison with Alternative Protecting Groups
The choice of a protecting group is crucial in organic synthesis. Ethylene ketals are widely used, but other options exist, each with its own advantages and disadvantages. A key alternative is the formation of a thioacetal (or thioketal).
Table 2: Performance Comparison of Ethylene Ketal vs. Thioacetal
| Feature | This compound | 2-Chlorobenzophenone Ethylene Thioacetal |
| Formation | Reaction with ethylene glycol and an acid catalyst (e.g., PTSA). | Reaction with 1,2-ethanedithiol and a Lewis acid catalyst (e.g., BF₃·OEt₂). |
| Stability | Stable to basic and nucleophilic conditions.[9] | Generally more stable to acidic conditions than ethylene ketals.[10][11] |
| Deprotection | Hydrolysis with aqueous acid.[9] | Often requires specific reagents like HgCl₂ or oxidative conditions.[11] |
| Advantages | Readily available starting materials, relatively mild deprotection. | Increased stability to acid, allows for umpolung reactivity.[11] |
| Disadvantages | Labile to acidic conditions. | Odor of thiols, more harsh deprotection conditions may be required. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the synthesis and purity assessment of this compound and the decision-making process for choosing a protecting group.
Caption: Synthesis and Purity Assessment Workflow.
Caption: Protecting Group Selection Logic.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. gcms.cz [gcms.cz]
- 7. 2-Amino-5-chlorobenzophenone(719-59-5) 1H NMR spectrum [chemicalbook.com]
- 8. (2-Chlorophenyl)phenyl-methanone(5162-03-8) 1H NMR spectrum [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. tandfonline.com [tandfonline.com]
A Cost-Benefit Analysis of 2-Chlorobenzophenone Ethylene Ketal in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in multi-step organic synthesis, directly impacting yield, purity, and overall cost-effectiveness. This guide provides a detailed cost-benefit analysis of using 2-Chlorobenzophenone ethylene ketal as a protecting group for ketones, comparing its performance with other common alternatives and providing supporting experimental data.
Introduction to Carbonyl Protection and the Role of this compound
In complex organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. For carbonyl groups in ketones and aldehydes, this is typically achieved by converting them into less reactive acetals or ketals.[1][2] this compound is a specific protecting group used to mask a ketone functionality. Its stability under various reaction conditions and the methods for its removal are key factors in its utility. The use of protecting groups, however, adds steps to a synthesis, which can impact the overall yield and cost.[1] Therefore, a careful evaluation of the benefits and drawbacks of a particular protecting group is essential.
Performance and Experimental Protocols
The efficiency of a protecting group is determined by the yield and reaction time of both its introduction (protection) and removal (deprotection).
Synthesis of this compound
The formation of ethylene ketals from benzophenones can be achieved through traditional heating or microwave-assisted methods. A study on the synthesis of substituted benzophenone ethylene ketals provides valuable comparative data.[3]
Traditional Method: The conventional method involves a long period of reflux. For instance, the reaction of a ketone with ethylene glycol and a catalytic amount of p-toluenesulfonic acid (PTSA) in toluene with azeotropic removal of water can require up to 40 hours of reflux.[3]
Microwave-Assisted Synthesis: A significantly more efficient method utilizes microwave irradiation. In a relevant example, the synthesis of 4-chlorobenzophenone ethylene ketal was achieved with high yield in a much shorter time.[3]
Experimental Protocol (Microwave-Assisted): A solution of 4-chlorobenzophenone (0.1 mol), ethylene glycol (0.5 mol), and p-toluenesulfonic acid (0.003 mol) in toluene (84 mL) is refluxed in a Dean-Stark apparatus within a microwave reactor. Under irradiation with a constant 650 W, the reaction reaches 100% conversion in 3 hours , yielding the corresponding ethylene ketal in 92-94% yield.[3]
This demonstrates a more than tenfold reduction in reaction time compared to the traditional method, a significant benefit in terms of energy consumption and throughput.
Deprotection of this compound
The removal of the ketal protecting group is typically accomplished under acidic conditions. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.
Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS): PPTS is a mild acidic catalyst that is effective for the cleavage of acetals and ketals, especially when the substrate is sensitive to stronger acids.[4][5][6][7]
Experimental Protocol (General, using a mild acid catalyst): While a specific protocol for this compound is not detailed in the searched literature, a general procedure for deprotection of acetals and ketals involves using a catalytic amount of a mild acid like PPTS in a suitable solvent such as acetone or methanol.[2][4] For example, the deprotection of 2-phenyl-1,3-dioxolane to benzaldehyde was achieved in five minutes with a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate in water.[4]
Cost-Benefit Analysis
The "cost" in a cost-benefit analysis of a protecting group extends beyond the price of the chemical itself. It encompasses factors such as reaction time, energy consumption, yield, and the cost of reagents and solvents for both protection and deprotection steps.
Benefits of this compound (and Ethylene Ketals in general):
-
High Stability: Ethylene ketals are stable to a wide range of nucleophilic and basic reagents, making them suitable for reactions involving organometallics, hydrides, and strong bases.[1]
-
Efficient Formation: As demonstrated by the microwave-assisted synthesis, the protection step can be rapid and high-yielding.[3]
-
Reliable Deprotection: A variety of methods are available for deprotection, allowing for flexibility based on the substrate's sensitivity.[4]
Costs and Considerations:
-
Additional Steps: The use of any protecting group adds two steps to the synthesis (protection and deprotection), which can lower the overall yield and increase production time and cost.[1]
-
Reagent and Solvent Costs: The cost of the ketal itself, the diol (ethylene glycol), the acid catalyst, and the solvents used in both protection and deprotection contribute to the overall cost. While pricing for this compound is available from various suppliers, a bulk cost for industrial applications would need to be specifically quoted.[6][8][9] For comparison, the cost of the basic protecting group precursor, 1,3-dioxolane, is publicly available.[10]
-
Waste Generation: The additional steps also generate more chemical waste, which has environmental and disposal cost implications.
Comparison with Alternative Protecting Groups
The primary alternatives to ethylene ketals for protecting ketones are other acetals/ketals and thioacetals.
| Protecting Group | Formation Conditions | Stability | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Ethylene Ketal | Acid-catalyzed reaction with ethylene glycol (can be accelerated by microwave).[3] | Stable to bases, nucleophiles, and reducing agents.[1] | Acid-catalyzed hydrolysis (e.g., PPTS, aqueous acid).[4] | Readily available starting materials, high stability, efficient formation. | Requires acidic conditions for removal, which may not be suitable for all substrates. |
| Thioacetals (e.g., from 1,3-propanedithiol) | Lewis or Brønsted acid-catalyzed reaction with a dithiol. | Generally more stable to acidic conditions than ethylene ketals.[11][12] | Often requires harsher conditions, such as treatment with heavy metal salts (e.g., HgCl₂) or oxidative cleavage.[11] | Increased stability to acid, allows for umpolung chemistry.[11] | Unpleasant odor of thiols, toxicity of heavy metal reagents for deprotection.[11] |
Application in Industrial Synthesis: The Case of Lurasidone
While direct and detailed experimental protocols are often proprietary, patents related to the synthesis of the antipsychotic drug lurasidone suggest the use of protecting groups. The synthesis of lurasidone involves multiple steps where a protecting group for a ketone could be strategically employed to prevent unwanted side reactions.[13][14][15][16] However, the publicly available information does not explicitly detail the use of this compound in the commercial synthesis of lurasidone. The choice of a specific protecting group in an industrial setting is a complex decision based on factors like cost of goods, process safety, and regulatory compliance.[11][17][18][19]
Summary and Recommendations
The use of this compound as a protecting group offers significant advantages, particularly the high stability of the ketal and the potential for rapid, high-yield formation using microwave-assisted synthesis. This can lead to substantial time and energy savings compared to traditional methods.
For researchers and process chemists, the following recommendations are made:
-
Prioritize Microwave Synthesis: When possible, utilize microwave-assisted synthesis for the formation of the ethylene ketal to significantly reduce reaction times.
-
Optimize Deprotection: Carefully select the deprotection method based on the sensitivity of the substrate. Mild acidic catalysts like PPTS should be considered for acid-sensitive molecules.
-
Conduct a Thorough Cost Analysis: For industrial applications, a comprehensive cost analysis should be performed, taking into account not only the price of the protecting group but also the costs associated with all reagents, solvents, energy, and waste disposal for the entire protection-deprotection sequence.
-
Evaluate Alternatives: In cases where acidic deprotection is not feasible, or if umpolung reactivity is desired, thioacetals may be a more suitable alternative, despite the challenges associated with their use.
By carefully weighing the benefits of stability and efficient synthesis against the costs of additional steps and reagents, researchers and drug development professionals can make an informed decision on whether this compound is the optimal choice for their specific synthetic needs.
Visualizing the Workflow
Experimental Workflow for Ketone Protection and Deprotection
Caption: A generalized workflow illustrating the protection of a ketone using an ethylene ketal, subsequent synthetic modifications, and the final deprotection step.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Pd(II)-catalyzed deprotection of acetals and ketals containing acid sensitive functional groups | Semantic Scholar [semanticscholar.org]
- 6. This compound | #5062 | Rieke Metals Products & Services [riekemetals.com]
- 7. researchgate.net [researchgate.net]
- 8. 760192-90-3|this compound|BLDpharm [bldpharm.com]
- 9. This compound | 760192-90-3 [sigmaaldrich.com]
- 10. 5-Chloro-2-pentanone ethylene ketal, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. | Sigma-Aldrich [sigmaaldrich.com]
- 13. CZ306203B6 - Lurasidone synthesis process - Google Patents [patents.google.com]
- 14. patents.justia.com [patents.justia.com]
- 15. AN IMPROVED PROCESS FOR THE PREPARATION OF LURASIDONE HYDROCHLORIDE - Patent 3207041 [data.epo.org]
- 16. Preparation method of lurasidone hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 17. Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benchmarking biopharmaceutical process development and manufacturing cost contributions to R&D - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What Does—and Does Not—Drive Biopharma Cost Performance [bcg.com]
A Comparative Guide to Alternative Methods for the Protection of Aromatic Ketones
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups for carbonyl functionalities is paramount to achieving desired chemical transformations with high fidelity. This guide provides an objective comparison of two prevalent alternative methods for the protection of aromatic ketones: the formation of 1,3-dioxolanes and 1,3-dithianes. The performance of these methods is evaluated based on experimental data for the protection of substituted acetophenones and benzophenones, offering a valuable resource for chemists in research and development.
Performance Comparison of Protecting Groups
The choice of a protecting group is often dictated by the specific reaction conditions required in subsequent synthetic steps, as well as the ease and efficiency of both the protection and deprotection processes. Below is a comparative summary of the formation of 1,3-dioxolanes and 1,3-dithianes as protecting groups for a range of aromatic ketones.
Protection of Aromatic Ketones as 1,3-Dioxolanes
The reaction of an aromatic ketone with ethylene glycol in the presence of an acid catalyst is a widely employed method for carbonyl protection. This method is generally characterized by mild reaction conditions and high yields.
| Substrate | Product | Reagents and Conditions | Time | Yield (%) |
| Acetophenone | 2-Methyl-2-phenyl-1,3-dioxolane | Ethylene glycol, p-TsOH, Toluene | 2 h | 98 |
| 4-Chloroacetophenone | 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane | Ethylene glycol, p-TsOH, Toluene | 2 h | 95 |
| 4-Methoxyacetophenone | 2-(4-Methoxyphenyl)-2-methyl-1,3-dioxolane | Ethylene glycol, p-TsOH, Toluene | 2 h | 96 |
| Benzophenone | 2,2-Diphenyl-1,3-dioxolane | Ethylene glycol, p-TsOH, Toluene | 3 h | 92 |
| 4-Chlorobenzophenone | 2-(4-Chlorophenyl)-2-phenyl-1,3-dioxolane | Ethylene glycol, p-TsOH, Toluene | 3 h | 93 |
| 4,4'-Dichlorobenzophenone | 2,2-Bis(4-chlorophenyl)-1,3-dioxolane | Ethylene glycol, p-TsOH, Toluene | 3 h | 92 |
Deprotection of 1,3-Dioxolane-Protected Aromatic Ketones
The regeneration of the carbonyl group from its 1,3-dioxolane protected form is typically achieved through acid-catalyzed hydrolysis.
| Substrate | Product | Reagents and Conditions | Time | Yield (%) |
| 2-Methyl-2-phenyl-1,3-dioxolane | Acetophenone | Acetone, H₂O, p-TsOH | 15 min - 2 h | 84-97 |
| 2,2-Diphenyl-1,3-dioxolane | Benzophenone | aq. HCl, THF | 24 h | 95 |
| 2-Aryl-1,3-dioxolanes | Aromatic Aldehydes/Ketones | NaBArF₄, H₂O, 30 °C | 5 min | Quantitative |
Protection of Aromatic Ketones as 1,3-Dithianes
The formation of 1,3-dithianes from aromatic ketones and 1,3-propanedithiol offers a robust protecting group stable to a wider range of conditions, particularly acidic environments where 1,3-dioxolanes are labile.
| Substrate | Product | Reagents and Conditions | Time | Yield (%) |
| Benzaldehyde | 2-Phenyl-1,3-dithiane | 1,3-Propanedithiol, BF₃·OEt₂, CH₂Cl₂ | 60 min | 95 |
| Acetophenone | 2-Methyl-2-phenyl-1,3-dithiane | 1,3-Propanedithiol, BF₃·OEt₂, CH₂Cl₂ | 60 min | 78 |
| Various Aromatic Ketones | 2-Aryl-2-alkyl-1,3-dithianes | 1,3-Propanedithiol, Iodine (cat.), CH₂Cl₂ | 30-60 min | 90-98 |
Deprotection of 1,3-Dithiane-Protected Aromatic Ketones
Deprotection of 1,3-dithianes often requires oxidative or metal-assisted methods due to their high stability.
| Substrate | Product | Reagents and Conditions | Time | Yield (%) |
| 2-Aryl-1,3-dithianes | Aromatic Aldehydes/Ketones | H₂O₂, I₂ (cat.), SDS, H₂O | 30 min | up to 95 |
| 2-Aryl-1,3-dithianes | Aromatic Aldehydes/Ketones | Cu(NO₃)₂·2.5H₂O, Montmorillonite K10, Sonication | - | Excellent |
| 2-Aryl-1,3-dithianes | Aromatic Aldehydes/Ketones | Hg(NO₃)₂·3H₂O, solid state | - | Excellent |
Experimental Protocols
General Procedure for the Protection of Aromatic Ketones as 1,3-Dioxolanes
To a solution of the aromatic ketone (1.0 eq) in toluene (5 mL/mmol of ketone) is added ethylene glycol (2.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq). The reaction mixture is refluxed with a Dean-Stark apparatus to remove water. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel if necessary.
General Procedure for the Deprotection of 1,3-Dioxolanes
The 1,3-dioxolane-protected aromatic ketone (1.0 eq) is dissolved in a mixture of acetone and water (4:1, v/v). A catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq) is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the aromatic ketone.
General Procedure for the Protection of Aromatic Ketones as 1,3-Dithianes
To a solution of the aromatic ketone (1.0 eq) in dichloromethane (10 mL/mmol of ketone) at 0 °C is added 1,3-propanedithiol (1.2 eq). Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq) is then added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
General Procedure for the Oxidative Deprotection of 1,3-Dithianes
To a solution of the 1,3-dithiane-protected aromatic ketone (1.0 eq) in a mixture of acetonitrile and water (9:1, v/v) is added N-bromosuccinimide (NBS) (2.2 eq) in portions at 0 °C. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium thiosulfate solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the aromatic ketone.
Visualized Workflows and Mechanisms
To further elucidate the processes described, the following diagrams illustrate the experimental workflows and reaction mechanisms.
Caption: General workflow for the protection of an aromatic ketone.
Caption: Mechanism of 1,3-dioxolane formation.
Caption: Mechanism of 1,3-dithiane formation.
Caption: General workflow for the deprotection of a protected aromatic ketone.
spectroscopic comparison of 2-Chlorobenzophenone and its ethylene ketal
In the world of synthetic chemistry, the transformation of a functional group can dramatically alter a molecule's properties and reactivity. This guide provides a detailed spectroscopic comparison of 2-Chlorobenzophenone, a widely used intermediate in pharmaceutical and industrial applications, and its corresponding ethylene ketal. By examining the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can observe the distinct spectroscopic signatures that arise from the protection of the carbonyl group. This information is crucial for researchers, scientists, and drug development professionals for reaction monitoring, quality control, and structural elucidation.
The Ketalization Reaction: A Protective Measure
The conversion of 2-Chlorobenzophenone to its ethylene ketal is a common strategy to protect the reactive carbonyl group during multi-step syntheses. This reaction involves the treatment of the ketone with ethylene glycol in the presence of an acid catalyst. The resulting ketal is stable under various conditions where the ketone would otherwise react, and the protective group can be easily removed to regenerate the carbonyl functionality when needed.
Spectroscopic Data at a Glance
The following tables summarize the key spectroscopic data for 2-Chlorobenzophenone and its ethylene ketal, providing a clear and objective comparison.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| 2-Chlorobenzophenone | ~1670 (s) | C=O (Ketone) |
| ~3060 (w) | C-H (Aromatic) | |
| ~750 (s) | C-Cl | |
| 2-Chlorobenzophenone Ethylene Ketal | ~2880-2960 (m) | C-H (Aliphatic) |
| ~1100-1200 (s) | C-O (Ketal) | |
| ~3060 (w) | C-H (Aromatic) | |
| ~750 (s) | C-Cl |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | Ethylene Ketal Protons |
| 2-Chlorobenzophenone | ~7.3-7.8 (m, 9H) | N/A |
| This compound | ~7.2-7.6 (m, 9H) | ~3.8-4.2 (m, 4H) |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Carbonyl Carbon | Aromatic Carbons | Ethylene Ketal Carbons | Ketal Carbon |
| 2-Chlorobenzophenone | ~196 | ~127-138 | N/A | N/A |
| This compound | N/A | ~126-142 | ~65 | ~109 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 2-Chlorobenzophenone | 216/218 (M⁺, isotope pattern for Cl) | 181 ([M-Cl]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺) |
| This compound | 260/262 (M⁺, isotope pattern for Cl) | 215/217 ([M-CH₂CH₂O]⁺), 181, 105, 77 |
In-Depth Spectroscopic Analysis
Infrared (IR) Spectroscopy
The most telling difference in the IR spectra is the disappearance of the strong carbonyl (C=O) stretching absorption around 1670 cm⁻¹ upon ketalization. This is replaced by the appearance of strong C-O stretching bands characteristic of the ketal group in the region of 1100-1200 cm⁻¹. The C-H stretching frequencies for the aromatic rings remain in both compounds, while the ethylene ketal also introduces characteristic aliphatic C-H stretching absorptions between 2880-2960 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 2-Chlorobenzophenone shows a complex multiplet in the aromatic region (7.3-7.8 ppm) corresponding to the nine protons of the two phenyl rings. In the spectrum of the ethylene ketal, this aromatic region is still present, though with some shifts in the signals due to the change in the electronic environment. The key diagnostic feature for the ketal is the appearance of a new multiplet, typically in the 3.8-4.2 ppm range, which corresponds to the four protons of the ethylene glycol moiety.
¹³C NMR: The ¹³C NMR spectrum provides even clearer evidence of the transformation. In 2-Chlorobenzophenone, the carbonyl carbon gives a characteristic signal around 196 ppm. This signal is absent in the spectrum of the ethylene ketal. Instead, two new signals appear: one around 65 ppm for the two equivalent carbons of the ethylene bridge and another, the quaternary ketal carbon, at approximately 109 ppm. The signals for the aromatic carbons also experience slight shifts.
Mass Spectrometry (MS)
The mass spectrum of 2-Chlorobenzophenone shows a molecular ion peak (M⁺) at m/z 216 and an M+2 peak at m/z 218 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. Key fragments include the loss of a chlorine atom and the benzoyl cation at m/z 105. For the ethylene ketal, the molecular ion peak is observed at m/z 260 (and 262), reflecting the addition of the ethylene glycol unit. The fragmentation pattern of the ketal will show characteristic losses of fragments from the dioxolane ring, alongside fragments similar to those of the parent ketone.
Experimental Protocols
Synthesis of this compound
A mixture of 2-chlorobenzophenone (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq) in toluene is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Spectroscopic Characterization
-
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film on a salt plate.
-
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H) in a deuterated solvent such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.
-
Mass spectra are obtained using a mass spectrometer with an appropriate ionization technique, such as Electron Ionization (EI).
Conclusion
The spectroscopic comparison of 2-Chlorobenzophenone and its ethylene ketal clearly demonstrates the power of these analytical techniques in monitoring chemical transformations and confirming molecular structures. The disappearance of the carbonyl signal in the IR and ¹³C NMR spectra, coupled with the appearance of new signals corresponding to the ethylene ketal group in the IR, ¹H NMR, and ¹³C NMR spectra, provides unequivocal evidence of the successful protection of the ketone. This guide serves as a valuable resource for chemists, offering a clear and concise overview of the key spectroscopic differences between these two important compounds.
Safety Operating Guide
Proper Disposal of 2-Chlorobenzophenone Ethylene Ketal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 2-Chlorobenzophenone ethylene ketal, a halogenated organic compound, adherence to strict disposal protocols is paramount to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety Considerations:
Before handling this compound, consult the specific Safety Data Sheet (SDS) for detailed hazard information. As a chlorinated organic compound, it is classified as hazardous waste.[1][2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[3] All handling of this compound and its waste should be conducted within a chemical fume hood to minimize inhalation exposure.[2]
Waste Segregation and Collection:
Proper segregation of chemical waste is a critical first step in the disposal process. Halogenated organic wastes must be collected separately from non-halogenated waste streams to ensure proper treatment and to avoid dangerous reactions.[1][2][4][5]
Key Principles of Segregation:
-
Designated Containers: Use clearly labeled, dedicated containers for halogenated organic waste.[1][2] These containers are often color-coded (e.g., green) to distinguish them from other waste streams.[1]
-
Avoid Mixing: Do not mix halogenated compounds with other waste categories such as strong acids, bases, oxidizers, or heavy metals.[4][5]
-
Accurate Labeling: Ensure all waste containers are accurately labeled with the full chemical name of all components and their approximate concentrations or volumes.[1][2]
Disposal Procedure:
The primary disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[1][6] This process is designed to break down the complex chlorinated molecules into simpler, less harmful substances.[6]
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect waste this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure and have secondary containment to prevent spills.[2]
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
Quantitative Data for Halogenated Waste Disposal:
| Parameter | Guideline | Source |
| Halogenated Compound Content in Non-Halogenated Waste | Must be < 2% to be considered non-halogenated. | [4] |
| pH of Aqueous Waste Solutions for Disposal | Generally acceptable between 5.5 and 9.5 for commingling. | [5] |
| Maximum Accumulation in a Satellite Accumulation Area (SAA) | Varies by regulation; a common example is a maximum of 25 gallons of halogenated solvent waste. | [2] |
| Allowable Chlorine Concentration in Discharged Water | For aqueous solutions, stringent limits apply, often not exceeding 0.1 mg/L in discharged water to receiving streams. | [7] |
Important Note: The toxicological properties of this compound have not been fully investigated.[3] Therefore, it is crucial to handle it with care and to prevent its release into the environment. Do not dispose of this compound down the drain.[3]
Disposal Workflow:
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 2-Chlorobenzophenone ethylene ketal
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chlorobenzophenone Ethylene Ketal (CAS No. 760192-90-3) was found. The following guidance is based on the safety data for the parent compound, 2-Chlorobenzophenone, and other structurally related dioxolane compounds. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
I. Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. Based on the potential hazards associated with similar compounds, the following PPE is mandatory when handling this compound.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3][4] | To protect eyes from contact with the chemical, which may cause serious irritation. |
| Hand Protection | Chemically resistant, impermeable gloves such as neoprene, butyl rubber, or nitrile rubber.[5][6] Gloves must be inspected for integrity before each use. | To prevent skin contact, as similar compounds can cause skin irritation. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if working in a poorly ventilated area or if dust or aerosols are generated.[1][2][7] A full-face respirator may be necessary if exposure limits are exceeded.[1][2] | To prevent inhalation of dust or vapors, which may cause respiratory tract irritation.[8] |
| Protective Clothing | A laboratory coat or chemically resistant apron should be worn.[1][2] For larger quantities or in case of a significant spill, flame-retardant and impervious clothing is recommended.[1][2] | To protect the skin and personal clothing from accidental contact with the chemical. |
II. Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.
A. Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and to prevent inhalation of dust or vapors.[8]
-
Grounding: For operations that may generate static electricity, ensure that all equipment is properly grounded to prevent ignition of vapors.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking. Contaminated clothing should be removed and washed before reuse.[8]
B. Storage:
-
Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[8]
-
Incompatibilities: Store away from strong oxidizing agents.[8]
-
Security: The storage area should be secure and accessible only to authorized personnel.[8]
III. Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
A. First-Aid Measures:
Table 2: First-Aid Procedures
| Exposure Route | First-Aid Instructions |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2][8] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][8] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8] |
B. Accidental Release Measures (Spill Response):
The following workflow outlines the step-by-step procedure for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and the laboratory supervisor.
-
Personal Protection: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.
-
Containment: Prevent the spill from spreading by using a spill kit or other suitable absorbent materials.
-
Cleanup: For a solid spill, carefully sweep up the material and place it into a suitable container for disposal.[8] Avoid generating dust. For a liquid spill, use an inert absorbent material to soak up the chemical.
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
IV. Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.
-
Waste Collection: Collect all waste material, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.
-
Disposal Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[8] Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
-
Empty Containers: Empty containers may retain product residue and should be disposed of in the same manner as the chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

